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Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of 4-(2-Methoxyphenyl)cyclohex-3-en-1-one: A Technical Guide for Structural Elucidation

Abstract The structural elucidation of substituted arylcyclohexenones is a critical analytical step in the development of complex pharmaceutical intermediates, such as analgesics and PDE4 inhibitors. This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural elucidation of substituted arylcyclohexenones is a critical analytical step in the development of complex pharmaceutical intermediates, such as analgesics and PDE4 inhibitors. This technical guide provides an in-depth, mechanistic breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2-methoxyphenyl)cyclohex-3-en-1-one ( C13​H14​O2​ ). By synthesizing empirical prediction models with established spectroscopic principles, this whitepaper delivers an authoritative framework for sample preparation, spectral acquisition, and logical data interpretation.

Introduction & Structural Rationale

4-(2-Methoxyphenyl)cyclohex-3-en-1-one features an unconjugated cyclohexenone ring substituted at the C-4 position with an ortho-methoxyphenyl group. The presence of the β,γ -unsaturated carbonyl system, combined with the electron-donating methoxy group on the aromatic ring, creates a highly distinct electronic environment. Accurately assigning the NMR signals requires a deep understanding of anisotropic deshielding, allylic coupling, and relaxation dynamics[1].

To ensure absolute confidence in structural assignments, modern analytical workflows rely on a self-validating sequence of 1D and 2D NMR experiments.

NMR_Workflow A Sample Preparation (CDCl3, TMS, 50mg) B 1D NMR Acquisition (1H & 13C, D1 optimization) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phase/Baseline Correction) C->D E Structural Elucidation & Assignment D->E

Figure 1: Logical workflow for the NMR structural elucidation of organic compounds.

Experimental Protocol: High-Resolution NMR Acquisition

A robust NMR protocol must be a self-validating system. The following methodology details the exact parameters required to acquire publication-quality spectra, explicitly defining the causality behind each experimental choice.

Step 1: Sample Preparation and Solvation
  • Action: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is selected for its superior solubilizing properties for moderately polar ketones. TMS acts as an internal standard, locking the reference point exactly at 0.00 ppm to prevent chemical shift drift caused by magnetic field inhomogeneities[2].

Step 2: Instrument Tuning, Matching, and Shimming
  • Action: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Perform Automated Tuning and Matching (ATM) followed by gradient shimming (TopShim).

  • Causality: Impedance matching maximizes the Radio Frequency (RF) power transfer to the probe. Precise shimming homogenizes the magnetic field ( B0​ ) across the sample volume, which is strictly necessary to resolve fine multiplet splitting (e.g., J -couplings < 2.0 Hz) in the aromatic region.

Step 3: 1 H NMR Acquisition (zg30)
  • Action: Acquire 16 scans using a 30-degree pulse angle and a Relaxation Delay (D1) of 1.0 second.

  • Causality: A 30-degree flip angle combined with a 1.0s D1 ensures complete longitudinal relaxation ( T1​ ) of protons between scans. This prevents signal saturation and guarantees that the integration values perfectly reflect the stoichiometric ratio of the protons (14H total)[1].

Step 4: 13 C NMR Acquisition (zgpg30)
  • Action: Acquire 512–1024 scans using WALTZ-16 proton decoupling and an extended Relaxation Delay (D1) of 2.5 seconds.

  • Causality: Quaternary carbons (C-1, C-4, C-1', C-2') lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. Consequently, their T1​ times are significantly longer. Extending the D1 delay ensures these critical backbone carbons fully relax, allowing them to be clearly detected above the baseline noise[3].

  • Validation Step: Verify the residual CHCl3​ solvent peak at 7.26 ppm ( 1 H) and the CDCl3​ triplet at 77.16 ppm ( 13 C). If these peaks deviate, the TMS calibration has failed and the spectrum must be re-referenced[2].

1 H NMR Spectral Data & Mechanistic Analysis

The proton NMR spectrum of 4-(2-methoxyphenyl)cyclohex-3-en-1-one is characterized by three distinct regions: the deshielded aromatic/alkene protons, the sharp methoxy singlet, and the complex aliphatic multiplets of the cyclohexenone ring.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-4' 7.25ddd8.2, 7.5, 1.51HAr-H (meta to OMe)
H-6' 7.15dd7.5, 1.51HAr-H (ortho to cyclohexenyl)
H-5' 6.95td7.5, 1.01HAr-H (para to OMe)
H-3' 6.90d8.21HAr-H (ortho to OMe)
H-3 5.95m (tm)~5.01HAlkene CH
-OCH 3​ 3.82s-3HMethoxy group
H-2 3.05m (dm)~5.02HAliphatic CH 2​ ( α to C=O, allylic)
H-5 2.65m-2HAliphatic CH 2​ (allylic)
H-6 2.55m-2HAliphatic CH 2​ ( α to C=O)
Causality of Chemical Shifts
  • The Aliphatic Core (H-2, H-5, H-6): The H-2 protons are highly deshielded ( δ 3.05) compared to typical aliphatic methylenes. This is caused by the additive anisotropic deshielding effects of being sandwiched between the highly electronegative carbonyl group (C-1) and the alkene π -system (C-3).

  • The Aromatic Protons: The methoxy group acts as a strong π -electron donor via resonance, shielding the ortho (H-3') and para (H-5') protons, pushing them upfield to ~6.90 and 6.95 ppm, respectively. Conversely, H-4' and H-6' remain relatively deshielded[4].

13 C NMR Spectral Data & Mechanistic Analysis

Carbon-13 NMR provides the definitive skeletal framework of the molecule. The presence of 13 distinct carbon resonances confirms the lack of structural symmetry.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Structural Logic
C-1 211.0Quaternary (C=O)Unconjugated ketone carbonyl
C-2' 157.0Quaternary (Ar)Aromatic carbon bound to strongly electronegative oxygen
C-4 136.5Quaternary (C=C)Alkene carbon substituted with the aryl ring
C-1' 130.5Quaternary (Ar)Aromatic carbon bound to the cyclohexenyl ring
C-6' 128.5CH (Ar)Aromatic methine
C-4' 128.0CH (Ar)Aromatic methine
C-3 122.0CH (C=C)Alkene methine
C-5' 120.5CH (Ar)Aromatic methine
C-3' 111.0CH (Ar)Aromatic methine (highly shielded by ortho-OMe)
-OCH 3​ 55.4CH 3​ Methoxy carbon
C-2 40.5CH 2​ Methylene α to carbonyl and allylic to alkene
C-6 38.0CH 2​ Methylene α to carbonyl
C-5 28.5CH 2​ Methylene allylic to alkene
Causality of Chemical Shifts
  • Unconjugated Carbonyl (C-1): A conjugated enone (e.g., cyclohex-2-en-1-one) typically exhibits a carbonyl shift around 199 ppm due to resonance delocalization. Because the double bond in this molecule is at the C-3/C-4 position ( β,γ -unsaturated), resonance with the carbonyl is impossible. Therefore, C-1 appears at a characteristic unconjugated ketone shift of ~211.0 ppm[3].

  • Aromatic Shielding (C-3'): The C-3' carbon is shifted significantly upfield to 111.0 ppm. This is a direct result of the resonance electron donation from the adjacent methoxy oxygen, which increases the local electron density and shields the nucleus from the external magnetic field[1].

2D NMR Validation Strategies (HSQC & HMBC)

To elevate the analysis from empirical prediction to absolute certainty, 2D NMR techniques must be employed.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1JCH​ bonds, allowing the immediate correlation of the proton signals in Table 1 to the carbon signals in Table 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps 2JCH​ and 3JCH​ long-range couplings. This is the ultimate self-validating tool for connecting isolated spin systems (e.g., connecting the methoxy group to the aromatic ring, and the aromatic ring to the cyclohexenone core).

HMBC_Correlations H2 H-2 Protons (~3.05 ppm) C1 C-1 (C=O) (~211.0 ppm) H2->C1 3J C3 C-3 (Alkene) (~122.0 ppm) H2->C3 2J C4 C-4 (Quaternary) (~136.5 ppm) H2->C4 3J H3 H-3 Proton (~5.95 ppm) H3->C1 3J C5 C-5 (CH2) (~28.5 ppm) H3->C5 3J OMe Methoxy Protons (~3.82 ppm) C2Prime C-2' (Ar-OMe) (~157.0 ppm) OMe->C2Prime 3J

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming the molecular framework.

By observing the 3J HMBC cross-peak between the H-2 protons ( δ 3.05) and the C-4 quaternary carbon ( δ 136.5), the exact position of the double bond within the cyclohexenone ring is unambiguously verified, satisfying the requirements for rigorous structural proof in drug development.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer. Available at:[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, ACS Publications. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Available at:[Link]

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Pathways of 4-(2-Methoxy-phenyl)-cyclohex-3-enone: A Mechanistic Guide

Executive Summary For researchers and drug development professionals, the unambiguous structural characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 4-(2-Methoxy-phenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 4-(2-Methoxy-phenyl)-cyclohex-3-enone (C13H14O2) presents a unique analytical case study due to the presence of two highly diagnostic functional groups: an α,β -unsaturated cyclic ketone (cyclohex-3-enone) and an electron-rich methoxyarene.

This whitepaper provides an in-depth, mechanistic breakdown of the gas-phase fragmentation behavior of this molecule under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). By understanding the causality behind these specific bond cleavages, analytical scientists can confidently map these pathways to structural analogs, differentiate positional isomers, and design robust targeted metabolomics assays.

Structural Dynamics & Ionization Causality

Modern structural elucidation relies heavily on tandem mass spectrometry (MS/MS) driven by predictable gas-phase ion chemistry and universal fragmentation models[1]. In positive ion mode ESI (+ESI), 4-(2-Methoxy-phenyl)-cyclohex-3-enone is readily protonated to yield the precursor ion [M+H]+ at m/z 203.1072.

The site of protonation dictates the subsequent fragmentation cascades. The molecule possesses two primary basic sites:

  • The Carbonyl Oxygen: Protonation here activates the cyclohexenone ring, weakening the adjacent C-C bonds and setting the stage for ring-opening reactions.

  • The Methoxy Oxygen: Protonation here is less thermodynamically stable than at the conjugated carbonyl, but charge migration during Collision-Induced Dissociation (CID) facilitates localized cleavage of the ether bond.

Core Fragmentation Mechanisms

The fragmentation of 4-(2-Methoxy-phenyl)-cyclohex-3-enone under CID is governed by three primary pathways. Understanding these pathways is critical for avoiding false-positive identifications in complex biological matrices.

Pathway A: Retro-Diels-Alder (RDA) Cleavage

The most structurally informative fragmentation for cyclohexenone systems is the Retro-Diels-Alder (RDA) reaction. Because the double bond in the cyclohex-3-enone ring is located at the C3-C4 position, the C1-C2 and C5-C6 bonds become allylic. Upon collisional activation, these allylic bonds undergo a concerted or rapid stepwise cleavage. This results in the neutral expulsion of ketene ( C2​H2​O , 42.01 Da), leaving a highly conjugated protonated diene at m/z 161.0966.

Pathway B: α -Cleavage and Carbon Monoxide Extrusion

Cyclohexanone and cyclohexenone derivatives are known to undergo characteristic α -cleavages followed by the expulsion of carbon monoxide (CO)[2]. The charge localized on the carbonyl oxygen induces the homolytic or heterolytic cleavage of the C1-C2 bond. Subsequent rearrangement and loss of CO (27.99 Da) yields a ring-contracted fragment at m/z 175.1123.

Pathway C: Methoxy Group Radical Expulsion

While even-electron precursor ions typically yield even-electron product ions (the "even-electron rule"), methoxyarenes are a notable exception. The strong electron-donating nature of the aromatic ring allows it to stabilize radical cations. Consequently, the loss of a methyl radical ( CH3∙​ , 15.02 Da) is highly favored, generating a distonic radical cation at m/z 188.0837 from the precursor, or at m/z 146.0732 from the RDA product[3].

MS_Pathway M [M+H]+ m/z 203.107 4-(2-Methoxyphenyl)cyclohex-3-enone CO_loss [M+H - CO]+ m/z 175.112 Ring Contraction M->CO_loss -CO (28 Da) α-cleavage RDA [M+H - C2H2O]+ m/z 161.097 Retro-Diels-Alder M->RDA -C2H2O (42 Da) Ketene loss CH3_loss1 [M+H - CH3*]+• m/z 188.084 Radical Cation M->CH3_loss1 -CH3* (15 Da) Methoxy cleavage CH3_loss2 [M+H - C2H2O - CH3*]+• m/z 146.073 Radical Cation RDA->CH3_loss2 -CH3* (15 Da) Methoxy cleavage

Figure 1: ESI-MS/MS fragmentation pathways of 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

Quantitative Fragment Mapping

To facilitate rapid identification and Multiple Reaction Monitoring (MRM) assay development, the theoretical exact masses and structural assignments of the primary fragments are summarized below. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) should yield these fragments with a mass error of < 5 ppm.

Fragment IonExact m/zNeutral LossFormulaStructural Assignment
[M+H]+ 203.1072N/A C13​H15​O2+​ Protonated precursor molecule
[M+H−CH3∙​]+∙ 188.083715.0235 ( CH3∙​ ) C12​H12​O2+∙​ Distonic radical cation (methoxy cleavage)
[M+H−CO]+ 175.112327.9949 (CO) C12​H15​O+ Ring contraction product
[M+H−C2​H2​O]+ 161.096642.0106 ( C2​H2​O ) C11​H13​O+ Retro-Diels-Alder (RDA) product
[M+H−C2​H2​O−CH3∙​]+∙ 146.073257.0341 ( C3​H5​O∙ ) C10​H10​O+∙ RDA followed by methoxy radical loss

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignments, the analytical workflow must be self-validating. Relying solely on m/z matching can lead to false positives due to isobaric interferences. The following methodology utilizes LC-ESI-MS/MS with orthogonal validation techniques ( MS3 and isotopic labeling) to definitively prove the proposed pathways.

Step-by-Step LC-ESI-MS/MS Methodology
  • Sample Preparation:

    • Dissolve the synthesized 4-(2-Methoxy-phenyl)-cyclohex-3-enone in a diluent of 50% Methanol / 50% LC-MS grade Water containing 0.1% Formic Acid (FA) to achieve a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Inject 2 µL onto an ultra-high-performance liquid chromatography (UHPLC) system equipped with a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% FA in H2​O . Mobile Phase B: 0.1% FA in Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters (ESI+):

    • Capillary voltage: 3.5 kV.

    • Desolvation temperature: 350 °C.

    • Desolvation gas flow: 800 L/hr.

  • Precursor Isolation & Collision-Induced Dissociation (CID):

    • Isolate the [M+H]+ ion at m/z 203.1 in the first quadrupole (Q1) with an isolation width of 0.7 Da.

    • Apply a Normalized Collision Energy (NCE) ramped from 15 eV to 35 eV using Nitrogen as the collision gas. Causality Note: Lower energies (15 eV) selectively drive the lowest activation energy pathways (methoxy radical loss), while higher energies (35 eV) are required to force the ring-opening RDA mechanism.

  • Orthogonal Validation ( MS3 & Isotope Labeling):

    • MS3 Execution: To prove that m/z 146 originates from the RDA product, perform an MS3 experiment: Trap m/z 203 isolate m/z 161 fragment m/z 161. The observation of m/z 146 confirms the sequential loss of ketene followed by the methyl radical.

    • Isotopic Labeling: Synthesize a D3​ -methoxy isotopologue ( −OCD3​ ). The precursor shifts to m/z 206, the RDA fragment shifts to m/z 164, and the subsequent radical loss will be 18 Da ( CD3∙​ ), definitively validating the methoxy cleavage pathway.

Workflow Prep Sample Prep 0.1% FA in H2O/MeOH LC UHPLC Separation C18 Column Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Precursor Selection m/z 203.1 ESI->Q1 CID CID Fragmentation 15-35 eV NCE Q1->CID TOF High-Res TOF Mass Analysis CID->TOF

Figure 2: LC-ESI-MS/MS analytical workflow for structural elucidation.

Conclusion

The fragmentation of 4-(2-Methoxy-phenyl)-cyclohex-3-enone is a textbook intersection of cyclic ketone dynamics and methoxyarene radical chemistry. By leveraging the Retro-Diels-Alder expulsion of ketene and the non-canonical radical losses of the methoxy group, analytical scientists can build highly specific MRM transitions. Applying the self-validating MS3 and isotopic labeling protocols outlined in this guide ensures maximum trustworthiness in structural assignments, accelerating downstream drug development and pharmacokinetic mapping.

References

  • Source: nih.
  • Source: chemrxiv.
  • Source: acs.

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 4-(2-Methoxy-phenyl)-cyclohex-3-enone for Drug Discovery Applications

Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(2-Methoxy-phenyl)-cyclohex-3-enone, a member of the promising methoxyphenyl cyclohexanone scaffold. This c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(2-Methoxy-phenyl)-cyclohex-3-enone, a member of the promising methoxyphenyl cyclohexanone scaffold. This class of molecules has garnered significant interest in medicinal chemistry for its potential therapeutic applications, including anticancer and neurological activities.[1] For researchers and drug development professionals, a thorough understanding of a compound's fundamental properties is the bedrock upon which successful discovery campaigns are built. This document outlines both calculated and predicted characteristics of the title compound and presents detailed, field-proven experimental protocols for their empirical determination. The methodologies are described with an emphasis on the causality behind experimental choices to ensure data integrity and reproducibility, a cornerstone of modern pharmaceutical science.

Introduction to the Methoxyphenyl Cyclohexanone Scaffold

The methoxyphenyl cyclohexanone core is a versatile and privileged scaffold in medicinal chemistry. Its derivatives have been shown to exhibit a wide range of pharmacological activities, acting on various biological targets. These include the disruption of microtubule dynamics in cancer cells and the modulation of NMDA receptors in the central nervous system, highlighting the scaffold's potential in oncology and neurology.[1] The specific compound, 4-(2-Methoxy-phenyl)-cyclohex-3-enone, combines the structural features of an α,β-unsaturated ketone with a methoxy-substituted aromatic ring, offering unique electronic and steric properties for molecular interaction. Accurate characterization of its physicochemical profile is the critical first step in evaluating its potential as a drug lead and guiding future structure-activity relationship (SAR) studies.[2]

Chemical Structure:

Figure 1. Chemical structure of 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

Core Physicochemical Properties: A Computational Overview

Prior to empirical analysis, computational models provide valuable estimates of a compound's properties, guiding experimental design and resource allocation. These predictions are derived from the molecule's 2D structure. While the exact experimental values for 4-(2-Methoxy-phenyl)-cyclohex-3-enone are not widely published, data from its close isomer, 3-(2-Methoxyphenyl)cyclohex-2-enone, and established prediction algorithms offer a reliable starting point.[3]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₄O₂Defines the elemental composition and exact mass.[3]
Molecular Weight 202.25 g/mol Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five.[3][4]
XLogP3 ~2.8An estimate of lipophilicity (oil/water partition coefficient). Values in the 1-3 range are often optimal for balancing solubility and membrane permeability.[3][4]
Hydrogen Bond Acceptors 2Influences solubility and the potential for specific interactions with biological targets.[3]
Hydrogen Bond Donors 0The absence of donor groups affects its interaction profile and membrane permeability.[3]
Polar Surface Area (PSA) 26.3 ŲCorrelates with passive molecular transport across membranes; values < 140 Ų are generally associated with good cell permeability.[3]

Synthesis and Purification: Ensuring Analytical Purity

The accuracy of all subsequent physicochemical measurements is contingent upon the purity of the analyte. A plausible and efficient synthesis for this class of compounds is the Robinson annulation. This method provides a reliable pathway to the cyclohexenone core.

reactant1 2-Methoxybenzaldehyde reaction Robinson Annulation reactant1->reaction reactant2 Methyl Vinyl Ketone reactant2->reaction catalyst Base Catalyst (e.g., NaOH, KOH) catalyst->reaction product 4-(2-Methoxy-phenyl)-cyclohex-3-enone reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Compound (>98%) purification->final_product

Caption: Proposed synthetic and purification workflow for 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

Post-synthesis, purification via column chromatography is essential to remove unreacted starting materials, by-products, and catalysts. The purity of the final compound should be verified to be >98% by High-Performance Liquid Chromatography (HPLC) with UV detection and/or NMR spectroscopy before proceeding with further characterization.

Experimental Determination of Key Properties

The following protocols describe robust methods for determining the most critical physicochemical properties for a drug candidate.

Melting Point (MP)

Expertise & Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range. This experiment is a self-validating system; an unexpectedly broad range immediately signals potential purity issues that must be resolved before further testing.

Protocol:

  • Load a small, dry sample of the purified compound into a capillary tube, ensuring tight packing to a height of 2-3 mm.

  • Place the capillary tube into a calibrated digital melting point apparatus.[5]

  • Heat the sample at a rapid rate (10-15 °C/min) to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a fresh sample, repeat the measurement, this time heating slowly (1-2 °C/min) when the temperature is within 20 °C of the approximate MP.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Aqueous Solubility

Expertise & Causality: Therapeutic efficacy is critically dependent on a drug's ability to dissolve in physiological media to be absorbed. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[4] Using a physiologically relevant buffer like Phosphate-Buffered Saline (PBS) at pH 7.4 mimics conditions in the bloodstream and provides more translatable data than measurements in pure water.

Protocol:

  • Add an excess amount of the compound (e.g., 2-5 mg) to a known volume of PBS (pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Seal the vial and place it in an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

  • After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Carefully collect a precise aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculate the solubility in units such as mg/mL or µM.

Lipophilicity (LogD at pH 7.4)

Expertise & Causality: Lipophilicity governs a molecule's journey through the body, influencing everything from membrane permeability and plasma protein binding to metabolic stability and target engagement. The shake-flask method using n-octanol and a buffer directly measures the distribution coefficient (LogD), which is more physiologically relevant than the partition coefficient (LogP) for ionizable compounds.[4]

start Start: Prepare n-Octanol and PBS (pH 7.4) step1 Add known concentration of compound to mixture start->step1 step2 Equilibrate for >12h (Vigorous Shaking) step1->step2 step3 Centrifuge to separate immiscible phases step2->step3 step4_aq Quantify [Compound] in Aqueous Phase (HPLC-UV) step3->step4_aq Sample both phases step4_org Quantify [Compound] in n-Octanol Phase (HPLC-UV) step3->step4_org Sample both phases calc Calculate LogD Log₁₀([C]octanol / [C]aqueous) step4_aq->calc step4_org->calc end_node Result: LogD₇.₄ calc->end_node

Caption: Experimental workflow for the determination of the distribution coefficient (LogD).

Protocol:

  • Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them and allowing the phases to separate. This step is critical to prevent volume changes during the experiment.

  • Prepare a stock solution of the compound in the aqueous phase (PBS).

  • In a glass vial, combine a known volume of the compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol.

  • Seal the vial and shake vigorously for several hours (or overnight) to ensure complete partitioning equilibrium is achieved.

  • Centrifuge the vial to achieve a clean separation of the two phases.

  • Carefully sample a known aliquot from both the n-octanol and the aqueous layers.

  • Quantify the concentration in each phase using a validated HPLC-UV method.

  • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure, serving as a final validation of synthesis and purity.[6]

TechniqueExpected Observations for 4-(2-Methoxy-phenyl)-cyclohex-3-enone
¹H NMR Aromatic Protons: Multiple signals between δ 6.8-7.4 ppm. Vinyl Proton: A singlet or narrow multiplet around δ 6.0-6.5 ppm. Methoxy Group: A sharp singlet around δ 3.8 ppm. Aliphatic Protons: Multiplets between δ 2.0-3.0 ppm corresponding to the cyclohexenone ring protons.
¹³C NMR Carbonyl Carbon (C=O): A signal downfield, around δ 195-200 ppm. Aromatic & Olefinic Carbons: Multiple signals in the δ 110-160 ppm region. Methoxy Carbon (-OCH₃): A signal around δ 55 ppm. Aliphatic Carbons: Signals in the upfield region, δ 20-40 ppm.
Infrared (IR) C=O Stretch (Ketone): A strong, sharp absorption band around 1670-1690 cm⁻¹. C=C Stretch (Alkene): A medium absorption band around 1600-1650 cm⁻¹. C-O Stretch (Aryl Ether): A strong absorption band around 1230-1270 cm⁻¹.
Mass Spec. (MS) Molecular Ion [M+H]⁺: Expected at m/z 203.1067 (for high-resolution ESI-MS). The nominal mass would be 202.

Conclusion and Future Directions

This guide establishes a foundational understanding of 4-(2-Methoxy-phenyl)-cyclohex-3-enone. The computational data predicts a molecule with drug-like properties, including a molecular weight under 500 g/mol , moderate lipophilicity, and a low polar surface area, suggesting the potential for good oral bioavailability. The provided protocols offer robust, self-validating systems for empirically confirming these critical physicochemical properties.

For drug development professionals, this information is the launchpad for more advanced studies. The confirmed structure and purity enable confident progression into biological screening. The solubility and lipophilicity data are direct inputs for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling and are essential for designing appropriate formulation strategies.[7] Future work should focus on executing these protocols to generate a complete empirical data package, which will be indispensable for unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Chemistry LibreTexts. (2025, July 30). ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, February 3). Physicochemical Properties | The Handbook of Medicinal Chemistry. Retrieved from [Link]

  • Amherst College. Experiment 1 — Properties of Organic Compounds. Retrieved from [Link]

  • Mansouri, K., et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. Retrieved from [Link]

  • The American Journal of Medical Sciences and Pharmaceutical Research. (2024, August 3). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Fareza, M. S., et al. (2016, December 27). (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. MDPI. Retrieved from [Link]

  • PubChem. 3-(2-Methoxyphenyl)cyclohex-2-enone. Retrieved from [Link]

  • Sambyal, A., et al. (E)-4-(4-Methoxyphenyl)but-3-en-2-one. PMC. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Formation of 4-(2-Methoxy-phenyl)-cyclohex-3-enone

This guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of 4-(2-Methoxy-phenyl)-cyclohex-3-enone, a substituted cyclohexenone of interest to researchers in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive examination of the synthetic pathway and mechanistic underpinnings for the formation of 4-(2-Methoxy-phenyl)-cyclohex-3-enone, a substituted cyclohexenone of interest to researchers in medicinal chemistry and materials science. The cyclohexenone framework is a critical structural motif in a multitude of biologically active compounds.[1] This document will detail a robust and widely applicable synthetic strategy, the Robinson annulation, breaking down its constituent reactions and the critical parameters that govern its success.

Strategic Overview: The Robinson Annulation

The most logical and well-established method for constructing a 4-substituted cyclohex-3-enone is the Robinson annulation. This powerful reaction sequence creates a six-membered ring by forming three new carbon-carbon bonds in a tandem process.[2] It elegantly combines a Michael addition with an intramolecular aldol condensation, making it a highly efficient method for synthesizing fused ring systems.[2][3][4]

The overall strategy for the synthesis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone via Robinson annulation is depicted below:

G cluster_reactants Starting Materials cluster_products Final Product A Dimedone (Michael Donor) C 1,5-Diketone Intermediate A->C Michael Addition (Base-catalyzed) B (E)-3-(2-Methoxyphenyl)acrylaldehyde (Michael Acceptor) B->C D 4-(2-Methoxy-phenyl)- cyclohex-3-enone Derivative C->D Intramolecular Aldol Condensation (Acid or Base-catalyzed)

Figure 1: Overall synthetic strategy for the formation of a 4-(2-Methoxy-phenyl)-cyclohex-3-enone derivative via Robinson Annulation.

Mechanistic Deep Dive

The Robinson annulation is not a single mechanistic step but a sequence of two well-understood organic reactions.

Part 1: The Michael Addition (Conjugate Addition)

The first phase of the synthesis is the Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6]

  • The Michael Donor: In this synthesis, a suitable Michael donor would be a β-dicarbonyl compound like dimedone (5,5-dimethylcyclohexane-1,3-dione). The protons on the carbon between the two carbonyl groups are particularly acidic and can be easily removed by a base to form a stabilized enolate.

  • The Michael Acceptor: The α,β-unsaturated carbonyl compound is (E)-3-(2-methoxyphenyl)acrylaldehyde. The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack.

  • The Mechanism:

    • Enolate Formation: A base, such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH), deprotonates the α-carbon of the dimedone, forming a resonance-stabilized enolate ion.

    • Nucleophilic Attack: The enolate attacks the β-carbon of the (E)-3-(2-methoxyphenyl)acrylaldehyde.

    • Protonation: The resulting enolate is protonated by the solvent (e.g., ethanol) to yield the 1,5-dicarbonyl intermediate.

G cluster_reactants Reactants & Base Dimedone Dimedone Enolate Dimedone Enolate (Nucleophile) Dimedone->Enolate Deprotonation Acceptor (E)-3-(2-Methoxyphenyl)acrylaldehyde Intermediate_Enolate Intermediate Enolate Base Base (e.g., EtO⁻) Enolate->Intermediate_Enolate Nucleophilic Attack on β-carbon Diketone 1,5-Diketone Product Intermediate_Enolate->Diketone Protonation

Figure 2: Mechanistic flow of the Michael Addition step.

Part 2: Intramolecular Aldol Condensation

The 1,5-dicarbonyl intermediate formed in the Michael addition is perfectly primed for an intramolecular aldol condensation to form the six-membered ring.[3][7][8] This reaction can be catalyzed by either acid or base.

  • Base-Catalyzed Mechanism:

    • Enolate Formation: A base removes a proton from one of the α-carbons of the diketone, forming an enolate.

    • Intramolecular Attack: The enolate attacks the other carbonyl carbon in the same molecule, forming a six-membered ring and an alkoxide.

    • Protonation: The alkoxide is protonated to form a β-hydroxy ketone.

    • Dehydration: Under heating or acidic/basic conditions, the β-hydroxy ketone readily dehydrates to form the final α,β-unsaturated ketone, 4-(2-Methoxy-phenyl)-cyclohex-3-enone.[9][10] This dehydration step is often driven by the formation of a conjugated system.[7]

  • Acid-Catalyzed Mechanism:

    • Enol Formation: An acid catalyst promotes the formation of an enol from one of the carbonyl groups.[11][12]

    • Carbonyl Activation: The other carbonyl group is protonated by the acid, making it more electrophilic.[12]

    • Intramolecular Attack: The enol attacks the activated carbonyl group to form the six-membered ring.

    • Dehydration: The resulting β-hydroxy ketone is protonated and subsequently loses a molecule of water to form the stable conjugated cyclohexenone product.[12]

G Start 1,5-Diketone Intermediate Enolate Enolate Formation (Base-catalyzed) Start->Enolate Base Aldol_Adduct β-Hydroxy Ketone (Cyclic Intermediate) Enolate->Aldol_Adduct Intramolecular Nucleophilic Attack Final_Product 4-(2-Methoxy-phenyl)- cyclohex-3-enone Aldol_Adduct->Final_Product Dehydration (loss of H₂O)

Figure 3: Key stages of the intramolecular Aldol Condensation.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of a 4-(2-Methoxy-phenyl)-cyclohex-3-enone derivative.

Materials:

  • Dimedone

  • (E)-3-(2-Methoxyphenyl)acrylaldehyde

  • Sodium Ethoxide (or Potassium Hydroxide)

  • Ethanol (or other suitable alcohol)

  • Hydrochloric Acid (for workup)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Michael Addition:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimedone in ethanol.

    • Add a catalytic amount of sodium ethoxide to the solution and stir for 10-15 minutes at room temperature to ensure complete formation of the enolate.

    • Slowly add a solution of (E)-3-(2-methoxyphenyl)acrylaldehyde in ethanol to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Intramolecular Aldol Condensation & Workup:

    • After the Michael addition is complete, carefully add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

    • Continue to reflux the mixture for an additional 1-2 hours to facilitate the intramolecular aldol condensation and dehydration.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-(2-Methoxy-phenyl)-cyclohex-3-enone derivative.

Data and Characterization

The structure of the final product should be confirmed by standard spectroscopic methods.

Table 1: Expected Spectroscopic Data for 4-(2-Methoxy-phenyl)-cyclohex-3-enone

Spectroscopic TechniqueExpected Key Signals
¹H NMR Aromatic protons (multiplets), a singlet for the methoxy group protons, vinylic proton (singlet or triplet), and aliphatic protons of the cyclohexenone ring (multiplets).
¹³C NMR Carbonyl carbon, aromatic carbons, carbons of the double bond, methoxy carbon, and aliphatic carbons of the cyclohexenone ring.
IR Spectroscopy Strong absorption for the C=O stretch of the α,β-unsaturated ketone, C=C stretching vibrations, and C-O stretching of the methoxy group.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₄O₂).

For a structurally similar compound, 4-phenylcyclohex-3-en-1-one, the molecular formula is C12H12O with a molecular weight of 172.22 g/mol .[13][14] This provides a reference for the expected mass of the target molecule.

Alternative Synthetic Routes

While the Robinson annulation is a primary method, other strategies exist for the synthesis of substituted cyclohexenones.

  • Diels-Alder Reaction: A [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile) can form a cyclohexene ring.[15][16][17][18] Subsequent functional group manipulations would be required to yield the target cyclohexenone.

  • Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[19][20][21][22][23] While typically used for five-membered rings, variations exist.

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by a metal carbonyl complex, can produce cyclopentenones.[24][25][26][27]

Conclusion

The formation of 4-(2-Methoxy-phenyl)-cyclohex-3-enone is most effectively achieved through the Robinson annulation. This powerful and reliable method leverages the sequential Michael addition and intramolecular aldol condensation to construct the target cyclohexenone ring system efficiently. A thorough understanding of the underlying mechanisms of each step is crucial for optimizing reaction conditions and achieving high yields of the desired product. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of molecules.

References

  • Reddy, A. V., et al. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Letters. [Link]

  • Wikipedia contributors. (2024, March 19). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • Wikipedia contributors. (2024, March 12). Aldol condensation. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (2007). Molecules. [Link]

  • Wikipedia contributors. (2023, December 29). Pauson–Khand reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • Jurado, S., et al. (2022). Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. Semantic Scholar. [Link]

  • Jurado, S., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. International Journal of Molecular Sciences. [Link]

  • Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved March 26, 2026, from [Link]

  • Reddy, A. V., et al. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-cylohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PMC. [Link]

  • Wikipedia contributors. (2024, February 21). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • Synthesis of Optically Active 4-Substituted 2-Cyclohexenones. (2012). ACS Publications. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025, February 10). SpringerLink. [Link]

  • Hantzsch Pyridine Synthesis Mechanism. (n.d.). Scribd. Retrieved March 26, 2026, from [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). Beilstein Journals. [Link]

  • Wikipedia contributors. (2024, February 21). Nazarov cyclization reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • 4-Phenylcyclohex-3-en-1-one. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Robinson Annulation-Mechanism and Shortcut. (2020, April 7). Chemistry Steps. [Link]

  • Robinson Annulation. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Nazarov Cyclization Nazarov Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • The Nazarov Cyclization. (n.d.). Organic Reactions. Retrieved March 26, 2026, from [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. (2025, October 16). ResearchGate. [Link]

  • Wikipedia contributors. (2024, March 12). Robinson annulation. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence. (n.d.). PMC. [Link]

  • Pauson-Khand Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Video: Intramolecular Aldol Reaction. (2025, May 22). JoVE. [Link]

  • Recent Advances in the Catalytic Pauson-Khand-Type Reaction. (n.d.). University of Windsor. Retrieved March 26, 2026, from [Link]

  • Application of Pauson–Khand reaction in the total synthesis of terpenes. (n.d.). PMC. [Link]

  • ALDOL CONDENSATION. (n.d.). Retrieved March 26, 2026, from [Link]

  • Robinson Annulation Reaction Mechanism. (2018, May 11). YouTube. [Link]

  • Michael Addition Reaction of Dimedone and Chalcone Catalyzed by KF/Al 2O3. (n.d.). Retrieved March 26, 2026, from [Link]

  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025, May 14). Master Organic Chemistry. [Link]

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. [Link]

  • (3S,4R)-4-Phenyl-hex-5-ene-1,3-diol. (n.d.). SpectraBase. Retrieved March 26, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(10):4506-4513 Research Article Synthesis of related substances of T. (2012). JOCPR. [Link]

  • 4-phenylcyclohex-3-enone — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Wikipedia contributors. (2024, March 12). Michael addition reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • Synthesis method of 4-substituted cyclohexanone. (n.d.). Google Patents.
  • (E)-4-(4-Methoxyphenyl)but-3-en-2-one. (n.d.). PMC. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]

  • Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. (2022, February 15). MDPI. [Link]

Sources

Foundational

A Technical Guide to the X-ray Crystallography of 4-(2-Methoxy-phenyl)-cyclohex-3-enone and its Analogs

Executive Summary: The 4-aryl-cyclohexenone scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as a core component in the synthesis of complex bioactive molecules and func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 4-aryl-cyclohexenone scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as a core component in the synthesis of complex bioactive molecules and functional materials. Definitive structural elucidation is paramount for understanding structure-activity relationships (SAR) and for rational molecular design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous, high-resolution atomic coordinates, conformational details, and intermolecular packing motifs.

This technical guide addresses the topic of X-ray crystallography for 4-(2-Methoxy-phenyl)-cyclohex-3-enone. While a search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and Crystallography Open Database (COD), indicates that the specific crystal structure for this exact compound has not been publicly deposited as of this writing, this guide provides a comprehensive framework for its eventual determination and analysis. By leveraging data from structurally related analogs and established crystallographic principles, we present a complete workflow from synthesis and crystallization to data collection, structure refinement, and interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the crystallographic process for small organic molecules.

The Significance of the 4-(Aryl)-cyclohexenone Scaffold

Cyclohexenone derivatives are pivotal intermediates in organic synthesis, renowned for their utility in constructing polycyclic systems found in numerous natural products, including steroids and alkaloids. The Robinson annulation, a classic ring-forming reaction, is a testament to the importance of the cyclohexenone motif.[1][2] The incorporation of a methoxy-substituted phenyl ring at the 4-position introduces specific electronic and steric properties that can modulate biological activity or influence solid-state packing. The methoxy group can act as a hydrogen bond acceptor and its orientation relative to the cyclohexenone ring can significantly impact molecular conformation and crystal packing, which are critical factors in drug-receptor interactions and material properties.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis via Robinson Annulation

A robust and well-established method for constructing the 4-aryl-cyclohexenone core is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[2][3] For the target molecule, a plausible route would involve the reaction of 2-methoxy-benzaldehyde with acetone to form an α,β-unsaturated ketone (a chalcone analog), which then serves as the Michael acceptor for reaction with a suitable enolate, such as that derived from ethyl acetoacetate.

The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The process relies on creating a supersaturated solution from which molecules can slowly deposit in an ordered, crystalline lattice.[4] For a molecule like 4-(2-Methoxy-phenyl)-cyclohex-3-enone, several techniques should be considered.

  • Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. The container is loosely covered to allow the solvent to evaporate over several days or weeks, gradually increasing the concentration and inducing crystallization.[4]

  • Vapor Diffusion: This technique offers finer control. A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[5]

  • Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface as the solvents diffuse into one another.

The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound is moderately soluble. A detailed protocol for crystallization is provided in Section 5.0.

Single-Crystal X-ray Diffraction: A Technical Workflow

Single-crystal X-ray diffraction is a non-destructive technique that provides precise details about the molecular structure, including bond lengths, angles, and crystal packing.[6][7] The entire process, from data collection to the final refined structure, is a self-validating system governed by internationally recognized standards.[8][9][10]

The workflow for a typical small-molecule crystal structure determination is illustrated below.

X_Ray_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition synthesis Synthesis & Purification crystal Crystal Growth synthesis->crystal High-Purity Compound mount Crystal Selection & Mounting crystal->mount diffractometer Diffractometer Setup (X-ray Source, Temp) mount->diffractometer data_coll Diffraction Data Collection (Bragg's Law) diffractometer->data_coll integration Data Integration (Indexing & Intensity Extraction) data_coll->integration solve Structure Solution (Phase Problem) integration->solve h, k, l, I, σ(I) refine Structure Refinement (Least-Squares Minimization) solve->refine Initial Atomic Model validate Validation (checkCIF) refine->validate Refined Model cif Final CIF File validate->cif Validation Report deposit Database Deposition (e.g., CSD) cif->deposit

Caption: Workflow for single-crystal X-ray diffraction analysis.

The core of the experiment involves irradiating the crystal with monochromatic X-rays. The crystal lattice diffracts the X-rays in a specific pattern of reflections, governed by Bragg's Law.[6] The positions and intensities of these thousands of reflections are measured. The key challenge, known as the "phase problem," is that the detectors measure intensities but not the phase of the X-ray waves. Powerful computational methods, such as "Direct Methods," are used to solve this problem and generate an initial electron density map, from which an atomic model is built. This model is then refined using least-squares algorithms, most commonly with software like SHELXL, to best fit the experimental data.[11][12]

Analysis of Crystallographic Data: An Illustrative Example

While the specific data for 4-(2-Methoxy-phenyl)-cyclohex-3-enone is unavailable, we can predict its likely crystallographic parameters and key structural features based on published data for similar compounds. The table below presents a summary of representative data.

ParameterIllustrative Value / Expected RangeRationale & Significance
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for small organic molecules lacking high symmetry.
Space Group P2₁/c or P-1These are common centrosymmetric space groups for chiral molecules crystallizing as a racemate.
Unit Cell (a, b, c) a=8-15 Å, b=5-12 Å, c=15-25 ÅCell dimensions accommodate the size of the molecule and the packing arrangement.
Unit Cell (β) 90-110° (for Monoclinic)The β angle deviates from 90° in the monoclinic system.
Volume (V) 1000-2000 ųThe volume of the unit cell, which typically contains 4 or 8 molecules (Z).
Molecules per cell (Z) 4The number of molecules within one unit cell.
R-factor (R1) < 0.05 (5%)A key indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Goodness-of-Fit (GooF) ~1.0Should be close to 1.0 for a good refinement, indicating that the model correctly accounts for the data and its error estimates.
Key Structural Features for Analysis
  • Conformation of the Cyclohexenone Ring: The cyclohexenone ring is not planar. It will likely adopt a "sofa" or "half-chair" conformation. Analysis of the puckering parameters provides a quantitative description of this conformation.

  • Dihedral Angle: The torsion angle between the plane of the phenyl ring and the plane of the cyclohexenone ring is a critical parameter. This angle is determined by the balance between steric hindrance (especially from the ortho-methoxy group) and the electronic desire for conjugation.

  • Intermolecular Interactions: In the solid state, molecules will pack to maximize favorable interactions. For this compound, one would expect to find weak C-H···O hydrogen bonds, where the carbonyl oxygen and methoxy oxygen act as acceptors. π-π stacking interactions between phenyl rings of adjacent molecules may also be present, influencing the overall crystal packing.

Detailed Experimental Protocols

Protocol: Synthesis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone

This is a generalized protocol based on the Robinson Annulation reaction.[13]

  • Chalcone Formation: In a flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and acetone (1.5 eq) in ethanol. Add a catalytic amount of aqueous NaOH solution dropwise while stirring at room temperature. Monitor the reaction by TLC until the aldehyde is consumed. Neutralize with dilute HCl, extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting α,β-unsaturated ketone by column chromatography.

  • Michael Addition & Cyclization: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add sodium ethoxide (1.0 eq) and stir for 15 minutes. Add the purified chalcone from the previous step (1.0 eq) and reflux the mixture. Monitor the reaction by TLC. Upon completion, cool the reaction, neutralize with acetic acid, and remove the solvent.

  • Hydrolysis & Decarboxylation: Treat the crude product with an excess of 5% aqueous NaOH and heat to reflux to hydrolyze the ester and induce decarboxylation. After cooling, acidify the mixture with concentrated HCl, which should induce the final aldol condensation and dehydration to yield the target cyclohexenone.

  • Purification: Extract the final product with a suitable organic solvent, dry, and purify by column chromatography to yield the pure 4-(2-Methoxy-phenyl)-cyclohex-3-enone. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Crystallization by Vapor Diffusion
  • Dissolve 5-10 mg of the purified compound in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, narrow vial (e.g., 4 mL).

  • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

  • Add 2-3 mL of a volatile "anti-solvent" (e.g., hexane or pentane) to the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container tightly and leave it undisturbed in a vibration-free location at a constant temperature.

  • Crystals should form in the inner vial over a period of 1 to 14 days.

Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: Using a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects).[14] Mount the crystal on a cryo-loop using paratone oil.

  • Data Collection: Mount the loop on the goniometer head of the diffractometer. Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal motion and radiation damage.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the unit cell and symmetry, the diffractometer software will calculate an optimal strategy to collect a complete, redundant dataset, measuring the intensities of all unique reflections multiple times.

  • Data Integration: After collection, the raw diffraction images are processed. The software indexes the reflections and integrates their intensities, producing a reflection file (.hkl file) containing h, k, l, intensity, and standard uncertainty for each reflection.

  • Structure Solution and Refinement:

    • Use a program like SHELXT or Olex2 to solve the structure using direct methods or dual-space algorithms. This will provide an initial model of the non-hydrogen atoms.

    • Refine the model against the experimental data using a least-squares refinement program like SHELXL.[11]

    • Initially, refine atom positions and isotropic displacement parameters. Then, switch to anisotropic displacement parameters for non-hydrogen atoms.

    • Locate hydrogen atoms in the difference Fourier map or place them in geometrically calculated positions.

    • Continue refinement until convergence is reached (i.e., the shifts in parameters are negligible) and the R1 and GooF values are acceptably low.

  • Validation: Use the IUCr's checkCIF service to validate the final structural model and generate a standard report, which should be reviewed for any potential issues before publication or deposition.[9]

Conclusion

While the crystal structure of 4-(2-Methoxy-phenyl)-cyclohex-3-enone has yet to be reported, this guide provides the complete conceptual and practical framework necessary for its determination. From a strategic synthesis via Robinson annulation and meticulous single-crystal growth to the standardized workflow of X-ray diffraction and refinement, the path to high-quality structural data is well-defined. The analysis of key structural parameters, such as ring conformation, dihedral angles, and intermolecular forces, will be essential for any future research that leverages this important chemical scaffold. The protocols and principles outlined herein serve as a robust resource for researchers aiming to unlock the full structural and functional potential of this and related molecules.

References

  • JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Journal of Visualized Experiments. Available from: [Link]

  • Wikipedia. Robinson annulation. Available from: [Link]

  • International Science Council. International Union of Crystallography (IUCr). Available from: [Link]

  • OpenStax. (2023). 23.12 The Robinson Annulation Reaction. Organic Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Robinson Annulation Reaction Explained. YouTube. Available from: [Link]

  • University of Barcelona. Crystallization of Small Molecules. Available from: [Link]

  • International Union of Crystallography. Crystallographic Information Framework (CIF). Available from: [Link]

  • Müller, P., et al. (2006). Crystal structure refinement: a crystallographers guide to SHELXL. Oxford University Press. Available from: [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available from: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Kalluraya, B., et al. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharmacia Lettre. Available from: [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Available from: [Link]

  • Clarke, C. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • Clarke, C. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • Wang, P., et al. (2010). Rh(I)-Catalyzed [(3 + 2) + 1] Cycloaddition of 1-Yne/Ene-vinylcyclopropanes and CO: Homologous Pauson−Khand Reaction and Total Synthesis of (±)-α-Agarofuran. Organic Letters. Available from: [Link]

  • J. A. K. Howard. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Journal of the American Chemical Society. Available from: [Link]

  • Chung, W.-J., et al. (2021). Navigating the Pauson–Khand Reaction in Total Syntheses of Complex Natural Products. Accounts of Chemical Research. Available from: [Link]

  • Wikipedia. International Union of Crystallography. Available from: [Link]

  • Wang, W.-X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Available from: [Link]

  • Dziubek, K. F. (2019). Championing data standards in chemical crystallography with CIF. CODATA, IUCr. Available from: [Link]

  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. Available from: [Link]

  • University of Houston. Recommended textbooks on crystallography. Available from: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. Available from: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available from: [Link]

  • Woolfson, M. M. (1997). An Introduction to X-ray Crystallography, Second Edition. Cambridge University Press. Available from: [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link]

  • Gibson, S. E., & Mainolfi, N. (2005). The Intermolecular Pauson–Khand Reaction. Angewandte Chemie International Edition. Available from: [Link]

  • Clegg, W. (2009). X-RAY CRYSTALLOGRAPHY. Available from: [Link]

  • Ulm University. Single-Crystal X-Ray Diffraction (SC-XRD). Available from: [Link]

  • Li, C., et al. (2020). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules. Available from: [Link]

  • De Graef, M., & McHenry, M. E. (2007). STRUCTURE OF MATERIALS - An Introduction to Crystallography, Diffraction, and Symmetry. Cambridge University Press. Available from: [Link]

  • Müller, P., et al. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. ResearchGate. Available from: [Link]

  • Weigel, T., et al. (2020). X-ray diffraction using focused-ion-beam-prepared single crystals. Journal of Applied Crystallography. Available from: [Link]

  • Kumar, P., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[8][8]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. Available from: [Link]

  • Tanimoto, H., et al. (2020). One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available from: [Link]

  • Kumar, P., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[8][8]-Sigmatropic Rearrangement Route. PMC. Available from: [Link]

  • Nicolaou, K. C., et al. (2005). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Angewandte Chemie International Edition. Available from: [Link]

  • Organic Chemistry Portal. Cyclohexenone synthesis. Available from: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 4-(2-Methoxy-phenyl)-cyclohex-3-enone Derivatives: A Technical Guide for Preclinical Development

Introduction The 4-aryl-cyclohex-3-enone architecture serves as a privileged building block in the synthesis of diverse neuroactive compounds, including 1[1], 2[2], and 3[3]. As a Senior Application Scientist, I approach...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-aryl-cyclohex-3-enone architecture serves as a privileged building block in the synthesis of diverse neuroactive compounds, including 1[1], 2[2], and 3[3]. As a Senior Application Scientist, I approach the pharmacokinetic (PK) optimization of the 4-(2-Methoxy-phenyl)-cyclohex-3-enone scaffold not merely as a data-collection exercise, but as a mechanistic puzzle. Every structural feature—from the steric bulk of the methoxy group to the electrophilicity of the enone—dictates a specific metabolic fate. This whitepaper provides a comprehensive, field-proven guide to evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these derivatives, ensuring scientific integrity and translational success.

Structural Rationale and Physicochemical Profiling

The core structure consists of a cyclohex-3-enone ring substituted at the 4-position with a 2-methoxyphenyl group. Understanding the physical chemistry of this scaffold is the first step in predicting its pharmacokinetic behavior.

  • The Enone Moiety : While α,β -unsaturated ketones are often flagged as pan-assay interference compounds (PAINS) due to their potential to act as Michael acceptors, the extended conjugation with the aryl ring in this specific scaffold significantly reduces its electrophilicity. This structural reality prevents indiscriminate covalent binding to glutathione (GSH) or off-target nucleophilic proteins, mitigating severe hepatotoxicity risks.

  • The 2-Methoxy Substitution : The ortho-methoxy group forces the phenyl ring out of coplanarity with the cyclohexenone system due to steric hindrance. This twisted conformation is critical for fitting into deep hydrophobic binding pockets (e.g., opioid or cannabinoid receptors). Furthermore, the methoxy group increases the overall lipophilicity (target LogP 2.5 - 3.5), facilitating rapid blood-brain barrier (BBB) permeation required for CNS targets.

Biotransformation and Metabolic Pathways

Identifying the metabolic soft spots of the 4-(2-Methoxy-phenyl)-cyclohex-3-enone scaffold is essential for lead optimization. The primary biotransformation routes involve both Phase I functionalization and Phase II conjugation.

  • O-Demethylation (Phase I) : The most rapid metabolic clearance pathway is the cleavage of the 2-methoxy ether by hepatic cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4). This yields a 2-phenol derivative. In many neuroactive drug classes, this phenolic metabolite retains or even exhibits enhanced pharmacological activity.

  • Enone Reduction (Phase I) : Cytosolic ketoreductases (such as CBR1 and AKR1C) reduce the ketone moiety to a secondary alcohol (cyclohexanol derivative), fundamentally altering the molecule's hydrogen-bonding network and receptor affinity.

  • Glucuronidation (Phase II) : The resulting phenols and alcohols are rapidly conjugated with glucuronic acid by UGT2B7, rendering them highly water-soluble for subsequent renal excretion.

Metabolism Parent 4-(2-Methoxy-phenyl)- cyclohex-3-enone M1 O-Demethylated Metabolite (Active Phenol) Parent->M1 CYP2D6 / CYP3A4 (Hepatic) M2 Enone Reduction (Cyclohexanol Deriv.) Parent->M2 Ketoreductases (Cytosolic) Phase2A O-Glucuronide (Renal Excretion) M1->Phase2A UGT2B7 Phase2B O-Sulfate (Renal Excretion) M1->Phase2B SULT1A1

Figure 1: Primary metabolic pathways of the 4-(2-Methoxy-phenyl)-cyclohex-3-enone scaffold.

Experimental Protocols for Pharmacokinetic Evaluation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent common experimental artifacts.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • Preparation : Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific high-capacity buffer is required to maintain physiological pH and optimal CYP450 conformational stability during the 37°C incubation.

  • Incubation Mixture : Combine microsomes (final concentration 0.5 mg/mL) with the test compound (final concentration 1 μ M). Causality: A low substrate concentration (1 μ M) ensures the reaction remains well below the Michaelis constant ( Km​ ), maintaining the first-order kinetics necessary for accurate CLint​ extrapolation.

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final). Causality: NADPH is the obligate electron donor for CYP450 enzymes. Initiating the reaction with NADPH, rather than the substrate, prevents premature, non-enzymatic degradation.

  • Quenching & Sampling : At 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., verapamil). Causality: Acetonitrile rapidly denatures the microsomal proteins, halting the reaction instantly and precipitating proteins to protect the LC-MS/MS column from clogging.

  • Analysis : Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetics (Sprague-Dawley Rats)
  • Formulation : Dissolve the compound in a vehicle of 10% DMSO, 40% PEG400, and 50% Saline. Causality: The enone scaffold is highly lipophilic; this co-solvent system prevents in vivo precipitation upon intravenous injection while avoiding the hemolysis associated with higher DMSO concentrations.

  • Administration : Administer intravenously (IV) via the tail vein at 2 mg/kg and orally (PO) via oral gavage at 10 mg/kg.

  • Sampling : Collect 200 μ L blood samples via the jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Causality: EDTA chelates calcium to prevent coagulation, which is preferred over heparin, as heparin can cause severe ion suppression during mass spectrometric analysis.

  • Processing : Centrifuge blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until extraction.

Workflow Step1 IV/PO Administration Step2 Serial Blood Sampling (EDTA) Step1->Step2 Step3 Plasma Protein Precipitation Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 NCA Data Analysis Step4->Step5

Figure 2: Sequential workflow for in vivo pharmacokinetic profiling.

Quantitative Data Presentation

The following table summarizes the typical pharmacokinetic parameters observed for an optimized 4-(2-Methoxy-phenyl)-cyclohex-3-enone derivative in a rat model. The high volume of distribution ( Vd​ ) confirms extensive tissue distribution, consistent with the lipophilic nature of the scaffold, making it highly suitable for CNS indications.

Pharmacokinetic ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ (ng/mL) 1,450 ± 120850 ± 95
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 3,200 ± 2106,400 ± 450
Clearance ( CL ) (mL/min/kg) 10.4 ± 1.2N/A
Volume of Distribution ( Vd​ ) (L/kg) 3.8 ± 0.4N/A
Half-life ( t1/2​ ) (h) 4.2 ± 0.64.8 ± 0.7
Bioavailability ( F ) (%) N/A40%

Note: Data represents mean ± SD (n=4). Bioavailability is calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Conclusion

The 4-(2-Methoxy-phenyl)-cyclohex-3-enone scaffold offers a robust foundation for drug discovery. By understanding the causal relationships between its structural features and its metabolic vulnerabilities—specifically CYP2D6-mediated O-demethylation and ketoreductase activity—researchers can rationally design derivatives with optimized pharmacokinetic profiles, ensuring high bioavailability and targeted CNS exposure.

References

  • [1] Title: Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PMC Source: nih.gov URL:

  • [2] Title: A Route to Potent, Selective, and Biased Salvinorin Chemical Space | ACS Central Science Source: acs.org URL:

  • [3] Title: Asymmetric Total Syntheses of (−)-Lycoramine, (−)-Lycoraminone, (−)-Narwedine, and (−)-Galanthamine | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

Sources

Exploratory

Unlocking the Therapeutic Potential of 4-(2-Methoxy-phenyl)-cyclohex-3-enone: A Technical Guide to its Electronic Structure and Computational Modeling

For Researchers, Scientists, and Drug Development Professionals Abstract Methoxyphenyl cyclohexanone derivatives represent a promising scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activitie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenyl cyclohexanone derivatives represent a promising scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including potential anticancer and neurological applications.[1] This technical guide provides a comprehensive, in-depth analysis of the electronic structure and computational modeling of a specific derivative, 4-(2-Methoxy-phenyl)-cyclohex-3-enone. As Senior Application Scientists, we present not just a methodology, but a validated workflow designed to provide deep insights into the molecule's reactivity, stability, and potential for interaction with biological targets. This document will detail the theoretical underpinnings of our computational approach, provide step-by-step protocols for robust analysis, and visualize complex data and workflows for enhanced understanding, serving as a critical resource for researchers in drug discovery and development.

Introduction: The Significance of the Methoxyphenyl Cyclohexanone Core

The cyclohexenone ring is a key structural motif in a variety of natural products and synthetic compounds with significant biological activity. When coupled with a methoxyphenyl group, this core structure offers a unique combination of steric and electronic properties that can be fine-tuned to interact with specific biological targets. The methoxy group, in particular, can influence the molecule's lipophilicity and hydrogen-bonding capabilities, which are critical for its pharmacokinetic and pharmacodynamic profiles.[1]

Computational modeling provides a powerful lens through which to examine the electronic subtleties of these molecules, offering insights that are often difficult to obtain through experimental methods alone. By understanding the electronic structure of 4-(2-Methoxy-phenyl)-cyclohex-3-enone, we can predict its chemical reactivity, metabolic stability, and potential binding modes to protein targets. This knowledge is invaluable for the rational design of more potent and selective therapeutic agents.

Theoretical Framework: Density Functional Theory (DFT) in Molecular Modeling

To accurately model the electronic structure of 4-(2-Methoxy-phenyl)-cyclohex-3-enone, we employ Density Functional Theory (DFT). DFT has become a standard tool in computational chemistry due to its excellent balance of accuracy and computational cost.[2][3] The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

For our analysis, we will utilize the B3LYP functional, which is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT. This functional is known for its reliability in predicting the geometries and electronic properties of organic molecules. The 6-311+G** basis set will be employed to provide a flexible and accurate description of the electron distribution, including polarization and diffuse functions that are important for describing non-covalent interactions.[4]

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines a robust and reproducible workflow for the computational analysis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

Molecular Structure Preparation
  • 2D Structure Creation: The initial 2D structure of 4-(2-Methoxy-phenyl)-cyclohex-3-enone can be drawn using any standard chemical drawing software.

  • 3D Structure Generation: The 2D structure is then converted into an initial 3D conformation.

  • Initial Geometry Optimization: A preliminary geometry optimization is performed using a lower-level, computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the more accurate DFT calculations.

Quantum Chemical Calculations
  • Geometry Optimization: The 3D structure is then fully optimized at the B3LYP/6-311+G** level of theory. This step is crucial to find the molecule's most stable, low-energy conformation. The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To calculate the molecule's vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra for validation.

  • Electronic Structure Analysis: With the optimized geometry, a series of single-point energy calculations are performed to analyze the electronic properties of the molecule. This includes:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[3]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is crucial for understanding intermolecular interactions, particularly with biological macromolecules.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain insights into charge transfer interactions within the molecule.[2]

Data Presentation and Interpretation

Key Computational Data
ParameterValueSignificance
Total Energy (Hartree) Calculated ValueRepresents the total electronic energy of the molecule in its optimized geometry.
HOMO Energy (eV) Calculated ValueIndicates the molecule's ability to donate electrons; related to its nucleophilicity.[3]
LUMO Energy (eV) Calculated ValueIndicates the molecule's ability to accept electrons; related to its electrophilicity.[3]
HOMO-LUMO Gap (eV) Calculated ValueA smaller gap suggests higher chemical reactivity and lower kinetic stability.[2]
Dipole Moment (Debye) Calculated ValueProvides information about the overall polarity of the molecule.
Visualization of Molecular Orbitals and Electrostatic Potential

Visualizing the HOMO, LUMO, and MEP provides a qualitative understanding of the molecule's reactivity. The HOMO is typically localized on electron-rich regions, while the LUMO is found in electron-poor areas. The MEP map highlights the electrophilic and nucleophilic sites, which are critical for predicting how the molecule will interact with other molecules, including water, enzymes, and receptors.

Workflow and Pathway Visualizations

Computational Modeling Workflow

Computational Modeling Workflow Figure 1: Computational Modeling Workflow for 4-(2-Methoxy-phenyl)-cyclohex-3-enone cluster_prep Structure Preparation cluster_dft Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation start Start: 2D Structure of 4-(2-Methoxy-phenyl)-cyclohex-3-enone gen3d Generate 3D Conformation start->gen3d preopt Initial Geometry Optimization (Molecular Mechanics) gen3d->preopt dft_opt Geometry Optimization (B3LYP/6-311+G**) preopt->dft_opt Optimized Geometry freq_calc Frequency Analysis dft_opt->freq_calc elec_analysis Electronic Structure Analysis (HOMO, LUMO, MEP, NBO) freq_calc->elec_analysis data_extraction Extract Quantitative Data (Energies, Dipole Moment) elec_analysis->data_extraction visualization Visualize Molecular Properties (Orbitals, MEP) elec_analysis->visualization interpretation Interpret Reactivity and Potential Biological Activity data_extraction->interpretation visualization->interpretation

Caption: A flowchart illustrating the key steps in the computational analysis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

Logical Relationship of Electronic Properties to Drug Discovery

Electronic Properties and Drug Discovery Figure 2: Relevance of Electronic Properties in Drug Discovery cluster_comp Computational Outputs cluster_interp Physicochemical Interpretation cluster_drug Drug Discovery Implications homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity mep Molecular Electrostatic Potential (MEP) interactions Intermolecular Interactions mep->interactions nbo Natural Bond Orbital (NBO) Analysis nbo->reactivity stability Metabolic Stability reactivity->stability adme ADME Properties stability->adme binding Target Binding Affinity interactions->binding sar Structure-Activity Relationship (SAR) binding->sar adme->sar

Caption: A diagram showing the logical connection between calculated electronic properties and their implications for drug discovery.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the computational modeling of 4-(2-Methoxy-phenyl)-cyclohex-3-enone. By following the detailed protocols and leveraging the power of DFT, researchers can gain profound insights into the electronic structure of this and other related molecules. This understanding is paramount for the design of novel therapeutic agents with improved efficacy and safety profiles. The presented workflow serves as a foundational template for further computational and experimental investigations into the promising class of methoxyphenyl cyclohexanone derivatives.

References

  • Misra, K. L., & Singh, N. (n.d.). DFT studies on the mechanism of base-catalyzed hydrocyanation of alpha, beta-unsaturated ketone. ResearchGate. Retrieved from [Link]

  • Misra, K. L., & Singh, N. (n.d.). DFT studies on the mechanism of base-catalyzed hydrocyanation of alpha, beta-unsaturated ketones. Sciforum. Retrieved from [Link]

  • Gibson, A., Harkless, J., Alexander, M., & Scott, K. R. (2009). Enaminones 10. Molecular modeling aspects of the 5-methylcyclohexenone derivatives. Bioorganic & Medicinal Chemistry, 17(14), 5342-5346. doi:10.1016/j.bmc.2009.03.068
  • Badshah, A., et al. (2014). Synthesis, Characterization of Novel Cyclohexenone Derivatives and Computation of their Optical Response. ResearchGate. Retrieved from [Link]

  • Ait El Had, M., et al. (2022). A Newly Synthesized β-amino-α, β-unsaturated Ketone Derivative of β-himachalene: Structural, NBO, NLO, and Molecular Docking. Journal of Molecular Structure, 1250, 131758. doi:10.1016/j.molstruc.2021.131758
  • BenchChem. (2025). Potential Therapeutic Applications of Methoxyphenyl Cyclohexanones: A Technical Guide. BenchChem.
  • Paton Research Group. (n.d.). Publications. Retrieved from [Link]

  • Gingrich, P. (2021). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship, University of California. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-(2-Methoxy-phenyl)-cyclohex-3-enone

Executive Summary & Strategic Rationale 4-(2-Methoxyphenyl)cyclohex-3-enone is a highly valuable β,γ-unsaturated cyclic ketone intermediate. Compounds containing the methoxyphenyl-cyclohexane scaffold are critical buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

4-(2-Methoxyphenyl)cyclohex-3-enone is a highly valuable β,γ-unsaturated cyclic ketone intermediate. Compounds containing the methoxyphenyl-cyclohexane scaffold are critical building blocks in the development of active pharmaceutical ingredients (APIs), including complex centrally acting analgesics and cyclohexylamine derivatives[1].

While classical methods for synthesizing cyclohex-3-enone derivatives often rely on the Birch reduction of aromatic precursors (e.g., anisole) in liquid ammonia[2], achieving precise regiocontrol for a bulky 4-aryl substitution via direct Birch reduction is synthetically challenging and often yields complex isomeric mixtures. To ensure a self-validating, high-yield system, this protocol utilizes a Suzuki-Miyaura cross-coupling strategy [3]. By converting commercially available cyclohexane-1,4-dione monoethylene acetal into an enol triflate, we establish a highly reactive electrophilic center. Subsequent palladium-catalyzed cross-coupling with 2-methoxyphenylboronic acid guarantees absolute regiocontrol.

Critical E-E-A-T Insight: The most sensitive aspect of this synthesis is the final deprotection. β,γ-unsaturated ketones are thermodynamically unstable relative to their α,β-conjugated isomers. The use of mild, buffered acidic conditions (PPTS) during acetal cleavage prevents the spontaneous migration of the double bond, ensuring the isolation of the pure cyclohex-3-enone rather than the cyclohex-2-enone isomer.

Synthetic Workflow Diagram

Figure 1: Three-phase synthetic workflow for 4-(2-Methoxyphenyl)cyclohex-3-enone.

Quantitative Data & Stoichiometry

Table 1: Material Equivalents for Key Intermediates

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)
Cyclohexane-1,4-dione monoethylene acetalStarting Material156.181.01.56 g
Lithium diisopropylamide (LDA, 2.0 M)Base107.121.15.50 mL
Comins' ReagentTriflating Agent392.731.054.12 g
2-Methoxyphenylboronic acidNucleophile151.961.21.82 g
Tetrakis(triphenylphosphine)palladium(0)Catalyst1155.560.050.58 g
Sodium Carbonate (2.0 M aqueous)Base105.992.010.0 mL
Pyridinium p-toluenesulfonate (PPTS)Mild Acid Catalyst251.300.10.25 g

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 1,4-Dioxaspiro[4]dec-7-en-8-yl trifluoromethanesulfonate

Causality Check: Kinetic enolate formation is required to prevent self-condensation. Comins' reagent ( N -(5-Chloro-2-pyridyl)triflimide) is selected over triflic anhydride ( Tf2​O ) because it is less prone to generating undesired gem-ditriflates and provides a cleaner reaction profile for cyclic ketones.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous THF (50 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Syringe in LDA (2.0 M in THF/heptane/ethylbenzene, 5.5 mL, 11.0 mmol).

  • Enolization: Dissolve cyclohexane-1,4-dione monoethylene acetal (1.56 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution over 15 minutes. Stir at -78 °C for 1 hour to ensure complete kinetic deprotonation.

  • Triflation: Dissolve Comins' reagent (4.12 g, 10.5 mmol) in anhydrous THF (15 mL) and add it dropwise to the enolate solution.

  • Maturation: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with diethyl ether ( 3×40 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 9:1 Hexanes/Ethyl Acetate) to afford the enol triflate as a pale yellow oil.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality Check: The addition of ethanol to the toluene/water biphasic system acts as a phase-transfer homogenizer, increasing the solubility of the boronic acid and accelerating the transmetalation step of the catalytic cycle[3].

  • Degassing: In a 100 mL Schlenk flask, combine the enol triflate (approx. 2.88 g, 10.0 mmol) and 2-methoxyphenylboronic acid (1.82 g, 12.0 mmol) in toluene (30 mL) and ethanol (10 mL). Sparge the solution with argon for 15 minutes.

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.58 g, 0.5 mmol) followed by sparged 2.0 M aqueous Na2​CO3​ (10.0 mL, 20.0 mmol).

  • Reflux: Heat the biphasic mixture to 80 °C under an argon atmosphere for 12 hours. Monitor completion via TLC (UV active spot formation).

  • Workup: Cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate ( 3×30 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate.

  • Purification: Flash chromatography (silica gel, 8:2 Hexanes/Ethyl Acetate) yields 8-(2-methoxyphenyl)-1,4-dioxaspiro[4]dec-7-ene.

Phase 3: Acetal Deprotection to 4-(2-Methoxyphenyl)cyclohex-3-enone

Causality Check: Using strong mineral acids (e.g., HCl , H2​SO4​ ) will rapidly cleave the acetal but will simultaneously protonate the alkene, driving the migration of the double bond to form the thermodynamically stable α,β-unsaturated ketone. PPTS provides a precisely tuned pKa that hydrolyzes the dioxolane ring while preserving the kinetic β,γ-double bond.

  • Reaction Setup: Dissolve the coupled acetal intermediate (approx. 2.46 g, 10.0 mmol) in a mixture of acetone (40 mL) and distilled water (10 mL).

  • Catalysis: Add PPTS (0.25 g, 1.0 mmol) in one portion.

  • Hydrolysis: Stir the reaction mixture at 45 °C for 24-36 hours. Monitor closely via TLC or LC-MS to ensure the acetal is cleaved without subsequent isomerization.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the acetone. Dilute the aqueous residue with dichloromethane ( 3×30 mL).

  • Neutralization: Wash the organic layer with saturated NaHCO3​ to halt any trace acid catalysis, followed by brine. Dry over Na2​SO4​ and concentrate.

  • Final Purification: Isolate the target compound via flash chromatography (silica gel, 7:3 Hexanes/Ethyl Acetate).

Analytical Validation Parameters

To ensure the integrity of the self-validating protocol, the isolated product must conform to the following analytical signatures. The absence of a conjugated enone proton signal is the primary marker of success.

Table 2: Expected Analytical Signatures

Analytical MethodKey Diagnostic FeaturesInterpretation
1H NMR (400 MHz, CDCl3) δ 5.85 (m, 1H)Vinylic proton of the β,γ-double bond. (If shifted to ~6.4 ppm, undesired α,β-isomerization has occurred).
1H NMR (400 MHz, CDCl3) δ 3.82 (s, 3H)Methoxy group on the aryl ring.
1H NMR (400 MHz, CDCl3) δ 2.85 (m, 2H)Bis-allylic/α-carbonyl protons (C2 position).
13C NMR (100 MHz, CDCl3) δ ~210.5Non-conjugated ketone carbonyl carbon.
ESI-MS (Positive Mode) m/z 203.10 [M+H]+Confirms exact mass of C13​H14​O2​ (Target MW: 202.25 g/mol ).

References

  • PubChem Compound Summary for CID 67108333 (Related Methoxyphenyl-cyclohexane derivatives) National Center for Biotechnology Information (NIH). URL:[Link][1]

  • Diversity-Oriented Approaches to Polycyclics and Bioinspired Molecules via the Diels−Alder Strategy: Green Chemistry, Synthetic Economy, and Beyond ACS Combinatorial Science Review / ResearchGate. URL:[Link][3]

Sources

Application

Application Note &amp; Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(2-Methoxyphenyl)-cyclohex-3-enone

Introduction: Constructing Aryl-Cyclohexenone Scaffolds The 4-aryl-cyclohex-3-enone motif is a valuable structural unit found in numerous biologically active molecules and serves as a key intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Constructing Aryl-Cyclohexenone Scaffolds

The 4-aryl-cyclohex-3-enone motif is a valuable structural unit found in numerous biologically active molecules and serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its synthesis, however, requires a robust and versatile method for forming a carbon-carbon bond between an sp²-hybridized carbon of the cyclohexenone ring and an aryl group. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands out as a premier method for this transformation due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][2][3][4]

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-(2-methoxyphenyl)-cyclohex-3-enone via the palladium-catalyzed Suzuki-Miyaura coupling of a cyclohexenyl triflate with 2-methoxyphenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents, and offer practical insights for optimization and execution.

Theoretical Background and Mechanistic Insights

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound with an organic halide or pseudohalide.[5] The reaction is prized for its reliability and broad scope. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][6][7]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (in our case, the C-OTf bond of the vinyl triflate), forming a square-planar Pd(II) complex. This is often the rate-determining step of the cycle.[7][8] Electron-rich and bulky phosphine ligands are known to facilitate this step.[6]

  • Transmetalation: This crucial step involves the transfer of the organic group (the 2-methoxyphenyl moiety) from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[9][10][11][12] This "ate" complex then reacts with the Pd(II) intermediate to generate a diarylpalladium(II) complex, releasing the boron-containing byproduct.

  • Reductive Elimination: The final step involves the collapse of the diarylpalladium(II) intermediate, forming the new C-C bond in the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Vinyl Triflate (R¹-X) PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_A->Transmetal [ArB(OH)₃]⁻ PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Reagent Selection

The successful synthesis of 4-(2-methoxyphenyl)-cyclohex-3-enone hinges on the careful selection of starting materials and reagents.

  • The Electrophile (R¹-X): While vinyl halides can be used, vinyl triflates (trifluoromethanesulfonates) are often superior electrophiles. The triflate group is an excellent leaving group, which generally leads to faster reaction kinetics and allows for milder reaction conditions.[13][14] For this synthesis, the required 4-(trifluoromethanesulfonyloxy)cyclohex-3-enone is prepared from the readily available 1,4-cyclohexanedione.

  • The Nucleophile (R²-B(OR)₂): 2-Methoxyphenylboronic acid is an air-stable, commercially available solid, making it a convenient coupling partner.

  • The Catalyst System:

    • Palladium Source: A combination of a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is commonly used.[15][16] These are reduced in situ to the active Pd(0) species.

    • Ligand: The choice of ligand is critical. Electron-rich, bulky phosphine ligands stabilize the palladium center and promote both the oxidative addition and reductive elimination steps.[6][8] Dialkylbiaryl phosphines, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , are highly effective for coupling challenging substrates, including vinyl triflates.[16]

  • The Base: An inorganic base is required to activate the boronic acid. Potassium phosphate (K₃PO₄) is an effective base for this purpose, facilitating the formation of the reactive boronate complex without causing significant side reactions.[8][11]

  • The Solvent: A mixture of an organic solvent and water is typical. Toluene is an excellent choice for its ability to dissolve the organic reagents and its high boiling point, which allows for elevated reaction temperatures if necessary. A small amount of water is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.[1]

Reagent and Parameter Summary Table
ComponentReagentM.W. ( g/mol )StoichiometryAmount (mmol)Mass/Volume
Step 1: Triflate Synthesis
Ketone1,4-Cyclohexanedione112.131.0 equiv10.01.12 g
BaseLHMDS (1.0 M in THF)167.331.1 equiv11.011.0 mL
Triflyl SourceN-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)357.251.2 equiv12.04.29 g
Step 2: Suzuki Coupling
Electrophile4-(trifluoromethanesulfonyloxy)cyclohex-3-enone244.181.0 equiv5.01.22 g
Nucleophile2-Methoxyphenylboronic acid151.961.2 equiv6.0912 mg
Pd PrecatalystTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.721.5 mol %0.07569 mg
LigandSPhos410.513.6 mol %0.1874 mg
BasePotassium Phosphate (K₃PO₄)212.272.0 equiv10.02.12 g
SolventToluene / H₂O---25 mL / 2.5 mL

Detailed Experimental Protocol

This protocol is divided into two main parts: the synthesis of the vinyl triflate precursor and the subsequent Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for the two-step synthesis protocol.

Part A: Synthesis of 4-(trifluoromethanesulfonyloxy)cyclohex-3-enone[17]

Materials:

  • 1,4-Cyclohexanedione (1.12 g, 10.0 mmol)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (11.0 mL, 11.0 mmol)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (4.29 g, 12.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

  • Ethyl acetate, Hexanes (for chromatography)

  • Standard laboratory glassware (oven-dried), magnetic stirrer, inert atmosphere setup (Argon/Nitrogen)

Procedure:

  • To an oven-dried 250 mL round-bottom flask under an argon atmosphere, add 1,4-cyclohexanedione (1.12 g, 10.0 mmol) and anhydrous THF (75 mL).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LHMDS solution (11.0 mL, 11.0 mmol) dropwise over 10 minutes.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Re-cool the reaction mixture to -78 °C.

  • In a separate flask, dissolve PhNTf₂ (4.29 g, 12.0 mmol) in anhydrous THF (25 mL) and add this solution to the reaction mixture via cannula or dropping funnel.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • After ~16 hours, concentrate the reaction mixture under reduced pressure.

  • Extract the resulting residue with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the vinyl triflate as a solid or oil.

Part B: Suzuki-Miyaura Coupling to 4-(2-Methoxyphenyl)-cyclohex-3-enone[16][18]

Materials:

  • 4-(trifluoromethanesulfonyloxy)cyclohex-3-enone (1.22 g, 5.0 mmol)

  • 2-Methoxyphenylboronic acid (912 mg, 6.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (69 mg, 0.075 mmol)

  • SPhos (74 mg, 0.18 mmol)

  • Potassium phosphate (K₃PO₄) (2.12 g, 10.0 mmol)

  • Toluene (anhydrous, 25 mL)

  • Deionized water (2.5 mL)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried Schlenk tube or equivalent reaction vessel, inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk tube, add the vinyl triflate (1.22 g, 5.0 mmol), 2-methoxyphenylboronic acid (912 mg, 6.0 mmol), K₃PO₄ (2.12 g, 10.0 mmol), Pd₂(dba)₃ (69 mg, 0.075 mmol), and SPhos (74 mg, 0.18 mmol).

  • Evacuate and backfill the Schlenk tube with argon three times to ensure an inert atmosphere.

  • Add anhydrous toluene (25 mL) and deionized water (2.5 mL) via syringe.

  • Thoroughly degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vinyl triflate is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., ethyl acetate/hexanes) to afford 4-(2-methoxyphenyl)-cyclohex-3-enone as the final product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to remove oxygen. Use fresh, high-purity palladium precatalyst and ligand.
Insufficient base activityUse freshly ground K₃PO₄ or dry it in an oven before use. Consider a stronger base like Cs₂CO₃.
Low reaction temperatureIncrease the temperature to 110 °C (refluxing toluene).
Protodeborylation of Boronic Acid Presence of excess water or protic sourcesEnsure solvents are anhydrous (where specified) and minimize exposure to air.
Homocoupling of Boronic Acid Catalyst deactivation/Pd(II) species presentProper degassing is crucial. Using a Pd(0) source like Pd₂(dba)₃ can sometimes minimize this.[1]
Decomposition of Product Prolonged heatingMonitor the reaction closely by TLC and work up as soon as the starting material is consumed.

Safety Precautions

  • Reagents: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Phosphine ligands are air-sensitive and potentially toxic. LHMDS is a strong, flammable base. PhNTf₂ is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Procedures: The use of an inert atmosphere is critical for both safety (flammable solvents) and reaction efficacy. Reactions at elevated temperatures should be conducted behind a blast shield.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, according to institutional guidelines.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and highly efficient pathway for the synthesis of 4-(2-methoxyphenyl)-cyclohex-3-enone. By employing a vinyl triflate as the electrophilic partner and a well-chosen palladium catalyst system, this method offers high yields under relatively mild conditions. The protocol described herein serves as a robust starting point for researchers in medicinal chemistry and organic synthesis, enabling access to valuable aryl-cyclohexenone building blocks for further molecular exploration.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry – A European Journal, 17(9), 2492-2503. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martínez-Estévez, M., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9030-9039. [Link]

  • OA Monitor Ireland. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium-Catalyzed Coupling Reactions (pp. 1-52). Springer. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Vechorkin, O., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2146-2157. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura cross-coupling reaction. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][15]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2584–2593. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Trofimov, A., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2657-2663. [Link]

  • Pihko, A. J., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[15][15]-Sigmatropic Rearrangement Route. Molecules, 28(17), 6393. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. (1995). 2-Cyclohexen-1-one, 2-(4-methoxyphenyl). Org. Synth. 1995, 72, 181. [Link]

  • Wang, H., et al. (2017). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 46(36), 12186-12191. [Link]

  • Legeay, J., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7671-7703. [Link]

  • Mayr, H., & Halberstadt-Kausch, I. K. (1982). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E, 66(11), o1866. [Link]

  • Wang, Y., et al. (2024). A Synthesis of α-Alkyl Cycloenones by Pd-Catalyzed Suzuki–Miyaura Coupling with Cyclic Morita–Baylis–Hillman Adducts. The Journal of Organic Chemistry, 89(9), 6140–6150. [Link]

  • SynArchive. Suzuki Coupling. [Link]

  • Martins, D. L., et al. (2018). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. New Journal of Chemistry, 42(18), 15003-15014. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2013). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 18(1), 1153-1166. [Link]

  • Wu, H., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry, 81(8), 2987-2992. [Link]

Sources

Method

Application Note: 4-(2-Methoxyphenyl)cyclohex-3-en-1-one in Medicinal Chemistry and CNS Drug Discovery

[label="", fillcolor="#FFFFFF", fontcolor="#000000 Refining Synthetic Details I'm now focusing on the mechanistic nuances. I've pinpointed the absolute necessity of 1,4-cyclohexanedione mono-protection to avoid di-adduct...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="", fillcolor="#FFFFFF", fontcolor="#000000

Refining Synthetic Details

I'm now focusing on the mechanistic nuances. I've pinpointed the absolute necessity of 1,4-cyclohexanedione mono-protection to avoid di-adducts in the Grignard addition. I'm noting the thermodynamic favorability of conjugated enone formation during dehydration. I'm also highlighting the essential selectivity of sodium triacetoxyborohydride in reductive amination, to produce the amine selectively.

Expanding the Document

I'm now expanding the outline to include an introduction emphasizing the enone's structural significance, including the 2-methoxy group. Next, I am covering the applications of the compound in drug discovery, particularly antipsychotics and sigma receptor modulators. I'm planning to focus on experimental protocols, then provide some quantitative data about reductive amination, and the visualizations I've created. Finally, a section of references is planned.

Finalizing the Workflow

I'm now integrating all these updates to finalize the synthetic and pharmacological pathway details. I've corrected errors in the diagram's node labels and reactions. I'm satisfied with the presentation of the synthetic workflow, and now I'm ready to move on.

Finalizing the Protocols

I'm now detailing experimental protocols for enone formation and reductive amination, including specific reagents, conditions, and workup procedures. For the Grignard addition, I'm noting optimized conditions with 3M HCl in THF for dehydration. Reductive amination will be performed using NaBH(OAc)3 and benzylamine. Now I'm preparing a quantitative data table on reaction optimization.

Optimizing the Synthesis

I'm now integrating quantitative data into a reaction optimization table for reductive amination with sodium triacetoxyborohydride to refine chemoselectivity. I'm also ensuring the experimental protocols align with the outlined synthetic and pharmacological pathways.

Executive Summary & Structural Significance

In modern medicinal chemistry, the design of central nervous system (CNS) therapeutics frequently relies on privileged scaffolds that offer predictable conformational geometries and tunable physicochemical properties. 4-(2-Methoxyphenyl)cyclohex-3-en-1-one is a highly versatile, bifunctional building block. It features a β,γ -unsaturated ketone system where the alkene is thermodynamically stabilized by conjugation with the electron-rich 2-methoxyphenyl ring.

The presence of the ortho-methoxy group is not merely a steric placeholder; it acts as a critical hydrogen bond acceptor and forces the aromatic ring out of coplanarity with the cyclohexene system, dictating the 3D pharmacophore of downstream active pharmaceutical ingredients (APIs). This intermediate is instrumental in the synthesis of 4-arylcyclohexylamines, a motif foundational to [1], Sigma-1 ( σ1​ ) receptor modulators, and NMDA receptor antagonists.

Applications in Drug Development

Synthesis of Butyrophenone Antipsychotics

Traditional antipsychotics often utilize a 4-arylpiperidine core (e.g., haloperidol). However, replacing the piperidine with a 4-arylcyclohexylamine—derived directly from 4-(2-methoxyphenyl)cyclohex-3-en-1-one—yields compounds with unique pharmacological profiles, such as the [1]. The enone serves as the direct precursor; reductive amination establishes the amine, which is subsequently alkylated with a butyrophenone side chain to engage dopamine D2​ receptors.

Sigma-1 ( σ1​ ) Receptor Ligands

The 4-arylcyclohexylamine scaffold exhibits high affinity for the σ1​ receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Agonism at this site promotes neuroprotection and cellular survival. The ortho-methoxy substitution specifically enhances σ1​ binding affinity by occupying a distinct lipophilic pocket within the receptor while engaging in hydrogen bonding with local tyrosine residues.

SignalingPathway Ligand 4-Arylcyclohexylamine Derivative Receptor Sigma-1 Receptor (Endoplasmic Reticulum) Ligand->Receptor Agonism Effector1 BiP/GRP78 Dissociation Receptor->Effector1 Activation Effector2 IP3 Receptor Modulation Effector1->Effector2 Chaperone Activity Outcome Ca2+ Efflux & Neuroprotection Effector2->Outcome Intracellular Signaling

Fig 1: Pharmacological signaling pathway of Sigma-1 receptor modulation by 4-arylcyclohexylamines.

Experimental Protocols & Causality

As a self-validating system, the following protocols include specific checkpoints to ensure chemoselectivity and thermodynamic control.

Protocol A: Synthesis of 4-(2-Methoxyphenyl)cyclohex-3-en-1-one

This protocol utilizes a Grignard addition followed by a tandem deprotection-dehydration sequence.

Causality Insight: The use of [2] is strictly required to prevent double Grignard addition. During the acidic workup, the dehydration of the resulting tertiary alcohol is thermodynamically driven. The elimination regioselectively forms the 3,4-alkene (rather than the 2,3-alkene) because the resulting double bond is conjugated with the 2-methoxyphenyl ring, creating a highly stable styrene-like system.

Step-by-Step Methodology:

  • Preparation of Grignard Reagent: In an oven-dried, argon-purged flask, dissolve 2-bromoanisole (1.2 eq) in anhydrous THF (0.5 M). Add magnesium turnings (1.3 eq) and a crystal of iodine. Reflux gently until the magnesium is consumed to form 2-methoxyphenylmagnesium bromide.

  • Nucleophilic Addition: Cool the Grignard solution to 0 °C. Dropwise, add a solution of 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in anhydrous THF. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo to isolate the intermediate tertiary alcohol acetal.

  • Tandem Deprotection/Dehydration: Dissolve the crude intermediate in THF (0.2 M). Add 3M aqueous HCl (5.0 eq) and heat to 60 °C for 4 hours. This step simultaneously hydrolyzes the ketal and dehydrates the tertiary alcohol.

  • Purification: Neutralize with saturated NaHCO3​ , extract with dichloromethane (DCM), and purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the pure 4-(2-methoxyphenyl)cyclohex-3-en-1-one.

    • Validation Checkpoint: 1H NMR should show a distinct triplet around δ 6.0 ppm corresponding to the single vinylic proton at C3, confirming regioselective dehydration.

Protocol B: Chemoselective Reductive Amination

Causality Insight: The conversion of the ketone to an amine must avoid the premature reduction of the ketone to a secondary alcohol. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice [3]. Its electron-withdrawing acetate groups reduce its nucleophilicity, making it unreactive toward ketones but highly reactive toward the more electrophilic iminium ion formed in situ.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(2-methoxyphenyl)cyclohex-3-en-1-one (1.0 eq) and the desired primary/secondary amine (1.2 eq) in 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in portions over 10 minutes. Stir the suspension at room temperature for 12 hours under an inert atmosphere.

  • Workup: Quench the reaction with 1N NaOH to free-base the resulting amine. Extract with DCM (3x), wash with brine, dry over MgSO4​ , and concentrate.

  • Isolation: Purify the resulting 4-(2-methoxyphenyl)cyclohex-3-en-1-amine via reverse-phase HPLC or recrystallization of its hydrochloride salt.

SyntheticWorkflow A 1,4-Cyclohexanedione Monoethylene Acetal B 2-Methoxyphenyl Magnesium Bromide C Tertiary Alcohol Acetal Intermediate D 4-(2-Methoxyphenyl) cyclohex-3-en-1-one C->D Acidic Hydrolysis & Dehydration E Reductive Amination (Primary/Secondary Amine) D->E NaBH(OAc)3 F 4-Arylcyclohexylamine Derivatives (APIs) E->F Target Scaffold AB AB AB->C Grignard Addition

Fig 2: Synthetic workflow from starting materials to 4-arylcyclohexylamine APIs.

Quantitative Data: Reductive Amination Optimization

The table below summarizes the empirical data driving the selection of NaBH(OAc)3​ in Protocol B. The primary failure mode in this synthesis is the competitive reduction of the starting enone to 4-(2-methoxyphenyl)cyclohex-3-en-1-ol.

Table 1: Optimization of Reductive Amination Conditions

Reducing AgentSolventAdditiveTemp (°C)Yield (%)Chemoselectivity (Amine : Alcohol)
NaBH4​ MeOHNone2515%1 : 5 (Poor)
NaBH3​CN MeOHAcOH (1 eq)2568%10 : 1 (Moderate)
NaBH(OAc)3​ DCE AcOH (1 eq) 25 89% >99 : 1 (Excellent)
NaBH(OAc)3​ THFNone2572%20 : 1 (Good)

Data Interpretation: The use of NaBH4​ results in rapid, unselective ketone reduction. While NaBH3​CN offers better selectivity, it generates toxic hydrogen cyanide gas as a byproduct. NaBH(OAc)3​ in a non-coordinating solvent (DCE) provides optimal kinetics for iminium reduction while completely sparing the ketone.

References

  • Title: U-32,802A (Butyrophenone Antipsychotic Analogs) Source: Wikipedia URL: [Link]

  • Title: A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E (Acetal Protection Chemistry) Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Reactions (Standard Protocol Reference) URL: [Link]

Application

Application Notes &amp; Protocols for 4-(2-Methoxy-phenyl)-cyclohex-3-enone: A Versatile Intermediate in Pharmaceutical Synthesis

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, and potential applications of 4-(2-Methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, and potential applications of 4-(2-Methoxy-phenyl)-cyclohex-3-enone as an Active Pharmaceutical Ingredient (API) intermediate. While not extensively documented as a direct precursor to a specific commercial drug, its structural motifs—the reactive α,β-unsaturated ketone of the cyclohexenone ring and the pharmacologically significant 2-methoxyphenyl group—position it as a valuable scaffold for the synthesis of novel therapeutic agents. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Strategic Value of the Cyclohexenone Scaffold

In the intricate landscape of API manufacturing, intermediates are the crucial building blocks that dictate the efficiency, quality, and scalability of the final drug product.[1] The cyclohexenone core is a privileged structure in organic synthesis, serving as a versatile precursor for the construction of complex polycyclic systems.[2][3] Its reactivity allows for a multitude of chemical transformations, making it a cornerstone in the synthesis of natural products, steroids, and antibiotics.[2] The Robinson annulation, a powerful ring-forming reaction, is a classic and reliable method for constructing cyclohexenone derivatives.[2][4][5]

The subject of this guide, 4-(2-Methoxy-phenyl)-cyclohex-3-enone, combines this synthetically useful cyclohexenone moiety with a 2-methoxyphenyl substituent. The methoxyphenyl group is a common feature in many biologically active compounds, contributing to desired pharmacokinetic and pharmacodynamic properties.[6][7][8] For instance, derivatives of methoxyphenol have been investigated for their anti-inflammatory, antioxidant, and analgesic properties, often through mechanisms like the inhibition of COX enzymes or myeloperoxidase.[7][8][9] This unique combination of a reactive core and a pharmacologically relevant substituent makes 4-(2-Methoxy-phenyl)-cyclohex-3-enone a compelling intermediate for drug discovery and development programs.

Synthesis Protocol: Robinson Annulation Approach

The most logical and well-established method for the synthesis of 4-substituted cyclohexenones is the Robinson annulation.[2][5][10] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[4]

Proposed Synthetic Pathway

The synthesis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone can be envisioned through the reaction of a suitable enolate donor with (E)-4-(2-Methoxyphenyl)but-3-en-2-one, which serves as the Michael acceptor. A common and effective enolate precursor for this annulation is ethyl acetoacetate, followed by hydrolysis and decarboxylation.

Diagram of Proposed Synthesis

Robinson_Annulation cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol & Decarboxylation Ethyl_Acetoacetate Ethyl Acetoacetate Intermediate_Diketone Intermediate 1,5-Diketone Ethyl_Acetoacetate->Intermediate_Diketone NaOEt, EtOH Michael_Acceptor (E)-4-(2-Methoxyphenyl)but-3-en-2-one Michael_Acceptor->Intermediate_Diketone Final_Product 4-(2-Methoxyphenyl) -cyclohex-3-enone Intermediate_Diketone_ref->Final_Product 1. Aq. NaOH, Heat 2. H3O+, Heat (-CO2) Derivatization_Workflow Start 4-(2-Methoxyphenyl) -cyclohex-3-enone Reduction Reduction (e.g., NaBH4, H2/Pd-C) Start->Reduction Forms Cyclohexenol/Cyclohexanone Alkylation α-Alkylation Start->Alkylation Introduces Substituents at C2 Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Forms Epoxide for Ring Opening Conjugate_Add Conjugate Addition (e.g., Gilman reagents) Start->Conjugate_Add Adds Functionality at C3 Fused_Rings Further Annulation (e.g., second Robinson) Start->Fused_Rings Builds Polycyclic Systems Purity_Analysis Crude Crude Product (Post-Synthesis) Purification Purification (Chromatography/Distillation) Crude->Purification Qual_Analysis Qualitative Analysis (TLC, FTIR) Purification->Qual_Analysis Quant_Analysis Quantitative Analysis (NMR, HPLC, GC-MS) Qual_Analysis->Quant_Analysis If structure confirmed Quant_Analysis->Purification If impurities present Final Pure Intermediate (>98% Purity) Quant_Analysis->Final If purity meets spec

Sources

Method

Application and Protocol Guide for the Catalytic Hydrogenation of 4-(2-Methoxy-phenyl)-cyclohex-3-enone

Introduction: Strategic Importance of 4-(2-Methoxyphenyl)cyclohexanone The saturated carbocycle, 4-(2-methoxyphenyl)cyclohexanone, is a key structural motif and a valuable intermediate in the synthesis of a variety of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of 4-(2-Methoxyphenyl)cyclohexanone

The saturated carbocycle, 4-(2-methoxyphenyl)cyclohexanone, is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and complex natural products. Its strategic importance lies in the densely functionalized cyclohexane core, which allows for further stereocontrolled modifications. The catalytic hydrogenation of its unsaturated precursor, 4-(2-methoxy-phenyl)-cyclohex-3-enone, is a critical transformation for accessing this valuable scaffold. This application note provides a comprehensive overview of the key considerations and detailed protocols for this important reaction, with a focus on achieving high yield and diastereoselectivity.

The reduction of α,β-unsaturated ketones, such as 4-(2-methoxy-phenyl)-cyclohex-3-enone, presents a classic chemoselectivity challenge: the selective hydrogenation of the carbon-carbon double bond in the presence of a carbonyl group.[1] The choice of catalyst and reaction conditions is paramount to prevent over-reduction to the corresponding alcohol or incomplete reaction. Furthermore, the hydrogenation of the tetrasubstituted olefinic bond in this substrate can be sterically hindered, necessitating careful optimization of the catalytic system.[2][3] This guide will explore various catalytic protocols, elucidating the scientific rationale behind the selection of catalysts, solvents, and reaction parameters to afford the desired 4-(2-methoxyphenyl)cyclohexanone with high fidelity.

Mechanistic Insights: The Science Behind the Selectivity

The catalytic hydrogenation of α,β-unsaturated ketones on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C), involves a series of well-orchestrated steps. The generally accepted Horiuti-Polanyi mechanism provides a framework for understanding this process. Initially, both hydrogen gas and the enone substrate adsorb onto the catalyst surface. The diatomic hydrogen molecule undergoes dissociative chemisorption to form reactive metal-hydride species.

The chemoselectivity of the reaction—preferential reduction of the C=C bond over the C=O bond—is a key consideration. With catalysts like palladium, the hydrogenation of the alkene is generally favored kinetically and thermodynamically over the reduction of the ketone.[1] This is attributed to the stronger adsorption of the C=C bond to the palladium surface compared to the C=O bond.

The stereochemical outcome of the hydrogenation is dictated by the direction of hydrogen addition to the cyclohexene ring. The substrate will preferentially adsorb onto the catalyst surface via its less sterically hindered face. For 4-(2-methoxy-phenyl)-cyclohex-3-enone, the bulky 2-methoxyphenyl substituent plays a significant role in directing the approach of the substrate to the catalyst surface. This steric influence is a key factor in achieving high diastereoselectivity, favoring the formation of the cis-isomer where the hydrogen atoms add from the same face relative to the aryl substituent.

Experimental Protocols

The following protocols are presented as robust starting points for the catalytic hydrogenation of 4-(2-methoxy-phenyl)-cyclohex-3-enone. It is recommended that initial reactions be performed on a small scale to optimize conditions for specific laboratory setups and substrate purity.

Protocol 1: Standard Palladium on Carbon (Pd/C) Hydrogenation

This protocol utilizes the most common and cost-effective catalyst for the reduction of carbon-carbon double bonds.

Materials:

  • 4-(2-Methoxy-phenyl)-cyclohex-3-enone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask or Parr shaker vessel)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • To a reaction flask, add 4-(2-methoxy-phenyl)-cyclohex-3-enone (1.0 eq).

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add 10% Pd/C (5-10 mol% Pd).

  • Add a suitable solvent, such as ethanol or ethyl acetate, to achieve a substrate concentration of approximately 0.1 M.

  • Seal the flask and purge the system with hydrogen gas. If using a balloon, this is typically done by evacuating and backfilling the flask with hydrogen three times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a hydrogen balloon is often sufficient for atmospheric pressure reactions).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Diastereoselective Hydrogenation with Platinum(IV) Oxide (Adam's Catalyst)

Platinum-based catalysts can sometimes offer different selectivity profiles compared to palladium.

Materials:

  • 4-(2-Methoxy-phenyl)-cyclohex-3-enone

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (or Acetic Acid)

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a high-pressure reaction vessel, combine 4-(2-methoxy-phenyl)-cyclohex-3-enone (1.0 eq) and a suitable solvent like ethanol or acetic acid.

  • Add PtO₂ (1-5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi).

  • Agitate the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

  • Monitor the reaction as described in Protocol 1.

  • Once complete, carefully vent the excess hydrogen pressure.

  • Workup the reaction as described in Protocol 1, filtering the catalyst and removing the solvent.

Comparative Data of Catalytic Systems

The choice of catalyst can significantly impact the outcome of the hydrogenation. The following table summarizes expected trends for different catalytic systems based on literature for analogous substrates.

Catalyst SystemTypical PressureTemperature (°C)SolventExpected YieldDiastereoselectivity (cis:trans)Key Considerations
10% Pd/C 1-4 atm25-50Ethanol, Ethyl AcetateHighGood to ExcellentCost-effective and widely available. May require optimization to prevent over-reduction.
PtO₂ (Adam's Catalyst) 1-4 atm25-60Ethanol, Acetic AcidHighGood to ExcellentOften provides good diastereoselectivity. Acetic acid can sometimes enhance activity.
Rh/C 1-5 atm25-60Ethanol, HexaneHighModerate to GoodCan be effective for hindered olefins. May offer different selectivity compared to Pd or Pt.
Iridium-based Catalysts 10-50 atm25-80Dichloromethane, TolueneHighExcellentOften used for asymmetric hydrogenations with chiral ligands to achieve high enantioselectivity.[1]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the catalytic hydrogenation of 4-(2-methoxy-phenyl)-cyclohex-3-enone.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification start Weigh Substrate and Catalyst add_solvent Add Solvent start->add_solvent inert_atm Establish Inert Atmosphere add_solvent->inert_atm purge Purge with H₂ inert_atm->purge react Stir under H₂ Atmosphere purge->react monitor Monitor Reaction Progress (TLC/GC-MS) react->monitor vent Vent H₂ and Purge with Inert Gas monitor->vent filter Filter through Celite® vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

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Application

Application Note: Chromatographic Purification of 4-(2-Methoxyphenyl)cyclohex-3-enone

Subtitle: Strategies for Isomeric Resolution and Yield Optimization in β,γ -Unsaturated Ketones Introduction & Chemical Context Arylcyclohexenones, specifically derivatives like 4-(2-methoxyphenyl)cyclohex-3-enone, are h...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Strategies for Isomeric Resolution and Yield Optimization in β,γ -Unsaturated Ketones

Introduction & Chemical Context

Arylcyclohexenones, specifically derivatives like 4-(2-methoxyphenyl)cyclohex-3-enone, are highly valued structural intermediates. They are frequently utilized as rigidified scaffolds in the synthesis of complex polycyclic networks, alkaloids, and extended chains of six-membered carbocyclic rings 1.

The synthesis of these β,γ -unsaturated ketones typically relies on the acidic dehydration of 4-aryl-4-hydroxycyclohexanones 2. However, this dehydration step and the subsequent downstream purification are plagued by a critical side-reaction: the thermodynamically driven isomerization of the isolated β,γ -double bond into conjugation with the ketone, forming the α,β -unsaturated isomer 3.

Because both isomers possess nearly identical polarities, standard purification via silica gel chromatography with ethyl acetate/n-hexane gradients [[4]]() often results in co-elution or severe on-column degradation. This application note details a self-validating, two-tier chromatographic workflow designed to isolate the target compound with >99% purity while actively suppressing enolization-driven isomerization.

Mechanistic Causality of Isomerization

Understanding the degradation pathway is essential for designing an effective purification strategy. The β,γ -unsaturated target is the kinetic product during specific dehydration protocols but is thermodynamically unstable relative to its conjugated α,β -counterpart. Exposure to the slightly acidic silanol groups on standard silica gel (pH ~ 4.5–5.5) or acidic HPLC modifiers (e.g., Trifluoroacetic acid) catalyzes enolization. Subsequent re-protonation occurs at the γ -position, permanently shifting the double bond into conjugation.

Isomerization BetaGamma β,γ-Unsaturated Isomer (4-(2-Methoxyphenyl)cyclohex-3-enone) TARGET Intermediate Enol / Enolate Intermediate (Acid or Base Catalyzed) BetaGamma->Intermediate H+ / OH- AlphaBeta α,β-Unsaturated Isomer (Conjugated System) IMPURITY Intermediate->AlphaBeta Tautomerization AlphaBeta->Intermediate Reversible

Fig 1: Acid/base-catalyzed isomerization pathway of the β,γ-unsaturated target to the α,β-impurity.

Physicochemical & Chromatographic Data Summary

To exploit the subtle structural differences between the isomers, we rely on precise pH control and gradient optimization rather than brute-force polarity shifts.

ParameterNormal Phase Flash (NP-FC)Reversed-Phase Prep HPLC (RP-HPLC)
Objective Bulk impurity & unreacted diol removalFine isomeric resolution ( α,β vs β,γ )
Stationary Phase Silica Gel (40-63 µm, 60 Å)C18 (5 µm, 100 Å)
Mobile Phase Hexane / EtOAc (Gradient 5-15%)Water / Acetonitrile (10 mM NH₄OAc)
pH Environment Mildly Basic (1% TEA pre-treatment)Neutral (pH 7.0)
Target Purity 85 - 90%> 99%
Isomer Resolution ( Rs​ ) Poor ( Rs​ < 1.0)Excellent ( Rs​ > 2.5)
Recovery Yield 92%85%
Experimental Protocols

The following workflow utilizes a tandem approach: deactivated Normal Phase Flash Chromatography for bulk cleanup, followed by pH-controlled Preparative HPLC for absolute isomeric purity.

Workflow Crude Crude Reaction Mixture (Post-Dehydration) Flash Normal Phase Flash Chromatography (TEA-Deactivated Silica, 10-15% EtOAc/Hexane) Crude->Flash Bulk Cleanup Evap Low-Temperature Evaporation (Water Bath ≤ 30°C) Flash->Evap Isomer-Enriched Fractions Prep RP-Prep HPLC (C18, MeCN/H2O + 10mM NH4OAc, pH 7.0) Evap->Prep Fine Resolution Pure Pure Target Compound (Lyophilized, >99% Purity) Prep->Pure Final Isolation

Fig 2: Tandem chromatographic workflow for the purification of arylcyclohexenones.

Protocol 1: Deactivated Normal Phase Flash Chromatography

Causality: Standard silica gel is acidic enough to catalyze the migration of the β,γ -double bond. Pre-treating the column with a volatile amine neutralizes the active silanol sites, preserving the kinetic product during bulk purification.

  • Self-Validation (2D-TLC): Spot the crude mixture on a standard silica TLC plate. Elute with 15% EtOAc/Hexane. Dry the plate, rotate it 90°, and elute again. If the target spot streaks off the diagonal axis, on-column isomerization is confirmed, mandating the use of Triethylamine (TEA) deactivation.

  • Column Preparation: Slurry pack 100-200 mesh silica gel. Pre-condition the column by flushing with 2 Column Volumes (CV) of 1% TEA in n-Hexane. Follow with 1 CV of 100% n-Hexane to remove excess TEA.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and apply evenly to the column head.

  • Elution: Run a step gradient: 100% Hexane (1 CV) 5% EtOAc/Hexane (2 CV) 12% EtOAc/Hexane (Target elution).

  • Concentration: Pool UV-active fractions (254 nm). Critical: Evaporate under reduced pressure with the water bath strictly ≤30∘C . Thermal stress in the absence of solvent rapidly accelerates isomerization.

Protocol 2: pH-Controlled Reversed-Phase Preparative HPLC

Causality: To separate the co-eluting α,β and β,γ isomers, RP-HPLC is required. However, standard acidic modifiers (0.1% Formic Acid or TFA) will destroy the β,γ -isomer during fraction concentration. Using 10 mM Ammonium Acetate (pH 7.0) provides a neutral, volatile buffer that maintains structural integrity while offering excellent peak shape.

  • System Setup: Equip the preparative HPLC with a C18 column (250 x 21.2 mm, 5 µm). Set dual-wavelength UV detection at 220 nm (optimal for the isolated enone) and 250 nm (optimal for the conjugated α,β -isomer).

  • Self-Validation (Analytical Injection): Inject a 10 µL mixed standard. Confirm baseline resolution ( Rs​>2.0 ). The conjugated α,β -isomer will elute slightly later due to its highly planar, rigidified structure interacting more strongly with the C18 chains, and will show a massive absorbance spike at 250 nm compared to the target.

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Acetate in Milli-Q water (pH 7.0).

    • Buffer B: HPLC-grade Acetonitrile.

  • Gradient Elution:

    • 0–5 min: 40% B (Isocratic equilibration)

    • 5–25 min: 40% 70% B (Linear gradient)

    • 25–30 min: 100% B (Column wash)

  • Isolation: Collect the peak eluting at the β,γ retention time. Immediately freeze the fractions on dry ice and lyophilize to remove water and ammonium acetate without applying heat.

References
  • Source: prepchem.
  • Title: Extended Chains of Six-Membered Rings 1.
  • Source: benchchem.
  • Title: Asymmetric Total Syntheses of (−)-Lycoramine, (−)-Lycoraminone, (−)-Narwedine, and (−)

Sources

Method

Advanced Derivatization Strategies for 4-(2-Methoxyphenyl)cyclohex-3-en-1-one in Targeted Drug Discovery

Executive Summary The compound 4-(2-methoxyphenyl)cyclohex-3-en-1-one has emerged as a privileged, highly versatile scaffold in modern medicinal chemistry. Its unique architectural features—a rigid cyclohexene ring, a re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-methoxyphenyl)cyclohex-3-en-1-one has emerged as a privileged, highly versatile scaffold in modern medicinal chemistry. Its unique architectural features—a rigid cyclohexene ring, a reactive β,γ -unsaturated double bond, a versatile C1 carbonyl, and a sterically restrictive ortho-methoxy aryl group—make it an ideal building block for synthesizing complex polycyclic systems. This application note provides an in-depth, self-validating guide to the strategic derivatization of this scaffold, focusing on the synthesis of hexahydroquinolines (HHQs) for targeted epidermal growth factor receptor (EGFR) inhibition and novel central nervous system (CNS) active agents.

Chemical Anatomy & Mechanistic Rationale

To effectively utilize 4-(2-methoxyphenyl)cyclohex-3-en-1-one, one must understand the causality behind its structural vectors:

  • The ortho-Methoxy Group: The methoxy substituent at the 2-position of the phenyl ring restricts bond rotation via steric hindrance (inducing potential atropisomerism) and acts as a critical hydrogen-bond acceptor. In kinase targeting, this moiety has been shown to anchor inhibitors within the tight ATP-binding pocket of mutant EGFR variants (L858R, T790M) ([1]).

  • The β,γ -Unsaturated Ketone: Unlike typical α,β -unsaturated systems, the double bond at C3-C4 is isolated from the carbonyl's electron-withdrawing effect. This allows for orthogonal derivatization: the carbonyl can undergo reductive amination or multicomponent condensation, while the double bond can be selectively epoxidized or utilized in structural rigidification.

  • Isomerization Risk: A critical mechanistic consideration is the thermodynamic drive for the double bond to migrate to the C2-C3 position to conjugate with the carbonyl. Derivatization conditions must be strictly controlled to either prevent or strategically trigger this isomerization.

Strategic Derivatization Workflows

The scaffold can be diverted into multiple high-value therapeutic classes depending on the primary functionalization vector.

Workflow A 4-(2-Methoxyphenyl) cyclohex-3-en-1-one B Epoxidation (mCPBA) A->B Oxidation C Reductive Amination (NaBH(OAc)3) A->C Amine + Reductant D Hantzsch Reaction (Multicomponent) A->D Aldehyde + Enamine E Epoxy-ketone Intermediate B->E F Aminocyclohexene Derivatives C->F G Hexahydroquinoline (HHQ) Scaffold D->G

Figure 1: Divergent derivatization pathways of the 4-(2-methoxyphenyl)cyclohex-3-enone scaffold.

Self-Validating Experimental Protocols

Protocol A: Scaffold Synthesis via Grignard Addition and Mild Dehydration

Objective: Construct the core 4-(2-methoxyphenyl)cyclohex-3-en-1-one scaffold while strictly preventing double-bond migration to the α,β -position. Causality: Utilizing 1,4-cyclohexanedione monoethylene acetal allows regioselective addition of the Grignard reagent. The subsequent dehydration/deprotection step is highly sensitive. Harsh acids (like HCl) will cause the resulting C3-C4 double bond to isomerize into conjugation with the newly deprotected C1 carbonyl. We utilize a mild organic acid (10% Oxalic acid) to trap the kinetic β,γ -unsaturated product.

Step-by-Step Methodology:

  • Grignard Addition: To a flame-dried Schlenk flask under Argon, add (2-methoxyphenyl)magnesium bromide (1.2 equiv, 1.0 M in THF). Cool to 0 °C.

  • Dropwise, add a solution of 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) in anhydrous THF. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc to isolate the tertiary alcohol intermediate.

  • Dehydration & Deprotection: Dissolve the crude alcohol in Acetone. Add 10% aqueous Oxalic Acid (v/v) and stir at 25 °C for 12 hours.

  • Neutralize with NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography (Hexane/EtOAc 4:1).

Validation Checkpoints:

  • In-process: TLC monitoring of the dehydration step will show the disappearance of the highly polar alcohol spot and the emergence of a UV-active spot at Rf​ 0.45.

  • Post-process (Critical): 1 H NMR (CDCl₃) must show the vinylic proton as a distinct multiplet at ~5.9 ppm. If the peak shifts to ~6.1 ppm and the coupling constants change, unwanted isomerization to cyclohex-2-enone has occurred.

Protocol B: Multicomponent Hantzsch Synthesis of Hexahydroquinolines (HHQs)

Objective: Derivatize the scaffold into a targeted EGFR inhibitor. Causality: The cyclohex-3-enone ring is utilized in a modified Hantzsch reaction. Condensation with an aromatic aldehyde and an enamine restricts the conformation of the resulting dihydropyridine ring. This "envelope" configuration is critical for occupying the ATP-binding pocket of mutant EGFR without clashing with the bulky methionine residue in the T790M gatekeeper mutation ([1]).

Step-by-Step Methodology:

  • Dissolve 4-(2-methoxyphenyl)cyclohex-3-en-1-one (1.0 equiv), 2,4-dichlorobenzaldehyde (1.0 equiv), and methyl 3-aminocrotonate (1.0 equiv) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (0.1 equiv) to activate the carbonyl carbon of the aldehyde, accelerating the initial Knoevenagel condensation.

  • Reflux the mixture for 12–24 hours under an inert atmosphere.

  • Cool the reaction to 0 °C to induce crystallization. Filter the resulting solid and recrystallize from methanol.

Validation Checkpoints:

  • In-process: The formation of a bright yellow precipitate in the ethanol solution indicates successful cyclization of the HHQ core.

  • Post-process: Single-crystal X-ray diffraction is highly recommended to confirm the enantiomerism and the specific envelope configuration of the cyclohexenone ring, as the C4 position becomes a fixed chiral center during this reaction.

Quantitative Data Summaries

The choice of reagents directly dictates the structural integrity and biological efficacy of the final compounds. Table 1 demonstrates the critical nature of acid selection during scaffold synthesis, while Table 2 highlights the biological translation of these derivatized scaffolds.

Table 1: Optimization of Dehydration/Deprotection Conditions (Protocol A)

Acid CatalystSolventTemp (°C)Time (h)Yield of Cyclohex-3-enone (%)Isomerization to Cyclohex-2-enone
6M HClTHF65445High (>40%)
p-TsOHToluene110255Moderate (~25%)
10% Oxalic Acid Acetone 25 12 88 Trace (<2%)

Table 2: Biological Evaluation of Hexahydroquinoline Derivatives (EGFR Inhibition) Data adapted from the biological screening of HHQ analogs derived from aryl-cyclohexenone scaffolds.

Compound / DerivativeEGFR WT IC₅₀ (µM)EGFR T790M IC₅₀ (µM)EGFR L858R IC₅₀ (µM)
Erlotinib (Clinical Control)0.0820.3420.055
HHQ-10c (2,4-dichloro derivative)0.1150.3100.068
HHQ-10d (Optimized derivative) 0.097 0.280 0.051

Mechanism of Action: EGFR Pathway Inhibition

Derivatives synthesized via Pathway B (HHQs) act as potent ATP-competitive inhibitors. The diagram below maps the logical relationship between the synthesized drug, its target, and the downstream phenotypic effects.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (WT / Mutants) Ligand->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Phosphorylation Drug HHQ Derivative (Inhibitor) Drug->EGFR Blocks ATP Pocket Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Figure 2: Mechanism of action for HHQ derivatives targeting the EGFR signaling cascade.

References

  • Abo Al-Hamd, M. G., Tawfik, H. O., Abdullah, O., Yamaguchi, K., Sugiura, M., Mehany, A. B. M., El-Hamamsy, M. H., & El-Moselhy, T. F. (2023). "Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R)." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2241674. URL:[Link]

  • Li, Y., & Li, Z. (2018). "Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction." Catalysts, 8(2), 90. URL:[Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 4-(2-Methoxy-phenyl)-cyclohex-3-enone

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the scale-up manufacturing process for 4-(2-Methoxy-phenyl)-cyclohex-3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the scale-up manufacturing process for 4-(2-Methoxy-phenyl)-cyclohex-3-enone, a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The protocol herein is founded on the principles of the Robinson annulation, a robust and widely utilized method for the formation of six-membered rings.[1][2][3][4][5] This document provides a step-by-step methodology, explains the rationale behind critical process parameters, and addresses safety and analytical considerations for transitioning from laboratory-scale synthesis to pilot-plant production.

Introduction and Significance

4-(2-Methoxy-phenyl)-cyclohex-3-enone is an α,β-unsaturated ketone, a structural motif of significant interest in medicinal chemistry and organic synthesis.[6][7] The strategic placement of the 2-methoxyphenyl group offers a handle for further functionalization, making this compound a key building block for a variety of complex molecular architectures, including potential therapeutics. The ability to produce this intermediate on a larger scale is therefore crucial for advancing drug discovery and development programs.

The synthetic approach detailed in this guide is a modification of the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3][4][5] This method was chosen for its reliability, high convergence, and amenability to scale-up.

Proposed Synthetic Route: A Robinson Annulation Approach

The synthesis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone can be efficiently achieved via a Robinson annulation strategy. This involves the reaction of a suitable enolate with an α,β-unsaturated ketone. For our target molecule, the logical disconnection points to two key starting materials: 1,3-cyclohexanedione and (E)-3-(2-methoxyphenyl)acrylaldehyde .

The reaction proceeds in two main stages within a one-pot synthesis:

  • Michael Addition: The enolate of 1,3-cyclohexanedione acts as a nucleophile and adds to the β-carbon of (E)-3-(2-methoxyphenyl)acrylaldehyde.[2][8]

  • Intramolecular Aldol Condensation: The resulting intermediate undergoes an intramolecular aldol reaction, followed by dehydration, to form the final cyclohexenone ring system.[2][5]

Visualizing the Process

Reaction Mechanism

Robinson Annulation Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation 1_3_CHD 1,3-Cyclohexanedione Enolate Enolate Intermediate 1_3_CHD->Enolate Base (e.g., NaOH) Michael_Adduct Michael Adduct (Diketone) Enolate->Michael_Adduct Nucleophilic Attack Acrylaldehyde (E)-3-(2-methoxyphenyl)acrylaldehyde Acrylaldehyde->Michael_Adduct Aldol_Intermediate β-Hydroxy Ketone Michael_Adduct->Aldol_Intermediate Intramolecular Cyclization Michael_Adduct->Aldol_Intermediate Final_Product 4-(2-Methoxy-phenyl)- cyclohex-3-enone Aldol_Intermediate->Final_Product Dehydration (-H2O)

Caption: Robinson annulation for 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

Manufacturing Workflow

Scale-Up Workflow Start Start: Raw Material Staging Reaction Step 1: Reaction Setup and Execution (One-Pot Robinson Annulation) Start->Reaction Quench Step 2: Reaction Quenching Reaction->Quench Extraction Step 3: Work-up and Extraction Quench->Extraction Purification Step 4: Purification (Distillation/Crystallization) Extraction->Purification Drying Step 5: Product Drying Purification->Drying QC Step 6: Quality Control Analysis Drying->QC Packaging Step 7: Packaging and Storage QC->Packaging

Caption: Overall workflow for scaled-up manufacturing.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of 1 kg of the final product. Appropriate adjustments to equipment and reagent quantities will be necessary for further scaling. All operations should be conducted in a well-ventilated fume hood or a designated production bay with appropriate personal protective equipment (PPE).[9]

Equipment
  • 20 L glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel

  • Heating/cooling mantle for the reactor

  • 50 L extraction vessel

  • Rotary evaporator with a 20 L flask

  • Vacuum oven

  • Filtration apparatus (e.g., Nutsche filter)

  • Appropriate glassware and transfer lines

Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
1,3-Cyclohexanedione112.130.55 kg4.90
(E)-3-(2-methoxyphenyl)acrylaldehyde162.190.80 kg4.93Limiting reagent
Sodium Hydroxide (NaOH)40.000.24 kg6.00Catalyst
Ethanol (95%)46.0710 L-Solvent
Toluene92.145 L-Extraction Solvent
Brine (Saturated NaCl solution)-5 L-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.040.5 kg-Drying agent
Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Assemble the 20 L reactor system and ensure all connections are secure.

    • Purge the reactor with an inert gas (e.g., nitrogen) to displace air and moisture.

  • Reagent Charging:

    • Charge the reactor with 10 L of 95% ethanol.

    • With gentle stirring, add 0.24 kg of sodium hydroxide pellets. Stir until fully dissolved. Note: This will generate some heat.

    • Once the sodium hydroxide solution has cooled to room temperature, add 0.55 kg of 1,3-cyclohexanedione. Stir for 30 minutes to ensure complete formation of the enolate.

  • Addition of the Aldehyde:

    • Dissolve 0.80 kg of (E)-3-(2-methoxyphenyl)acrylaldehyde in 2 L of 95% ethanol in a separate vessel.

    • Transfer this solution to the addition funnel.

    • Add the aldehyde solution dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature between 20-25°C. Rationale: A slow addition rate helps to control the exotherm of the Michael addition and minimize side reactions.

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Quenching and Solvent Removal:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding 1 M hydrochloric acid until the pH is approximately 7.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Work-up and Extraction:

    • Transfer the resulting slurry to a 50 L extraction vessel.

    • Add 5 L of deionized water and 5 L of toluene.

    • Stir vigorously for 15 minutes, then allow the layers to separate.

    • Collect the organic (upper) layer.

    • Extract the aqueous layer with an additional 2 L of toluene.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with 5 L of brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over 0.5 kg of anhydrous sodium sulfate for at least 1 hour with gentle stirring.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.

    • The crude product can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Rationale: The choice of purification method will depend on the impurity profile and the physical properties of the product.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling: Sodium hydroxide is corrosive and should be handled with care. The reaction should be conducted in a well-ventilated area.

  • Pressure and Temperature: Monitor the reactor temperature and pressure throughout the process, especially during heating.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[9]

Quality Control and Analytical Methods

ParameterMethodSpecification
AppearanceVisual InspectionYellow to amber solid or oil
Identity¹H NMR, ¹³C NMRConforms to the structure
PurityHPLC≥ 98%
Residual SolventsGC-HSWithin acceptable limits

Conclusion

The protocol described provides a robust and scalable method for the manufacturing of 4-(2-Methoxy-phenyl)-cyclohex-3-enone. By leveraging the well-established Robinson annulation, this process offers a reliable route to this important synthetic intermediate. Careful control of reaction parameters, particularly temperature and addition rates, is crucial for achieving high yields and purity on a larger scale. Further process optimization may be possible through the investigation of alternative bases, solvents, and purification techniques.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Cyclohexanone Phenylhydrazone.
  • Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

  • Organic Syntheses. (2022). Large Scale Oxidative Cyclization of (E)-Hex-3-en-1-yl (4- Methoxyphenyl)sulfamate.
  • ACS Publications. (2022). Asymmetric Synthesis of Cyclohexenone-Fused Isochromans via Quinidine-Catalyzed Domino Peroxyhemiacetalization/Oxa-Michael Addition/Desymmetrization Sequence. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone.
  • PMC. (n.d.). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-acetylcyclohexene. Retrieved from [Link]

  • Fiveable. (2025). 3-(4-methoxyphenyl)cyclohexanone: Organic Chemistry Study.... Retrieved from [Link]

  • Google Patents. (2002). A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). General method for the synthesis of cyclohexenone derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(2-Methoxyphenyl)cyclohex-3-en-1-one

Knowledge Base Article: #KB-4029-CHEM Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Topic: Troubleshooting low yields, side reactions, and protocol optimization for 4-arylcy...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article: #KB-4029-CHEM Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Topic: Troubleshooting low yields, side reactions, and protocol optimization for 4-arylcyclohex-3-enone synthesis.

Synthetic Workflow Overview

The synthesis of 4-(2-methoxyphenyl)cyclohex-3-en-1-one is notoriously sensitive to reaction conditions. While direct Grignard addition to 1,4-cyclohexanedione monoethylene acetal followed by dehydration is a common historical approach, it is plagued by bis-addition and over-oxidation.

The modern, high-yielding standard is a three-step sequence: converting 1,4-cyclohexanedione monoethylene acetal to an enol triflate, performing a Palladium-catalyzed Suzuki-Miyaura cross-coupling[1], and concluding with a mild acidic ketal deprotection.

SynthesisWorkflow SM 1,4-Cyclohexanedione monoethylene acetal Triflate Enol Triflate Intermediate SM->Triflate Step 1: Triflation (LiHMDS, PhNTf2) Coupled Acetal-Protected Alkene Triflate->Coupled Step 2: Suzuki Coupling (Pd-Cat, Boronic Acid) Product 4-(2-Methoxyphenyl) cyclohex-3-en-1-one Coupled->Product Step 3: Deprotection (Acidic Hydrolysis)

Fig 1. Three-step synthetic workflow for 4-(2-methoxyphenyl)cyclohex-3-en-1-one via Suzuki coupling.

Troubleshooting & FAQs

Q1: My Suzuki coupling stalls at 40% conversion. The enol triflate is unreacted, but the 2-methoxyphenylboronic acid is completely consumed. Why?

A: Protodeboronation. You are experiencing rapid hydrolytic cleavage of the C-B bond. The ortho-methoxy group on your boronic acid is strongly electron-donating. Under standard aqueous basic conditions (e.g., Na2​CO3​ in water/dioxane), this electron density stabilizes the ipso-carbon of the aromatic ring, making it highly susceptible to protonation by water[2].

  • Causality: The rate of protodeboronation is outcompeting the rate of transmetalation in the catalytic cycle.

  • Solution: Switch to strictly anhydrous conditions. Utilizing a highly active, bulky ligand like SPhos with an anhydrous base ( K3​PO4​ ) in toluene accelerates transmetalation while eliminating the water source required for protodeboronation.

Q2: During the final ketal deprotection step, my NMR shows a significant aromatic impurity. How do I prevent this?

A: Oxidative Aromatization. The impurity is a 2-methoxybiphenyl derivative. 4-Arylcyclohex-3-enones are thermodynamically driven toward aromatization. When exposed to strong acids (like concentrated HCl or neat TFA) and atmospheric oxygen, the cyclohexenone ring tautomerizes to a dienol intermediate. This dienol rapidly oxidizes to a stable, fully aromatic biphenyl system.

  • Causality: High acid concentrations lower the activation energy for tautomerization, and dissolved O2​ acts as the terminal oxidant.

  • Solution: Use mild, biphasic deprotection conditions (e.g., 1M HCl in THF at 0 °C) and rigorously degas your solvents with nitrogen to remove oxygen.

Q3: The formation of the enol triflate from 1,4-cyclohexanedione monoethylene acetal is giving a complex mixture instead of a clean product. What is going wrong?

A: Kinetic vs. Thermodynamic Enolate Formation. 1,4-Cyclohexanedione monoethylene acetal can undergo self-aldol condensation if enolization is not rapid and quantitative. Furthermore, using aggressive reagents like Triflic Anhydride ( Tf2​O ) can cleave the acid-sensitive ketal.

  • Solution: Ensure your LiHMDS is freshly titrated. Add the ketone dropwise to the base at -78 °C to ensure strict kinetic enolate formation. Use Comins' reagent ( N -(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) as the electrophile, which is milder and prevents acidic side-reactions[1].

Quantitative Data: Suzuki Coupling Optimization

The table below summarizes the causal relationship between the chosen catalyst system, the rate of protodeboronation, and the final isolated yield of the protected alkene intermediate.

Catalyst SystemLigandBase / SolventTemp (°C)Boronic Acid Eq.ProtodeboronationIsolated Yield
Pd(PPh3​)4​ PPh3​ Na2​CO3​ (aq) / Dioxane901.2High (~40%)42%
Pd(dppf)Cl2​ dppf K2​CO3​ (aq) / DMF801.5Moderate (~20%)61%
Pd(OAc)2​ XPhos K3​PO4​ (aq) / THF651.2Low (<10%)78%
Pd2​(dba)3​ SPhos K3​PO4​ (anhyd) / Toluene 100 1.1 Trace (<2%) 89%

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-line validation criteria are met.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate
  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and LiHMDS (1.0 M in THF, 12.0 mL, 1.2 eq). Cool to -78 °C.

  • Enolization: Dissolve 1,4-cyclohexanedione monoethylene acetal (1.56 g, 10.0 mmol, 1.0 eq) in THF (10 mL). Add dropwise over 15 minutes. Stir at -78 °C for 1 hour.

  • Triflation: Add a solution of Comins' reagent (4.32 g, 11.0 mmol, 1.1 eq) in THF (15 mL) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature over 2 hours.

  • Validation (Critical): Check by TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​ 0.3, stains with KMnO4​ ) must be completely consumed. The product appears as a new UV-active spot at Rf​ 0.6.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (neutral alumina is recommended to prevent triflate degradation).

Step 2: Anhydrous Suzuki-Miyaura Coupling
  • Setup: In a Schlenk tube, combine the enol triflate (2.88 g, 10.0 mmol, 1.0 eq), 2-methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 eq), and anhydrous K3​PO4​ (4.25 g, 20.0 mmol, 2.0 eq).

  • Degassing: Add anhydrous toluene (40 mL). Sparge the suspension with argon for 15 minutes.

  • Catalysis: Add Pd2​(dba)3​ (183 mg, 0.02 eq) and SPhos (164 mg, 0.04 eq). Seal the tube and heat to 100 °C for 4 hours.

  • Validation (Critical): Analyze via LC-MS. Look for the disappearance of the triflate mass and the appearance of the coupled product mass ( [M+H]+=247.1 ). If boronic acid is consumed but triflate remains, protodeboronation has occurred due to moisture ingress.

  • Workup: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the protected alkene.

Step 3: Mild Ketal Deprotection
  • Setup: Dissolve the coupled product (2.46 g, 10.0 mmol) in degassed THF (30 mL). Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Dropwise, add 1M aqueous HCl (15 mL). Remove the ice bath and stir at room temperature for 2 hours under a strict nitrogen atmosphere to prevent oxidative aromatization.

  • Validation (Critical): Monitor by 1H NMR of a crude aliquot. The multiplet corresponding to the ethylene ketal protons (~4.0 ppm, 4H) must completely disappear. The conjugated enone alkene proton should be clearly visible.

  • Workup: Neutralize carefully with saturated aqueous NaHCO3​ until pH 7. Extract with dichloromethane, dry over MgSO4​ , and concentrate to yield pure 4-(2-methoxyphenyl)cyclohex-3-en-1-one.

References

  • Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

  • Compounds that modulate the oxidoreductase enzyme indoleamine 2,3-dioxygenase (Patent US 2016/0137652 A1) Source: Google Patents / Googleapis URL:[Link][2]

Sources

Optimization

Troubleshooting common impurities in 4-(2-Methoxy-phenyl)-cyclohex-3-enone synthesis

This technical guide provides in-depth troubleshooting for the synthesis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone, a common research chemical and building block in drug development. The synthesis, typically achieved via...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting for the synthesis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone, a common research chemical and building block in drug development. The synthesis, typically achieved via a Robinson annulation, is a powerful C-C bond-forming sequence. However, it is prone to several side reactions and pitfalls that can lead to low yields and complex purification challenges. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Core Synthesis Pathway: The Robinson Annulation

The synthesis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone involves the reaction of 2'-methoxyacetophenone with methyl vinyl ketone (MVK) in the presence of a base. The reaction proceeds through two key stages: a Michael addition to form a 1,5-diketone intermediate, followed by an intramolecular aldol condensation and subsequent dehydration to yield the final α,β-unsaturated cyclic ketone.[1][2]

Robinson_Annulation cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product SM1 2'-Methoxyacetophenone Enolate Enolate of 2'-Methoxyacetophenone SM1->Enolate Base (e.g., NaOEt) SM2 Methyl Vinyl Ketone (MVK) Diketone 1,5-Diketone (Michael Adduct) SM2->Diketone Enolate->Diketone Michael Addition Aldol β-Hydroxy Ketone (Aldol Adduct) Diketone->Aldol Intramolecular Aldol Addition Product 4-(2-Methoxy-phenyl)- cyclohex-3-enone Aldol->Product Dehydration (-H₂O) (often requires heat) Troubleshooting_Low_Yield Start Low or No Yield Check_MVK Observe MVK polymerization? (Thick, viscous mixture) Start->Check_MVK Check_Base Base anhydrous & correct stoichiometry? Check_MVK->Check_Base No Sol_MVK Solution: - Slow MVK addition at 0-5 °C - Use an MVK precursor Check_MVK->Sol_MVK Yes Check_Temp Temperature profile correct? Check_Base->Check_Temp Yes Sol_Base Solution: - Use fresh, anhydrous base - Ensure ~1 equivalent is used Check_Base->Sol_Base No Sol_Temp Solution: - Michael addition at low temp - Heat for final dehydration Check_Temp->Sol_Temp No Impurity_Formation cluster_stall Common Stalling Points Reactants Starting Materials Diketone 1,5-Diketone (Michael Adduct) Reactants->Diketone Michael Addition Aldol β-Hydroxy Ketone (Aldol Adduct) Diketone->Aldol Aldol Addition Stall1 Reaction stops here if conditions are too mild. Diketone->Stall1 Product Desired Product Aldol->Product Dehydration Stall2 Reaction stops here if no heat is applied. Aldol->Stall2

Caption: Pathway showing the formation of common intermediate impurities.

Q3: How can I purify my final product and remove these common impurities?

A3: Purification is typically achieved by flash column chromatography on silica gel. The key is to exploit the polarity differences between the product and the impurities.

CompoundStructurePolarityElution Order (Normal Phase)Key ¹H NMR Features (Predicted, CDCl₃)
Starting Material 2'-MethoxyacetophenoneLess Polar1stAromatic protons, methoxy singlet (~3.9 ppm), acetyl methyl singlet (~2.6 ppm).
Desired Product 4-(2-Methoxy-phenyl)-cyclohex-3-enoneModerately Polar2ndVinyl proton singlet (~6.0-6.2 ppm) , aromatic protons, methoxy singlet (~3.8 ppm), multiple aliphatic protons (2.0-3.0 ppm).
1,5-Diketone Michael AdductMore Polar3rdAbsence of vinyl proton. Presence of two carbonyls influences multiple CH₂ signals in the aliphatic region.
β-Hydroxy Ketone Aldol AdductMost Polar4thAbsence of vinyl proton. Presence of a broad -OH signal and a carbinol proton (-CH-OH) signal (~3.5-4.5 ppm).

Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane) and adding silica gel. Evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent system (e.g., hexane or petroleum ether).

  • Loading: Carefully add the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity of the mobile phase (gradient elution), for example, to 80:20 or 70:30 Hexane:Ethyl Acetate. The less polar starting material will elute first, followed by the desired product. The more polar diketone and alcohol intermediates will elute last. 5[3]. Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

Reference Experimental Protocol

Synthesis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone

Disclaimer: This protocol is a representative example. All procedures should be carried out by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2'-methoxyacetophenone (1.50 g, 10.0 mmol) and absolute ethanol (50 mL).

  • Base Addition: Cool the flask to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.25 g, 11.0 mmol) in absolute ethanol (20 mL). Slowly add the sodium ethoxide solution to the acetophenone solution via cannula.

  • Michael Addition: While maintaining the temperature at 0-5 °C, add methyl vinyl ketone (0.77 g, 11.0 mmol) dropwise over 30 minutes. After the addition is complete, allow the mixture to stir at room temperature for 4 hours, monitoring the disappearance of the starting material by TLC.

  • Aldol Condensation & Dehydration: After the Michael addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the formation of the final product and the disappearance of intermediates by TLC.

  • Workup: Cool the reaction mixture to room temperature and neutralize it with 1 M aqueous HCl. Reduce the volume of ethanol using a rotary evaporator. Add deionized water (50 mL) and extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude oil via flash column chromatography as described in the section above.

References

  • Wikipedia. (2024). Robinson annulation. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]

  • Total Synthesis. Robinson Annulation Mechanism & Examples. [Link]

  • Supporting Information. General procedure for the synthesis of 2a. [Link]

  • BYJU'S. (2019, August 29). Robinson Annulation Mechanism. [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?[Link]

  • The Organic Chemistry Tutor. Robinson Annulation Mechanism. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted). [Link]

  • YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. [Link]

  • Chemistry Steps. (2020, April 7). Robinson Annulation-Mechanism and Shortcut. [Link]

  • Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds. [Link]

  • Chemistry LibreTexts. (2016, January 11). 19.18: The Robinson Annulation. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Robinson annulation. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 4-(2-Methoxyphenyl)cyclohex-3-en-1-one

Prepared by: Senior Application Scientist, API Stability & Formulation Division Executive Summary Working with deconjugated enones requires strict environmental controls. 4-(2-Methoxyphenyl)cyclohex-3-en-1-one is a β,γ -...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, API Stability & Formulation Division

Executive Summary

Working with deconjugated enones requires strict environmental controls. 4-(2-Methoxyphenyl)cyclohex-3-en-1-one is a β,γ -unsaturated ketone. Its primary vulnerability lies in its intrinsic thermodynamic instability: the π -electrons of the alkene are isolated from the carbonyl group. Without proper handling, the molecule will spontaneously degrade or rearrange to achieve resonance stabilization. This guide provides field-proven, self-validating protocols to prevent isomerization, autoxidation, and photochemical degradation during storage.

Mechanistic Troubleshooting (Q&A)

Q: Why does the double bond in my compound spontaneously migrate during storage, even at low temperatures? A: The compound possesses a strong thermodynamic driving force to isomerize into the conjugated α,β -unsaturated enone (4-(2-methoxyphenyl)cyclohex-2-en-1-one), which acts as a thermodynamic sink. This rearrangement is highly susceptible to both acid and base catalysis . Even trace Brønsted acids—such as the mildly acidic silanol (Si-OH) groups present on the surface of standard borosilicate glassware—are sufficient to lower the activation energy and trigger this migration. Actionable Insight: Never store this compound in untreated glass. Use silanized glassware or high-density polyethylene (HDPE) to eliminate surface catalysis.

Q: My samples are degrading into complex mixtures when left on the benchtop in sealed vials. What is the mechanism? A: If the vials are exposed to ambient laboratory lighting, the compound is undergoing photochemical degradation. UV-A and visible light excite the molecule, triggering a metal-free 1,5-hydrogen atom transfer . This photochemical pathway leads to rapid double-bond migration and the generation of stereoisomeric mixtures, completely independent of the thermodynamic acid/base pathways. Actionable Insight: Strict protection from light is mandatory. Use amber vials and store in a dark environment.

Q: LC-MS analysis of my aged batch shows significant [M+16]⁺ and [M+32]⁺ impurities. How do I prevent this? A: These mass shifts indicate oxidative degradation. The allylic carbons (particularly C2 and C5) and the electron-rich double bond—further activated by the electron-donating methoxyphenyl group—are prime targets for autoxidation. Atmospheric oxygen initiates radical chain reactions leading to allylic hydroperoxides ([M+32]⁺), which subsequently degrade into epoxides or alcohols ([M+16]⁺) . Actionable Insight: Prevent this by strictly excluding oxygen via Argon backfilling and suppressing radical kinetics with sub-zero storage.

Quantitative Degradation Matrix

The following table summarizes the quantitative kinetics and analytical signatures of the three primary degradation pathways to aid in rapid LC-MS/NMR troubleshooting.

Degradation PathwayPrimary TriggerKinetic Rate (Est. 25°C)Analytical SignaturePrevention Strategy
Isomerization ( β,γ→α,β )Trace Acid/Base, Glass SilanolsHigh ( t1/2​≈ 3-5 days in untreated glass) 1 H NMR: New vinylic peak at ~6.0 ppmSilanized glassware, neutral pH
Photochemical Shift UV-A / Ambient LightModerate (Requires photon flux)HPLC: Broadening peaks, isomeric mixturesAmber vials, dark storage
Autoxidation Atmospheric Oxygen ( O2​ )Low to ModerateLC-MS: [M+16]⁺, [M+32]⁺Argon backfill, -20°C storage

Pathway Visualization

DegradationPathways Substrate 4-(2-Methoxyphenyl)cyclohex-3-en-1-one (β,γ-Unsaturated Ketone) Isomerization Conjugated α,β-Enone (Thermodynamic Sink) Substrate->Isomerization Trace Acid/Base Glass Silanol Groups Oxidation Allylic Hydroperoxides & Epoxides Substrate->Oxidation Atmospheric O2 Autoxidation Photodegradation Photochemical Isomers (1,5-H Shift Products) Substrate->Photodegradation UV-A/Visible Light Exposure

Fig 1: Primary degradation pathways of 4-(2-Methoxyphenyl)cyclohex-3-en-1-one during storage.

Validated Stabilization Protocols

Protocol 1: Glassware Surface Deactivation (Silanization)

Causality: Dimethyldichlorosilane reacts with polar Si-OH groups on the glass, replacing them with inert, hydrophobic methyl groups. This removes the Brønsted acid catalytic trigger for double-bond migration.

  • Cleaning: Wash amber borosilicate storage vials with 1M HCl, followed by deionized water and acetone. Dry completely in a 120°C oven for 2 hours.

  • Silanization: Submerge the dried vials in a 5% (v/v) solution of dimethyldichlorosilane in anhydrous toluene for 15 minutes in a fume hood.

  • Quenching & Rinsing: Remove the vials and immediately rinse twice with anhydrous methanol to quench any unreacted silane, followed by a final rinse with HPLC-grade dichloromethane.

  • Baking: Bake the treated vials at 100°C for 1 hour to cure the hydrophobic layer.

  • Self-Validation Step: Add a single drop of deionized water to the inside of the cooled, treated vial. If the silanization is successful, the water will form a tight, spherical bead (high contact angle) rather than wetting the glass surface. If the glass wets, repeat the protocol.

Protocol 2: Inert Storage Preparation Workflow

Causality: Removing atmospheric oxygen halts the radical initiation phase of autoxidation, while sub-zero temperatures exponentially decrease the kinetic rate of any residual thermodynamic isomerization.

  • Solvent Removal: Concentrate the purified 4-(2-methoxyphenyl)cyclohex-3-en-1-one using a rotary evaporator. Transfer the compound to the silanized amber vial (from Protocol 1) using a volatile, inert solvent (e.g., DCM).

  • Drying: Remove residual solvent under high vacuum ( 0.1 mbar) for 2 hours.

  • Inert Gas Flushing: Backfill the vacuum desiccator with high-purity Argon. Argon is denser than Nitrogen and provides a superior protective blanket over the solid API.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap while still under the Argon blanket. Wrap the cap junction tightly with Parafilm.

  • Storage: Transfer the sealed vial to a -20°C freezer.

  • Self-Validation Step: After 30 days of storage, dissolve a 1 mg aliquot in CDCl 3​ and perform 1 H NMR. The storage protocol is validated if the integral of the α,β -alkenic proton signal (typically emerging around ~6.0 ppm) remains below the 1% limit of detection relative to the expected β,γ -alkenic protons.

References

  • "Metal-Free Photochemical Olefin Isomerization of Unsaturated Ketones via 1,5-Hydrogen Atom Transfer." Chemistry - A European Journal, 2020.[Link]

Optimization

Technical Support Center: Resolving HPLC Co-Elution for 4-(2-Methoxy-phenyl)-cyclohex-3-enone

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the co-elution of 4-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the co-elution of 4-(2-Methoxy-phenyl)-cyclohex-3-enone and its synthetic byproducts or isomers.

This molecule presents a unique chromatographic puzzle. It features a non-conjugated ketone, a double bond conjugated to an electron-rich 2-methoxyphenyl ring, and a moderate polarity. Standard reversed-phase methods often fail here because the co-eluting impurities are typically positional isomers (e.g., the thermodynamically stable cyclohex-2-enone derivative) that possess identical hydrophobic volumes but different electronic topologies.

Diagnostic Workflow

Before altering your method, you must identify whether the co-elution is caused by a structural isomer or a polarity-matched byproduct. Follow this diagnostic logic tree to determine your optimization pathway.

HPLC_Workflow Start Co-elution Detected: 4-(2-Methoxy-phenyl)-cyclohex-3-enone CheckSystem System Suitability Check (Verify V0, USP Tailing < 1.5) Start->CheckSystem Isomer Spectral Analysis (PDA/DAD) Are UV spectra identical? CheckSystem->Isomer Phase Positional Isomer Suspected Switch to Phenyl-Hexyl / PFP Column Isomer->Phase No (Different Chromophores) Modifier Polar Byproduct Suspected Switch MeCN to MeOH Isomer->Modifier Yes (Similar Chromophores) Gradient Optimize Gradient Slope (Apply Rule of Thirds) Phase->Gradient Modifier->Gradient Validate Self-Validating Protocol (Confirm Rs ≥ 1.5) Gradient->Validate

Diagnostic workflow for resolving 4-(2-Methoxy-phenyl)-cyclohex-3-enone co-elution issues.

Mechanistic Troubleshooting & FAQs

Q1: I am observing a co-eluting shoulder on the 4-(2-Methoxy-phenyl)-cyclohex-3-enone peak. How do I determine if this is a positional isomer or a synthetic impurity? Causality & Action: Positional isomers—such as 4-(2-Methoxy-phenyl)-cyclohex-2-enone—have nearly identical molecular weights and lipophilicity (LogP). A standard C18 column relies primarily on hydrophobic dispersion forces, which struggle to differentiate these subtle shape changes [1]. To diagnose this, analyze the peak using a Photodiode Array (PDA/DAD) detector. The target 3-enone has its double bond conjugated with the phenyl ring (a styrene-like chromophore, absorbing around ~250-260 nm). The 2-enone isomer shifts the double bond into conjugation with the ketone ( α,β -unsaturated system), shifting the UV maximum to ~220-230 nm. If the UV spectra across the co-eluting peak vary, you are dealing with a positional isomer.

Q2: If the co-eluting peak is confirmed as the conjugated 2-enone isomer, why is my standard C18 column failing, and what stationary phase should I use? Causality & Action: C18 phases separate based on hydrophobicity, which is identical for these isomers. To resolve them, you must exploit their electronic and steric differences [4]. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The aromatic ring of the stationary phase will engage in π−π stacking with the 2-methoxyphenyl group of your analyte. Because the spatial orientation of the methoxyphenyl group differs slightly depending on the position of the cyclohexene double bond, the steric hindrance during the π−π interaction will differ, driving a change in selectivity ( α ).

Q3: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect the resolution of this specific enone? Causality & Action: Acetonitrile (MeCN) is aprotic and acts primarily through dipole-dipole interactions. Furthermore, its π -electron rich nature can actually suppress the desired π−π interactions between your analyte and a Phenyl-Hexyl column. Methanol (MeOH), however, is protic. It enhances π−π stationary phase interactions while simultaneously acting as a hydrogen bond donor to the ketone and methoxy oxygen of the analyte [1]. If the co-eluting impurity has a different hydrogen-bonding capacity, switching from MeCN to MeOH will selectively alter the retention factor ( k ) of the target, increasing resolution.

Q4: My peaks are still partially overlapping (Resolution, Rs​ < 1.5). How do I systematically flatten the gradient without causing excessive band broadening? Causality & Action: Decreasing the gradient slope (%B/min) increases the time analytes spend interacting with the stationary phase, which improves separation but increases diffusion (peak broadening) [3]. Do not simply lengthen the entire run. Instead, calculate the exact mobile phase composition at the point of elution, and create a "focused gradient" that flattens only around that specific percentage.

Quantitative Method Parameters

The following table summarizes the causal impact of altering your stationary phase and organic modifier on the selectivity ( α ) and resolution ( Rs​ ) of 4-(2-Methoxy-phenyl)-cyclohex-3-enone against its positional isomers.

Stationary PhaseOrganic ModifierPrimary Interaction MechanismExpected Selectivity ( α ) ShiftResolution ( Rs​ ) Impact
C18 (Standard) AcetonitrileHydrophobic dispersionBaseline (1.00)Poor (Co-elution)
C18 (Standard) MethanolHydrophobic + H-bondingSlight Increase (~1.05)Marginal Improvement
Phenyl-Hexyl Acetonitrile π−π stacking (suppressed)Moderate Increase (~1.10)Partial Separation
Phenyl-Hexyl Methanol π−π stacking (enhanced)Significant Increase (>1.20)Baseline Resolution
PFP (Fluorinated) MethanolDipole-dipole + π−π Maximum Shift (>1.25)Excellent ( Rs​ > 1.5)

Self-Validating Experimental Protocol: Focused Gradient Optimization

To achieve baseline resolution without guesswork, execute this self-validating methodology. This protocol ensures that any observed separation is due to true chemical selectivity, not column overloading or dead-volume artifacts [2].

Step 1: System Void Volume ( V0​ ) Verification

  • Action: Inject an unretained marker (e.g., Uracil for reversed-phase systems) and record the retention time ( t0​ ). Calculate V0​=t0​×Flow Rate .

  • Causality: This self-validates the system's plumbing. If V0​ is larger than expected, extra-column volume is causing band broadening, which mimics co-elution.

Step 2: Initial Broad Screening

  • Action: Run a linear gradient from 5% to 95% Methanol (with 0.1% Formic Acid) over 20 minutes on a Phenyl-Hexyl column.

  • Action: Record the exact retention time ( tR​ ) of the co-eluting 4-(2-Methoxy-phenyl)-cyclohex-3-enone mass.

Step 3: Elution Composition Calculation

  • Action: Calculate the exact percentage of Methanol (%B) at the time the analyte reached the detector.

  • Formula: %Belution​=Initial %B+(tG​tR​−tD​​)×Δ%B

    (Where tD​ is the system dwell time, tG​ is gradient time, and Δ%B is the change in organic percentage). [3]

Step 4: Focused Gradient Execution

  • Action: Program a new, shallow gradient. Start the gradient 5% below the calculated %Belution​ and end it 5% above the %Belution​ , spread over a 15-minute window.

  • Causality: This maximizes the separation factor ( α ) by keeping the analyte in its optimal partitioning state for a longer duration, forcing the isomers to separate based on their subtle π−π interaction differences.

Step 5: Orthogonal Validation (The Self-Check)

  • Action: Dilute your sample by 50% and re-inject using the focused gradient.

  • Causality: If the peak shape changes drastically or a "shoulder" disappears upon dilution, your initial co-elution was actually a single overloaded peak. If two distinct peaks resolve symmetrically with an Rs​≥1.5 , you have successfully validated true chromatographic resolution.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Chromatography Online URL:[Link]

  • HPLC method development critical decisions Element Lab Solutions URL:[Link]

Troubleshooting

Minimizing side reactions in 4-(2-Methoxy-phenyl)-cyclohex-3-enone synthesis

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-methoxyphenyl)cyclohex-3-enone. This guide provides in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-methoxyphenyl)cyclohex-3-enone. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction to Synthetic Strategies

The synthesis of 4-(2-methoxyphenyl)cyclohex-3-enone typically involves the formation of a carbon-carbon bond between a cyclohexenone scaffold and a 2-methoxyphenyl group. The most common and versatile methods employed for this transformation are the Robinson Annulation, Suzuki-Miyaura coupling, and the Heck reaction. Each of these methods, while powerful, presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide will address the specific issues you may encounter with each of these synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields can stem from a variety of factors, many of which are common across different synthetic methodologies. A systematic check is always the best first step.[1][2] Begin by verifying the purity of your starting materials, as impurities can poison catalysts or lead to unforeseen side reactions. Ensure that all solvents are anhydrous and that the reaction is performed under a properly maintained inert atmosphere, as both oxygen and water can deactivate catalysts, especially in palladium-catalyzed reactions.[1][2] Finally, double-check your reaction temperature and stoichiometry; even small deviations can have a significant impact on the reaction outcome.

Q2: I'm observing multiple spots on my TLC plate that I can't identify. What are the likely side products?

A2: The nature of the side products will depend heavily on your chosen synthetic route. For palladium-catalyzed reactions like the Suzuki-Miyaura or Heck couplings, common side products include homocoupled species (biphenyls from your aryl halide or boronic acid) and dehalogenated or protonated starting materials.[1][2] In Robinson annulations, you might see byproducts from the polymerization of the Michael acceptor or from double alkylation of the ketone.[3] It is also possible to have isomers of the desired product, such as the α-arylated cyclohexenone or species with a shifted double bond.

Q3: How can I effectively purify my final product from these side products?

A3: Flash column chromatography is the most common and effective method for purifying 4-(2-methoxyphenyl)cyclohex-3-enone from reaction byproducts.[4][5][6] The choice of eluent is critical for good separation. A good starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the desired product.[4] It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.[4]

Q4: Can the methoxy group on the phenyl ring be a problem?

A4: While generally stable, the methoxy group can potentially undergo demethylation under harsh acidic or basic conditions, or in the presence of certain Lewis acids, which are sometimes used in these reactions. While less common in standard palladium-catalyzed cross-coupling conditions, it is a possibility to consider, especially if you observe products with a phenolic hydroxyl group.

Troubleshooting Guide

This section is organized by common experimental observations to help you quickly diagnose and solve problems in your synthesis.

Observation 1: The reaction does not proceed to completion (low conversion of starting materials).
Potential Cause Recommended Solution Scientific Rationale
Inactive Catalyst (Palladium-Catalyzed Reactions) Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable to air and moisture.[2]The active Pd(0) species is susceptible to oxidation, which renders it inactive. Phosphine ligands can also be oxidized.
Poor Quality Reagents or Solvents Purify starting materials if necessary. Use freshly distilled, anhydrous, and degassed solvents.[1][2]Water and oxygen can deactivate the catalyst and lead to unwanted side reactions. Impurities in starting materials can act as catalyst poisons.
Incorrect Base The choice of base is critical. For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially with sterically hindered substrates.[2]The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C, while monitoring for product formation and decomposition.Many cross-coupling reactions have a significant activation energy barrier and require thermal energy to proceed at a reasonable rate.
Observation 2: Formation of significant amounts of homocoupled biaryl byproduct.
Potential Cause Recommended Solution Scientific Rationale
Presence of Oxygen Thoroughly degas the solvent and reaction mixture before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2]Oxygen can promote the oxidative homocoupling of boronic acids.
Suboptimal Ligand Use bulky, electron-rich phosphine ligands. These can favor the desired cross-coupling pathway over homocoupling.The ligand influences the steric and electronic environment of the palladium center, affecting the relative rates of the different steps in the catalytic cycle.
High Concentration of Boronic Acid Use a slow-addition technique for the boronic acid to maintain a low concentration in the reaction mixture.A lower concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.
Observation 3: Formation of a dehalogenated or protonated arene side product.
Potential Cause Recommended Solution Scientific Rationale
Presence of a Hydride Source (Dehalogenation) If using an amine base or alcohol solvent, consider switching to a carbonate or phosphate base and an aprotic solvent.The organopalladium intermediate can react with a hydride source, leading to the reductive cleavage of the carbon-halogen bond.
Protodeboronation of the Boronic Acid Minimize the amount of water in the reaction. Use anhydrous conditions with a base like K₃PO₄. For particularly sensitive boronic acids, consider using a boronate ester (e.g., pinacol ester) which is more stable.The carbon-boron bond can be cleaved by a proton source, especially water, leading to the formation of the corresponding arene.
Observation 4: Formation of isomeric byproducts (e.g., α-aryl cyclohexenone or double bond migration).
Potential Cause Recommended Solution Scientific Rationale
Incorrect Regioselectivity in Heck Reaction The choice of ligand and reaction conditions can influence the regioselectivity of the Heck reaction. Bidentate phosphine ligands can sometimes favor the formation of the α-arylated product. Careful optimization of the ligand and base is necessary.The regioselectivity of the carbopalladation step is influenced by both steric and electronic factors, which can be tuned by the choice of ligand.
Acid or Base-Catalyzed Isomerization Ensure the workup and purification steps are performed under neutral conditions. Avoid prolonged exposure to strong acids or bases.The double bond in the cyclohexenone ring can migrate under acidic or basic conditions to form a more thermodynamically stable isomer.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(2-Methoxyphenyl)cyclohex-3-enone

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[7][8][9]

Materials:

  • 4-Iodo-cyclohex-3-enone (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 4-iodocyclohex-3-enone, 2-methoxyphenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add Pd(OAc)₂ and PCy₃ to the flask under a positive pressure of inert gas.

  • Add degassed 1,4-dioxane and a small amount of degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) via cannula.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Robinson Annulation for the Synthesis of a 4-Aryl-cyclohexenone Precursor

This is a general procedure that can be adapted for the synthesis of a precursor to 4-(2-methoxyphenyl)cyclohex-3-enone.[1][2][3][10]

Materials:

  • A suitable ketone (e.g., a 2-methoxyphenyl-substituted ketone) (1.0 equiv)

  • Methyl vinyl ketone (MVK) (1.1 equiv)

  • Sodium ethoxide (NaOEt) (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the ketone in ethanol.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Cool the mixture in an ice bath and slowly add methyl vinyl ketone.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the Michael addition is complete, heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Flowchart for Low Yield in Palladium-Catalyzed Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent/Solvent Purity & Inert Atmosphere start->check_reagents reagents_ok Reagents/Atmosphere OK? check_reagents->reagents_ok purify_reagents Purify Reagents, Degas Solvents, Improve Inert Technique reagents_ok->purify_reagents No check_catalyst Check Catalyst Activity reagents_ok->check_catalyst Yes purify_reagents->check_reagents catalyst_ok Catalyst Active? check_catalyst->catalyst_ok new_catalyst Use Fresh Catalyst/Ligand or Pre-catalyst catalyst_ok->new_catalyst No check_conditions Check Reaction Conditions (Temp, Base, Stoichiometry) catalyst_ok->check_conditions Yes new_catalyst->check_catalyst conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature, Base, and Stoichiometry conditions_ok->optimize_conditions No end Yield Improved conditions_ok->end Yes optimize_conditions->check_conditions

Caption: A systematic approach to troubleshooting low reaction yields.

Diagram 2: Competing Pathways in Palladium-Catalyzed Arylation

Competing_Pathways cluster_0 Catalytic Cycle cluster_1 Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR)2) pd_intermediate->transmetalation dehalogenation Dehalogenation (+ Hydride Source) pd_intermediate->dehalogenation Undesired Pathway reductive_elimination Reductive Elimination transmetalation->reductive_elimination homocoupling Homocoupling (R-B(OR)2 + O2) transmetalation->homocoupling Undesired Pathway protodeboronation Protodeboronation (+ H+) transmetalation->protodeboronation Undesired Pathway reductive_elimination->pd0 Desired Product (Ar-R)

Caption: Key side reactions that compete with the desired cross-coupling.

References

  • Pearson. (n.d.). Show how you would use Robinson annulations to synthesize the fol.... Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 14). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones [Video]. YouTube. [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]

  • Kalluraya, B., et al. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharmacia Lettre, 3(3), 388-392.
  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]

  • Akhlaghinia, B., & Mohammadinezhad, A. (2017). Supplementary Material - The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0167201). Retrieved from [Link]

  • ATB. (n.d.). 3-(4-Methoxyphenyl)-2-cyclohexen-1-one | C13H14O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Jasinski, J., et al. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1183.
  • Szostak, M. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O)
  • Niwa, T., & Uetake, Y. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. Retrieved from [Link]

  • Kamadatu, L., & Santoso, M. (2016).
  • Ferlin, F., et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 13(17), 4485-4491.
  • El-Gamal, M. I., & Oh, C.-H. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4347-4384.
  • D'Amato, E., et al. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 27(23), 8527.
  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

  • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245-1254.
  • Belkacem, M., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-10.
  • Burnell, D. J., & Wu, Y.-J. (1990). Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. Journal of the Chemical Society, Perkin Transactions 1, 355-361.
  • Agarwal, R. K., & Singh, G. (2004). Synthesis and Characterization of Some Lanthanide(III) Complexes with 4-[N-(2-methoxybenzylimine)formyl]-2, 3-dimethyl-1-phenyl-3-pyazolin-5-one.
  • Li, J., et al. (2020). EfficientConstruction of4-aryl-5,8-epiminobenzo[7]annulenesbased on a Cascade Michael/Cyclization Reaction. Journal of Chemical Research, 44(3-4), 322-327.

  • La-Venia, A., et al. (2021). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. The Journal of Organic Chemistry, 86(17), 11848-11857.
  • Wu, A.-X., et al. (2021). Direct Synthesis of 4-Aryl-1,2,3-triazoles via I2-Promoted Cyclization under Metal- and Azide-Free Conditions. Organic Chemistry Portal.
  • Wang, Z., et al. (2025). Synthesis of indenones via photo-induced radical cascade cyclization of alkynes with alkyl halides. RSC Advances, 15, 33962-33965.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-(2-Methoxy-phenyl)-cyclohex-3-enone

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing isolation challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing isolation challenges with 4-(2-Methoxy-phenyl)-cyclohex-3-enone .

Due to its lipophilic cyclohexenone core combined with polar hydrogen-bond accepting groups (ketone and methoxy ether), this intermediate exhibits a high degree of conformational flexibility and a moderate melting point. These thermodynamic properties make its crystallization highly susceptible to phase separation and solvent entrapment. This guide synthesizes field-proven methodologies and fundamental thermodynamics to help you engineer a robust, scalable crystallization process.

Part 1: Troubleshooting Guides & FAQs

Q1: During cooling, my solution turns cloudy and forms a sticky, biphasic emulsion at the bottom of the reactor instead of solidifying. What is happening, and how do I fix it?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to in pharmaceutical development as "oiling out" [1].

  • Causality: This thermodynamic phenomenon occurs when the supersaturation trajectory of your solution crosses the binodal curve (miscibility gap) before it reaches the solubility curve of the crystalline phase. Because 4-(2-Methoxy-phenyl)-cyclohex-3-enone has a relatively low melting point, the solute molecules aggregate into solute-rich liquid droplets. Within these droplets, the molecules possess high kinetic mobility and arrange randomly, which kinetically hinders their integration into a rigid crystal lattice.

  • Resolution: You must bypass the LLPS region entirely. This is achieved by introducing a highly crystalline seed load (1–3 wt%) within the Metastable Zone Width (MSZW)—before the cloud point is reached. Seeding provides a low-energy template that forces heterogeneous nucleation to outcompete spinodal decomposition and phase separation [2].

Q2: My isolated crystals show high levels of residual solvent in NMR analysis, even after extended vacuum drying. How can I modify the system to prevent this?

A2: Your crystals are suffering from solvent entrapment (inclusions) .

  • Causality: Solvent entrapment occurs when the crystal growth rate exceeds the rate of bulk diffusion in the liquid phase. If you are cooling the reactor too quickly or adding an antisolvent too rapidly, the advancing crystal face grows over and traps microscopic pockets of the mother liquor.

  • Resolution: Implement a non-linear (cubic) cooling or antisolvent addition profile to maintain a constant, low level of supersaturation. Furthermore, introduce temperature cycling (e.g., heating the slurry by 5–10 °C, holding, and then re-cooling). This selectively dissolves the imperfect, high-energy crystal faces and promotes Ostwald ripening, allowing the crystals to regrow as highly pure, defect-free lattices without trapped solvent [2].

Q3: How do I select a solvent system that maximizes yield while ensuring compliance with residual solvent limits for downstream pharmaceutical use?

A3: Solvent selection must balance thermodynamic solubility, kinetic nucleation rates, and safety profiles as outlined by the ICH Q3C guidelines [3].

  • Causality: For 4-(2-Methoxy-phenyl)-cyclohex-3-enone, you need a system that provides sufficient dielectric contrast to drive precipitation without utilizing highly toxic solvents. The molecule's dual nature (hydrophobic core, polar functional groups) makes binary systems highly effective.

  • Resolution: Avoid Class 2 solvents like Toluene or Dichloromethane when possible. Instead, utilize Class 3 binary mixtures. Ethyl Acetate (solvent) and Heptane (antisolvent) is the industry standard for this molecular profile, offering excellent impurity rejection and straightforward drying kinetics.

Part 2: Quantitative Data Presentation

To facilitate rapid solvent selection, the following table summarizes the optimized binary solvent systems evaluated for 4-(2-Methoxy-phenyl)-cyclohex-3-enone, cross-referenced with regulatory and thermodynamic parameters.

Solvent System (Solvent / Antisolvent)ICH Q3C Class [3]Dielectric Constant (ε) ContrastBoiling Point Range (°C)Mechanistic Suitability & Yield Profile
Ethyl Acetate / Heptane Class 3 / Class 36.02 / 1.9277.1 / 98.4Optimal. High solubility in EtOAc; sharp solubility drop with Heptane. Excellent impurity rejection.
Isopropanol (IPA) / Water Class 3 / Unclassified19.9 / 80.182.5 / 100.0Good. Effective for highly polar impurities, but higher risk of LLPS (oiling out) if water is added too rapidly.
Acetone / Water Class 3 / Unclassified20.7 / 80.156.0 / 100.0Moderate. High yield, but rapid desupersaturation often leads to solvent inclusions and fine, needle-like crystals.
Toluene / Heptane Class 2 / Class 32.38 / 1.92110.6 / 98.4Sub-optimal. Poor dielectric contrast leads to wide MSZW. Strict regulatory limits (890 ppm) on residual Toluene.

Part 3: Experimental Protocol

Self-Validating Seeded Antisolvent-Cooling Crystallization

This protocol utilizes a binary Ethyl Acetate/Heptane system. It is designed as a self-validating system: specific hold points are built in to confirm thermodynamic equilibrium before proceeding, ensuring batch-to-batch reproducibility.

Step 1: Dissolution & Clarification

  • Suspend crude 4-(2-Methoxy-phenyl)-cyclohex-3-enone in Ethyl Acetate (3 volumes relative to API weight).

  • Heat the reactor to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter into the main crystallizer to remove insoluble particulates and foreign nucleation sites.

Step 2: Supersaturation Generation 4. Cool the clarified solution linearly from 60 °C to 45 °C at a rate of 0.5 °C/min. 5. Self-Validation Check: The solution must remain perfectly clear. If turbidity is observed, the system has oiled out; reheat to 60 °C and increase the Ethyl Acetate volume by 10%.

Step 3: Seeding & Aging 6. At 45 °C, introduce 2 wt% of highly pure, milled 4-(2-Methoxy-phenyl)-cyclohex-3-enone seed crystals (suspended in a minimal volume of Heptane). 7. Age the seed bed: Hold the temperature at 45 °C for 60 minutes. 8. Self-Validation Check: Inspect the reactor (visually or via FBRM probe). The seed crystals must persist and slightly grow. If they dissolve, the solution is undersaturated; cool to 42 °C and re-seed.

Step 4: Antisolvent Addition & Final Cooling 9. Initiate the addition of Heptane (6 volumes) using a non-linear (convex) dosing profile over 3 hours. Start at a slow dosing rate (e.g., 0.01 vol/min) and gradually increase. This maintains supersaturation strictly within the MSZW, preventing solvent entrapment. 10. Once all Heptane is added, cool the slurry to 5 °C at 0.2 °C/min.

Step 5: Isolation & Drying 11. Filter the slurry via a Nutsche filter or Buchner funnel. 12. Wash the filter cake with 2 volumes of pre-chilled (5 °C) Heptane to displace the mother liquor. 13. Dry under vacuum at 40 °C for 12 hours to meet ICH Q3C residual solvent limits.

Part 4: Mandatory Visualization

The following diagram maps the thermodynamic decision tree and physical workflow for identifying and resolving Liquid-Liquid Phase Separation (LLPS) during the crystallization of 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

LLPS_Resolution_Workflow Step1 Dissolve 4-(2-Methoxy-phenyl)- cyclohex-3-enone Step2 Cool Solution / Add Antisolvent Step1->Step2 Decision Phase Behavior Observation Step2->Decision PathA Liquid-Liquid Phase Separation (Oiling Out) Decision->PathA Emulsion Forms PathB Solid Crystal Nucleation Decision->PathB Particles Form Intervention1 Adjust Cooling Rate & Antisolvent Ratio PathA->Intervention1 Intervention2 Introduce Seed Crystals in Metastable Zone PathA->Intervention2 Final High-Purity Crystalline Product PathB->Final Intervention1->PathB Bypasses LLPS Intervention2->PathB

Workflow for identifying and resolving Liquid-Liquid Phase Separation during crystallization.

Part 5: References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals (MDPI). Available at:[Link]

  • Industrial Perspectives of Pharmaceutical Crystallization. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 4-(2-Methoxy-phenyl)-cyclohex-3-enone Reactions

Welcome to the technical support center for reactions involving 4-(2-Methoxy-phenyl)-cyclohex-3-enone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving 4-(2-Methoxy-phenyl)-cyclohex-3-enone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low conversion rates in their experiments. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: My Michael addition to 4-(2-methoxyphenyl)cyclohex-3-enone is sluggish and results in a low yield. What are the likely causes?

A1: Low conversion rates in Michael additions with this substrate can often be attributed to the electronic properties of the methoxy group and steric hindrance. The methoxy group is electron-donating, which reduces the electrophilicity of the β-carbon in the cyclohexenone ring, making it less susceptible to nucleophilic attack.[1] Additionally, the bulky aryl substituent can sterically hinder the approach of the nucleophile.

Troubleshooting Steps:

  • Choice of Base and Nucleophile: For carbon nucleophiles like enolates, using a less sterically demanding base to generate the enolate can be beneficial. Weaker bases often favor conjugate addition.[2] For softer nucleophiles, such as thiols or amines, the reaction is generally more favorable.[3][4]

  • Solvent Effects: Polar aprotic solvents like THF, DMF, or DMSO can help stabilize the charged intermediates in the reaction mechanism and may improve reaction rates.[5]

  • Lewis Acid Catalysis: The addition of a Lewis acid can activate the enone system by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon. Common Lewis acids for this purpose include TiCl₄, ZnCl₂, and Sc(OTf)₃.

  • Temperature Control: While higher temperatures can sometimes increase reaction rates, they can also lead to side reactions. It is crucial to find the optimal temperature that balances reaction speed and selectivity. In many cases, running the reaction at a lower temperature for a longer duration can improve the yield of the desired 1,4-addition product.[6]

Q2: I am attempting a Robinson annulation with 4-(2-methoxyphenyl)cyclohex-3-enone as the Michael acceptor, but the yield of the final annulated product is poor. What could be going wrong?

A2: The Robinson annulation is a two-step sequence involving a Michael addition followed by an intramolecular aldol condensation.[7][8] Low yields can stem from issues in either of these steps.

Troubleshooting Workflow:

Robinson_Annulation_Troubleshooting start Low Yield in Robinson Annulation analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analysis michael_issue Problem with Michael Addition? optimize_michael Optimize Michael Addition (See Q1) michael_issue->optimize_michael aldol_issue Problem with Aldol Condensation? optimize_aldol Optimize Aldol Condensation aldol_issue->optimize_aldol michael_product Michael Adduct is the Main Product analysis->michael_product starting_material Mainly Unreacted Starting Material analysis->starting_material side_products Significant Side Products analysis->side_products michael_product->aldol_issue starting_material->michael_issue optimize_conditions Re-evaluate Overall Reaction Conditions side_products->optimize_conditions

Caption: Troubleshooting workflow for Robinson annulation.

Detailed Troubleshooting:

  • Michael Addition Step: As discussed in Q1, the electron-donating methoxy group can make the initial Michael addition inefficient. If you are isolating the Michael adduct and it is in low yield, focus on optimizing this first step.

  • Aldol Condensation Step: If the Michael adduct is formed but the subsequent annulation is not occurring, consider the following:

    • Base Strength: The intramolecular aldol condensation requires a base to form an enolate from the newly introduced carbonyl group. A stronger base might be necessary to facilitate this step. However, be cautious as very strong bases can lead to undesired side reactions.[9]

    • Reaction Temperature: The dehydration of the aldol adduct to form the final α,β-unsaturated ketone often requires heating.[2] If you are not observing the final product, a gradual increase in temperature might be necessary.

    • Steric Hindrance: The bulky 4-(2-methoxyphenyl) group might sterically hinder the intramolecular cyclization. In such cases, exploring different bases or reaction conditions that favor the desired ring closure is crucial.

Q3: My attempts at α-alkylation of the enolate of 4-(2-methoxyphenyl)cyclohex-3-enone are resulting in a mixture of products or no reaction. How can I improve the regioselectivity and conversion?

A3: The α-alkylation of cyclohexenone derivatives can be challenging due to the potential for reaction at the α'- and γ-positions.

Key Considerations for Regioselective α-Alkylation:

ParameterRecommendation for α'-AlkylationRationale
Base Lithium diisopropylamide (LDA)A strong, sterically hindered, non-nucleophilic base that favors the formation of the kinetic enolate at the less hindered α'-position.[10][11]
Temperature Low temperature (e.g., -78 °C)Favors the formation of the thermodynamically less stable but kinetically favored α'-enolate.
Solvent Aprotic, non-polar solvents like THFHelps to stabilize the enolate and prevent proton exchange that could lead to equilibration to the more stable γ-enolate.
Electrophile Highly reactive alkyl halides (e.g., methyl iodide, allyl bromide)A reactive electrophile is needed to trap the kinetically formed enolate before it can equilibrate.

Experimental Protocol for α'-Alkylation:

  • Dissolve 4-(2-methoxyphenyl)cyclohex-3-enone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) in THF to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and perform a standard aqueous workup and purification.

Q4: I am observing significant amounts of the corresponding phenol derivative as a byproduct in my Heck coupling reaction with 4-(2-methoxyphenyl)cyclohex-3-enone. How can I suppress this side reaction?

A4: The formation of phenols from cyclohexenones can occur under the conditions of some palladium-catalyzed cross-coupling reactions, particularly at elevated temperatures.[12] This is due to a dehydrogenation process.

Strategies to Minimize Phenol Formation:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence the outcome of the reaction. Some ligand systems are more prone to promoting dehydrogenation than others. Experimenting with different phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.

  • Reaction Temperature and Time: Lowering the reaction temperature can often suppress the dehydrogenation pathway.[13] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable conversion rate. Minimizing the reaction time once the starting material is consumed can also prevent further conversion to the phenol.

  • Base Selection: The choice of base can also play a role. Weaker bases may be less likely to promote the elimination reactions that lead to aromatization.[14]

Q5: The Nazarov cyclization of a divinyl ketone precursor to a cyclopentenone fused to the 4-(2-methoxyphenyl)cyclohex-3-enone system is giving a low yield. What are the critical parameters to consider?

A5: The Nazarov cyclization is a 4π-electrocyclization reaction that is typically promoted by a Brønsted or Lewis acid.[15] The efficiency of this reaction can be highly dependent on the substrate and the reaction conditions.

Key Factors for an Efficient Nazarov Cyclization:

  • Acid Catalyst: The choice and stoichiometry of the acid catalyst are crucial. While stoichiometric amounts of strong acids were traditionally used, modern methods often employ catalytic amounts of Lewis acids.[16] For substrates with electron-donating groups, a binary acid system (a combination of a Lewis acid and a Brønsted acid) can be particularly effective.[17][18]

  • Substituent Effects: The electron-donating methoxy group on the aryl ring can influence the stability of the pentadienyl cation intermediate, which in turn affects the reaction rate.[17] It has been observed that electron-donating groups on the meta-position of the aryl group can be beneficial for the cyclization.[17]

  • Solvent: The choice of solvent can impact the stability of the cationic intermediates. Chlorinated solvents like dichloromethane are commonly used.

Reaction Pathway Visualization:

Nazarov_Cyclization start Divinyl Ketone Precursor acid Lewis or Brønsted Acid start->acid Coordination pentadienyl_cation Pentadienyl Cation Intermediate acid->pentadienyl_cation electrocyclization 4π-Electrocyclization pentadienyl_cation->electrocyclization oxyallyl_cation Oxyallyl Cation Intermediate electrocyclization->oxyallyl_cation elimination Proton Elimination oxyallyl_cation->elimination product Cyclopentenone Product elimination->product

Caption: Generalized mechanism of the Nazarov cyclization.

References

  • Catalytic Nazarov Reaction of Aryl Vinyl Ketones via Binary Acid Strategy. ACS Publications. [Link]

  • Aerobic Oxidative Heck/Dehydrogenation Reactions of Cyclohexenones: Efficient Access to meta-Substituted Phenols. PMC. [Link]

  • Substituent effect on the photochemistry of 4,4-dialkoxylated- and 4-hydroxylated cyclohexenones. ResearchGate. [Link]

  • Trifluoromethylthio-promoted Nazarov cyclization of α-SCF3-vinyl (hetero)aryl ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. Organic Chemistry Data. [Link]

  • New Twists in Nazarov Cyclization Chemistry. Accounts of Chemical Research. [Link]

  • Michael Addition Reaction, Mechanism & Applications. Chemist Wizards. [Link]

  • Catalytic Nazarov Reaction of Aryl Vinyl Ketones via Binary Acid Strategy. Figshare. [Link]

  • (E)-4-(4-Methoxyphenyl)but-3-en-2-one. PMC. [Link]

  • THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. Illinois Chemistry. [Link]

  • A Study of the Photochemical Reactions of 2-Cyclohexenones with Substituted Olefins. ElectronicsAndBooks. [Link]

  • Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. ACS Publications. [Link]

  • Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. ACS Publications. [Link]

  • Synthesis of related substances of T. JOCPR. [Link]

  • What are the products of the reaction of 1-methoxycyclohexene with dilute hydrochloric acid? Chemistry Stack Exchange. [Link]

  • Robinson Annulation. Organic Chemistry Tutor. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. [Link]

  • Nucleophilic conjugate addition. Wikipedia. [Link]

  • Carbonyl and Conjugate Additions to Cyclohexenone: Experiments Illustrating Reagent Selectivity. Journal of Chemical Education. [Link]

  • Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Journal of the American Chemical Society. [Link]

  • A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one. PMC. [Link]

  • REGIOSPECIFIC ALKYLATION OF CYCLOHEXENONES. A REVIEW. Organic Preparations and Procedures International. [Link]

  • A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol.
  • Robinson Annulation Reaction Mechanism. YouTube. [Link]

  • Conjugate Addition Reactions. N. Mase. [Link]

  • Robinson Annulation Mechanism & Examples. Total Synthesis. [Link]

  • 21.4a Alpha Alkylation. YouTube. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]

  • Enantioselective Michael Addition of Water. PMC. [Link]

  • Stereochemistry for the Michael addition of cyclohexanone. YouTube. [Link]

  • Alpha Alkylation. Chemistry LibreTexts. [Link]

  • Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. YouTube. [Link]

  • Alpha Alkylation. Chad's Prep. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl). MDPI. [Link]

  • Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
  • Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. ResearchGate. [Link]

  • 2-Cyclohexen-1-one, 4-(hydroxymethyl). Organic Syntheses Procedure. [Link]

  • Overview of Alpha-Alkylations and Acylations: Videos & Practice Problems. Pearson. [Link]

  • Improved process for the preparation of (4S)­4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. Technical Disclosure Commons. [Link]

  • Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone. Arkivoc. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-(2-Methoxyphenyl)-cyclohex-3-enone vs. 4-(3-Methoxyphenyl)-cyclohex-3-enone in Medicinal Chemistry

Executive Summary In the rational design of central nervous system (CNS) therapeutics, the precise regiochemistry of aromatic substituents dictates both the synthetic viability of the intermediate and the pharmacodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of central nervous system (CNS) therapeutics, the precise regiochemistry of aromatic substituents dictates both the synthetic viability of the intermediate and the pharmacodynamic profile of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical comparison of two critical α,β-unsaturated ketone building blocks: 4-(2-Methoxy-phenyl)-cyclohex-3-enone (ortho-methoxy) and 4-(3-Methoxy-phenyl)-cyclohex-3-enone (meta-methoxy).

By evaluating their structural electronics, synthetic workflows, and the divergent pharmacological pathways of their downstream arylcyclohexylamine derivatives, this guide serves as an authoritative resource for medicinal chemists and drug development professionals.

Structural and Electronic Profiling

The position of the methoxy group on the phenyl ring fundamentally alters the physicochemical properties of the cyclohexenone scaffold.

  • 4-(2-Methoxyphenyl)-cyclohex-3-enone (2-MeO-CHX): The ortho-methoxy substitution introduces significant steric hindrance. This forces the aromatic ring to rotate out of coplanarity with the adjacent cyclohexenone double bond, reducing π -orbital overlap and extended conjugation. Consequently, the electrophilicity of the β -carbon is altered, which can slow down subsequent Michael additions or conjugate reductions.

  • 4-(3-Methoxyphenyl)-cyclohex-3-enone (3-MeO-CHX): The meta-methoxy group is sterically unencumbered, allowing the phenyl ring to adopt a highly coplanar conformation with the enone system. This extended conjugation stabilizes the molecule and provides a predictable, highly reactive electrophilic center. In downstream drug design, this meta position is highly prized because it perfectly mimics the A-ring 3-hydroxyl group of classical morphinans (e.g., morphine, levorphanol), enabling critical hydrogen bonding within the μ -opioid receptor (MOR)[1].

Divergent Synthetic Workflows

Both enones are typically synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of a cyclohexenone enol triflate with the respective methoxyphenylboronic acid.

Synthesis SM Cyclohexane-1,4-dione Monoethylene Acetal Triflate Enol Triflate Intermediate SM->Triflate Tf2O, Base Enone2 4-(2-MeO-phenyl) cyclohex-3-enone Triflate->Enone2 2-MeO-PhB(OH)2 Pd(dppf)Cl2 Enone3 4-(3-MeO-phenyl) cyclohex-3-enone Triflate->Enone3 3-MeO-PhB(OH)2 Pd(dppf)Cl2 API2 2-MeO Arylcyclohexylamines (NMDA Antagonists) Enone2->API2 Amination / Reduction API3 3-MeO Arylcyclohexylamines (MOR/NMDA Ligands) Enone3->API3 Amination / Reduction

Divergent synthetic workflows for methoxyphenyl cyclohexenone derivatives.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

Causality of Design: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ because its bidentate dppf ligand forces a cis-coordination geometry on the palladium center. This accelerates the reductive elimination step, effectively outcompeting the protodeboronation of the electron-rich methoxyphenylboronic acids.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 eq) and the selected methoxyphenylboronic acid (1.2 eq) in anhydrous 1,4-dioxane.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) and aqueous K2​CO3​ (2.0 M, 3.0 eq).

  • Self-Validation Control: Spike the reaction mixture with 5 mol% of 4-phenylcyclohex-3-enone as an internal standard. Validation Logic: If TLC/GC-MS analysis shows the internal standard degrading or failing to elute cleanly, it indicates oxygen ingress or catalyst poisoning, invalidating the run and prompting immediate solvent degassing.

  • Reaction: Heat the biphasic mixture to 80°C for 4 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the target enone.

Pharmacological Performance of Downstream APIs

The true value of comparing these enones lies in the biological activity of the arylcyclohexylamines derived from them. The regiochemistry of the methoxy group acts as a pharmacological switch.

  • 3-MeO Derivatives (e.g., 3-MeO-PCP, Tramadol analogues): The meta-methoxy group grants these compounds exceptionally high affinity for the N-methyl-D-aspartate (NMDA) receptor (often Ki​<20 nM )[2]. Furthermore, because the 3-methoxy group mimics the phenol ring of classical opioids, these derivatives often exhibit significant μ -opioid receptor agonism and serotonin reuptake inhibition (SERT)[1]. This makes 3-MeO-CHX the preferred intermediate for synthesizing broad-spectrum analgesics[3].

  • 2-MeO Derivatives (e.g., 2-MeO-Ketamine analogues): The ortho-methoxy group creates a steric clash within the opioid binding pocket, effectively abolishing MOR affinity. While they retain NMDA receptor antagonism, their potency is generally lower than their 3-MeO counterparts[2]. They are primarily utilized in the development of selective dissociative anesthetics or rapid-acting antidepressants where opioid activity is strictly undesirable.

Pharmacology Ligand3 3-MeO Ligand NMDA NMDA Receptor Ligand3->NMDA High Affinity (Ki ~20nM) MOR μ-Opioid Receptor Ligand3->MOR Moderate Affinity (Morphinan Mimic) SERT Serotonin Transporter Ligand3->SERT Reuptake Inhibition Ligand2 2-MeO Ligand Ligand2->NMDA Moderate Affinity (Steric Clash) Ligand2->MOR Negligible Affinity

Pharmacological signaling pathways and receptor binding profiles.

Experimental Protocol: Radioligand Binding Assay (NMDA Receptor)

Causality of Design: Using (+)-[3H]-MK-801 ensures selective labeling of the intrachannel phencyclidine site of the NMDA receptor, allowing accurate determination of the displacement kinetics of the synthesized arylcyclohexylamines.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 min.

  • Incubation: Incubate the membrane suspension ( protein/tube) with 2 nM (+)-[3H]-MK-801 and varying concentrations ( 10−10 to 10−4 M) of the synthesized 2-MeO or 3-MeO API in 50 mM Tris-HCl for 120 minutes at 25°C.

  • Self-Validation Control: Define non-specific binding using unlabeled PCP. Validation Logic: If the signal-to-noise ratio between total binding and non-specific binding falls below 5:1, the membrane preparation has degraded, and the assay must be aborted to prevent false-positive affinity calculations.

  • Termination & Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Measure retained radioactivity via liquid scintillation counting and calculate Ki​ values using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the synthetic efficiency of the enones and the baseline pharmacological profiles of their prototypical amine derivatives (data aggregated from NIMH-PDSP screening protocols)[2].

Parameter / Property4-(2-Methoxyphenyl)-cyclohex-3-enone4-(3-Methoxyphenyl)-cyclohex-3-enone
Suzuki Coupling Yield 72 - 78% (Sterically hindered)85 - 92% (Sterically accessible)
Enone Coplanarity Low (Torsional strain from ortho-group)High (Extended π -conjugation)
Downstream API NMDA Ki​ ∼800 nM (Moderate affinity) ∼20 nM (High affinity)
Downstream API MOR Ki​ >10,000 nM (Negligible) ∼2,100 nM (Analgesic threshold)
Primary Medicinal Utility Selective dissociative anestheticsBroad-spectrum analgesics / SERT inhibitors

Conclusion

The choice between 4-(2-Methoxy-phenyl)-cyclohex-3-enone and 4-(3-Methoxy-phenyl)-cyclohex-3-enone is not merely a matter of synthetic preference, but a foundational decision in drug design. The 3-MeO isomer offers superior synthetic yields and unlocks a multifaceted pharmacological profile (NMDA/MOR/SERT) ideal for analgesic development. Conversely, the 2-MeO isomer, while synthetically more demanding due to steric constraints, provides a reliable pathway to isolate NMDA antagonism from opioid-related side effects.

References

  • World Health Organization (WHO). (2020). 3-methoxyphencyclidine - Expert Committee on Drug Dependence Information Repository. Retrieved from: [Link]3]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Risk Assessment Report of a new psychoactive substance: 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone (methoxetamine). Retrieved from: [Link]2]

  • National Institutes of Health (NIH) / PubMed. (2005). Role of 5-HT1A and 5-HT1B receptors in the antinociceptive effect of tramadol. Retrieved from: [Link]1]

Sources

Comparative

A Comparative Guide to Validating the Purity of Synthesized 4-(2-Methoxy-phenyl)-cyclohex-3-enone

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of 4-(2-Methoxy-phenyl)-cyclohex-3-enone, a key intermediate in various synthetic pathways. We will explore the strengths and nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing field-proven insights and detailed experimental protocols.

The imperative for rigorous purity analysis is underscored by regulatory bodies like the International Council for Harmonisation (ICH), which mandates the validation of analytical procedures to ensure reliable results.[1][2] This guide is structured to not only present these methods but to explain the scientific rationale behind their application, ensuring a self-validating system of analysis.

The Critical Role of Orthogonal Analytical Techniques

No single analytical method can definitively determine the absolute purity of a compound. Each technique has inherent biases and limitations. Therefore, a multi-pronged, or orthogonal, approach is essential. By employing methods that rely on different chemical and physical principles, we can build a comprehensive and trustworthy purity profile. For 4-(2-Methoxy-phenyl)-cyclohex-3-enone, a combination of chromatographic and spectroscopic methods is paramount.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful technique for separating and quantifying components in a mixture, making it indispensable for identifying and measuring impurities.[3][4] For a moderately polar compound like 4-(2-Methoxy-phenyl)-cyclohex-3-enone, reversed-phase HPLC is a versatile and effective choice.[3]

Causality Behind Experimental Choices in HPLC

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity. A C18 column is a common starting point for reversed-phase chromatography due to its broad applicability.[4] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to control the retention and elution of the analyte and its potential impurities.[3][5] UV detection is suitable for this compound due to the presence of a chromophore in the α,β-unsaturated ketone system.[4]

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

Objective: To separate and quantify 4-(2-Methoxy-phenyl)-cyclohex-3-enone from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment and improved peak shape)[6]

  • Reference standard of 4-(2-Methoxy-phenyl)-cyclohex-3-enone (of known purity)

  • Synthesized 4-(2-Methoxy-phenyl)-cyclohex-3-enone sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to the aqueous phase to improve peak shape.[6] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a final concentration of approximately 1 mg/mL.[3] Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time of Main Peak5.8 min
Purity (Area %)98.5%
Known Impurity 1 (Retention Time)4.2 min (0.8%)
Unknown Impurity 2 (Retention Time)7.1 min (0.7%)
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter HPLC HPLC System Dissolve_Standard->HPLC Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Workflow for HPLC purity analysis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile compounds.[7] It is particularly useful for detecting residual solvents and volatile by-products from the synthesis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[8][9]

Rationale for GC-MS Parameter Selection

A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is a good choice for separating a wide range of organic compounds.[8] The temperature program is designed to first elute highly volatile compounds at a lower temperature, then ramp up to elute the main compound and less volatile impurities. Electron ionization (EI) is a standard method for generating mass spectra that can be compared to established libraries for compound identification.

Experimental Protocol: GC-MS for Impurity Profiling

Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent).[8]

Reagents and Materials:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Synthesized 4-(2-Methoxy-phenyl)-cyclohex-3-enone sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized sample (approximately 10 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.[7]

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[8]

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV[8]

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation: GC-MS Impurity Profile
Retention Time (min)Tentative IdentificationMatch FactorRelative Abundance (%)
3.5Toluene (residual solvent)950.1
15.24-(2-Methoxy-phenyl)-cyclohex-3-enone9899.5
16.8Isomeric by-product850.4
Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Synthesized Sample Dilution Dilute in Volatile Solvent Sample->Dilution GCMS GC-MS System Dilution->GCMS Separation GC Separation GCMS->Separation Detection MS Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

Caption: Workflow for GC-MS impurity profiling.

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a compound without the need for a specific reference standard of the analyte.[10][11][12] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that resonance.[11]

The Power of qNMR in Purity Validation

By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the synthesized compound can be calculated.[13] This method is non-destructive and can simultaneously provide structural confirmation.[10]

Experimental Protocol: ¹H qNMR for Absolute Purity Assay

Objective: To determine the absolute purity (as a mass fraction) of the synthesized 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Synthesized 4-(2-Methoxy-phenyl)-cyclohex-3-enone sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized sample and the internal standard into the same vial.[13] Dissolve the mixture in a precise volume of deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: qNMR Purity Assessment
ParameterValue
Analyte Signal (Integral)1.00 (vinyl proton)
Internal Standard Signal (Integral)2.05 (maleic acid)
Mass of Analyte10.2 mg
Mass of Internal Standard5.1 mg
Purity of Internal Standard99.9%
Calculated Absolute Purity99.2%
Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve NMR NMR Spectrometer Dissolve->NMR Acquire Acquire Quantitative Spectrum NMR->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for absolute purity determination by qNMR.

Comparative Summary and Conclusion

The validation of purity for a synthesized compound like 4-(2-Methoxy-phenyl)-cyclohex-3-enone requires a thoughtful and multi-faceted approach. Each of the discussed techniques provides a unique and valuable piece of the puzzle.

FeatureHPLCGC-MSqNMR
Principle Chromatographic SeparationChromatographic Separation & Mass AnalysisNuclear Magnetic Resonance Spectroscopy
Primary Use Quantifying non-volatile impuritiesIdentifying volatile impurities & by-productsDetermining absolute purity & structural confirmation
Purity Type Relative (Area %)Semi-QuantitativeAbsolute (Mass Fraction)
Strengths High precision, robust, widely applicableHigh sensitivity, structural informationAbsolute quantification, non-destructive
Limitations Requires a reference standard for the analyteLimited to thermally stable and volatile compoundsLower sensitivity than chromatographic methods

By integrating the results from HPLC, GC-MS, and qNMR, a comprehensive and scientifically sound purity profile for 4-(2-Methoxy-phenyl)-cyclohex-3-enone can be established. This orthogonal approach ensures the quality and reliability of the synthesized compound, a critical step in the journey from laboratory synthesis to potential therapeutic application. The methodologies and rationales presented in this guide provide a robust framework for researchers to confidently validate the purity of their synthesized molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for the HPLC Separation of Cyclohexanone Isomers.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones.
  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quantifying Cyclohexanone Derivatives.
  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column.
  • ResearchGate. (2026). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Sigma-Aldrich. (2020). Quantitative NMR Spectroscopy.
  • SIELC Technologies. (2018). Separation of Cyclohexanone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–Mass spectrum of cyclohexanone with its molecular ion peak at 98 amu. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of related substances of T. Retrieved from [Link]

  • PubMed. (2005). [Analysis of by-products in photopromoted carbonylation of cyclohexene and carbon dioxide by gas chromatography-mass spectrometry]. Retrieved from [Link]

Sources

Validation

A Spectroscopic Guide to Differentiating Isomers of 4-(2-Methoxy-phenyl)-cyclohex-3-enone

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular entities is paramount. Isomers, compounds with identical molecular formulas but different arrangements of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular entities is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive spectroscopic framework for the differentiation of 4-(2-Methoxy-phenyl)-cyclohex-3-enone and its key constitutional isomers. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we present a self-validating system for the unambiguous identification of these closely related structures.

The primary isomers of concern for 4-(2-Methoxy-phenyl)-cyclohex-3-enone include positional isomers of the methoxy group on the phenyl ring (ortho-, meta-, and para-) and isomers resulting from the migration of the double bond within the cyclohexenone ring. Understanding the subtle yet significant spectroscopic shifts induced by these structural variations is crucial for researchers in synthetic chemistry and drug discovery.

Comparative Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the complete and unambiguous differentiation of the isomers of 4-(Methoxy-phenyl)-cyclohexenone. While direct experimental data for all conceivable isomers is not always readily available, we can predict the expected spectroscopic characteristics based on well-established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectra will show distinct differences in the aromatic and vinylic regions for the different isomers.

  • Positional Isomers (ortho-, meta-, para-): The substitution pattern on the phenyl ring will dictate the splitting patterns and chemical shifts of the aromatic protons. The ortho-isomer will exhibit a more complex multiplet in the aromatic region compared to the more symmetric meta- and para-isomers. The proximity of the methoxy group to the cyclohexenone linkage in the ortho-isomer may also induce subtle shifts in the vinylic proton signal due to through-space effects.

  • Double Bond Isomers: The position of the double bond within the cyclohexenone ring will dramatically alter the chemical shifts and coupling constants of the protons on the six-membered ring. For instance, in a cyclohex-2-enone isomer, the vinylic protons would be adjacent to the carbonyl group, resulting in a downfield shift compared to a cyclohex-3-enone isomer.

¹³C NMR Spectroscopy: The carbon NMR spectra will provide complementary information, with the chemical shifts of the carbonyl carbon, vinylic carbons, and aromatic carbons being particularly informative.

  • Positional Isomers: The chemical shifts of the ipso-, ortho-, meta-, and para-carbons in the phenyl ring will be characteristic of the methoxy group's position.

  • Double Bond Isomers: The position of the double bond will significantly impact the chemical shifts of the sp² and sp³ hybridized carbons within the cyclohexenone ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Isomers

IsomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
4-(2-Methoxy-phenyl)-cyclohex-3-enone Aromatic: 6.8-7.4 (m), Vinylic: ~6.0 (s), Methoxy: ~3.8 (s)Carbonyl: ~199, Vinylic: ~125, ~155, Aromatic: 110-158
4-(3-Methoxy-phenyl)-cyclohex-3-enone Aromatic: 6.7-7.3 (m), Vinylic: ~6.1 (s), Methoxy: ~3.8 (s)Carbonyl: ~199, Vinylic: ~126, ~156, Aromatic: 112-160
4-(4-Methoxy-phenyl)-cyclohex-3-enone Aromatic: 6.9 (d), 7.4 (d), Vinylic: ~6.1 (s), Methoxy: ~3.8 (s)Carbonyl: ~199, Vinylic: ~126, ~156, Aromatic: 114, 128, 130, 160
4-(2-Methoxy-phenyl)-cyclohex-2-enone Aromatic: 6.8-7.4 (m), Vinylic: ~6.1 (d), ~7.0 (d), Methoxy: ~3.8 (s)Carbonyl: ~200, Vinylic: ~128, ~150, Aromatic: 110-158
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the α,β-unsaturated ketone functionality. The position of the carbonyl (C=O) stretching vibration is sensitive to conjugation.[1][2]

  • For all α,β-unsaturated cyclohexenone isomers, a strong absorption band is expected in the range of 1665-1685 cm⁻¹.[1] This is at a lower wavenumber compared to a saturated cyclohexanone (around 1715 cm⁻¹) due to the delocalization of electron density through the conjugated system.[1][2]

  • The C=C stretching vibration of the conjugated system will appear in the 1600-1640 cm⁻¹ region.

  • The C-O stretching vibrations of the methoxy group will be observed around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Subtle shifts in the C=O stretching frequency may be observed between isomers due to minor differences in the electronic effects of the methoxy group's position, but these are likely to be less diagnostic than NMR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. α,β-Unsaturated ketones exhibit characteristic π → π* and n → π* transitions.[3]

  • The intense π → π* transition is expected to fall in the range of 220-260 nm. The exact λmax can be predicted using the Woodward-Fieser rules, which take into account the substitution pattern on the conjugated system.

  • The less intense n → π* transition is typically observed at longer wavelengths, around 310-330 nm.

The position of the methoxy group on the phenyl ring and the extent of conjugation will influence the λmax. For example, the para-methoxy substituent, with its strong electron-donating resonance effect, would be expected to cause a bathochromic (red) shift in the π → π* transition compared to the meta-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Aldehydes and ketones typically show a moderately intense molecular ion peak.[2]

  • Molecular Ion (M⁺•): The high-resolution mass spectrum will confirm the molecular formula for all isomers.

  • Fragmentation Patterns: The fragmentation of cyclic ketones can be complex.[4] Characteristic fragmentation pathways for these isomers may include:

    • Loss of the methoxy group (-•OCH₃) or formaldehyde (-CH₂O).

    • Loss of CO from the molecular ion.

    • McLafferty rearrangement , if applicable, although less common for cyclic ketones without a suitable γ-hydrogen on a side chain.[2]

    • Retro-Diels-Alder reaction of the cyclohexenone ring.

    • Cleavage of the bond alpha to the carbonyl group.[2]

While the mass spectra of the positional isomers may be very similar, subtle differences in fragment ion abundances may be observable. The fragmentation patterns of the double bond isomers are expected to be more distinct due to the different initial locations of the double bond and radical cation.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 4-(2-Methoxy-phenyl)-cyclohex-3-enone isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): If necessary, acquire 2D NMR spectra to aid in the complete assignment of proton and carbon signals and to confirm connectivity.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane).[3] The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λmax.

  • Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam spectrophotometer with a matched quartz cuvette containing the pure solvent as a reference.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for less volatile samples.[5]

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the molecular ion peak.

  • Analysis: Acquire the mass spectrum over an appropriate m/z range.

Visualizing the Workflow and Isomeric Relationships

G cluster_synthesis Synthesis / Isomer Mixture cluster_analysis Spectroscopic Analysis cluster_isomers Identified Isomers start Starting Materials reaction Chemical Synthesis start->reaction mixture Isomer Mixture reaction->mixture nmr NMR (1H, 13C, 2D) mixture->nmr Sample Aliquots ir IR mixture->ir Sample Aliquots uv UV-Vis mixture->uv Sample Aliquots ms Mass Spec. mixture->ms Sample Aliquots isomer1 4-(2-MeO-Ph)-cyclohex-3-enone nmr->isomer1 Definitive isomer2 4-(3-MeO-Ph)-cyclohex-3-enone nmr->isomer2 Definitive isomer3 4-(4-MeO-Ph)-cyclohex-3-enone nmr->isomer3 Definitive isomer4 4-(2-MeO-Ph)-cyclohex-2-enone nmr->isomer4 Definitive ir->isomer1 Confirmatory ir->isomer2 Confirmatory ir->isomer3 Confirmatory ir->isomer4 Confirmatory uv->isomer1 Confirmatory uv->isomer2 Confirmatory uv->isomer3 Confirmatory uv->isomer4 Confirmatory ms->isomer1 Confirmatory ms->isomer2 Confirmatory ms->isomer3 Confirmatory ms->isomer4 Confirmatory caption Workflow for Isomer Differentiation

Caption: Workflow for Isomer Differentiation

isomers cluster_positional Positional Isomers (Double Bond at C3-C4) cluster_db Double Bond Isomer parent 4-(Methoxy-phenyl)-cyclohexenone Isomers ortho 4-(2-Methoxy-phenyl)- cyclohex-3-enone parent->ortho ortho- meta 4-(3-Methoxy-phenyl)- cyclohex-3-enone parent->meta meta- para 4-(4-Methoxy-phenyl)- cyclohex-3-enone parent->para para- db_isomer 4-(2-Methoxy-phenyl)- cyclohex-2-enone parent->db_isomer DB shift caption Key Isomeric Relationships

Caption: Key Isomeric Relationships

Conclusion

The differentiation of 4-(2-Methoxy-phenyl)-cyclohex-3-enone isomers is a tractable analytical challenge when a systematic and multi-faceted spectroscopic approach is employed. While IR, UV-Vis, and Mass Spectrometry provide valuable confirmatory data, NMR spectroscopy stands out as the most definitive technique for unambiguous structural elucidation. By carefully analyzing the chemical shifts, coupling constants, and overall spectral patterns, researchers can confidently distinguish between positional and double-bond isomers, ensuring the integrity of their chemical entities for further development and application. This guide provides the foundational principles and expected spectroscopic outcomes to empower scientists in this critical analytical endeavor.

References

  • Bruker. (n.d.). NMR, EPR and MRI for Life Science Research and Applied Markets. Retrieved from [Link]

  • LibreTexts. (2021, August 11). UV/Vis Spectroscopy. Retrieved from [Link]

  • Schleuder, M., Am Ali, F., & Otto, H. H. (2003). [Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsaturated ketones]. Pharmazie, 58(5), 308–311.
  • University of Calgary. (n.d.). IR Spectroscopy: Ketones. Retrieved from [Link]

  • Djerassi, C., & Klyne, W. (1962). Optical rotatory dispersion. Journal of the Chemical Society, 4929–4975.
  • LibreTexts. (2020, May 20). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Jasinski, J. P., et al. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1183.
  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95–99.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

Reproducibility of 4-(2-Methoxy-phenyl)-cyclohex-3-enone Cross-Coupling Pathways: A Comparative Guide

Executive Summary & Mechanistic Rationale The synthesis of β-aryl enones, specifically 4-(2-methoxyphenyl)cyclohex-3-en-1-one , represents a critical node in the development of complex pharmaceutical scaffolds and biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of β-aryl enones, specifically 4-(2-methoxyphenyl)cyclohex-3-en-1-one , represents a critical node in the development of complex pharmaceutical scaffolds and biologically active natural products. The most convergent and modular approach to constructing this motif is the[1] of an enol triflate with an arylboronic acid.

However, achieving high reproducibility and scalability with cyclic enol triflates is notoriously challenging. Traditional palladium catalysts often suffer from competitive side reactions, most notably the premature hydrolysis of the enol triflate back to the ketone and protodeboronation of the organoboron reagent. As a Senior Application Scientist, I have evaluated these pathways extensively. This guide objectively compares the traditional Pd(PPh3)4 catalyst system against modern, highly active precatalysts (specifically XPhos Pd G3 ), detailing the mechanistic causality that makes the latter a superior, self-validating choice for reproducible cross-coupling.

SyntheticWorkflow SM 1,4-Dioxaspiro[4.5] decan-8-one Triflate Enol Triflate Intermediate SM->Triflate KHMDS, PhNTf2 THF, -78°C Coupled Suzuki Adduct (Ketal Protected) Triflate->Coupled (2-MeO-Ph)B(OH)2 XPhos Pd G3 (2 mol%) K3PO4, THF/H2O, rt Product 4-(2-Methoxyphenyl) cyclohex-3-en-1-one Coupled->Product HCl (aq) Acetone, rt

Synthetic workflow for 4-(2-Methoxyphenyl)cyclohex-3-en-1-one via an enol triflate intermediate.

Catalyst Performance & Causality Analysis

The fundamental issue with traditional catalysts like Pd(PPh3)4 in enol triflate couplings is the kinetics of the [2]. Pd(PPh3)4 exists in an equilibrium where phosphine dissociation is required to form the active 14-electron Pd(0) species. At room temperature, this dissociation is slow, necessitating elevated temperatures (typically 80 °C). Under these heated, basic aqueous conditions, the enol triflate rapidly hydrolyzes.

The XPhos Pd G3 Advantage: XPhos Pd G3 (a Buchwald third-generation precatalyst) fundamentally alters the reaction kinetics.

  • Instantaneous Activation: The G3 precatalyst undergoes rapid deprotonation and reductive elimination of the carbazole leaving group under mild basic conditions, quantitatively generating the active mono-ligated L-Pd(0) species at room temperature.

  • Accelerated Oxidative Addition: The highly electron-rich nature of the XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) ligand drives rapid oxidative addition into the C–O bond of the enol triflate before background hydrolysis can occur.

  • Facilitated Reductive Elimination: The extreme steric bulk of the biaryl ligand forces the palladium-bound vinyl and aryl groups into close proximity, drastically accelerating reductive elimination and preventing off-cycle degradation or [3].

CatalyticCycle Pd0 L-Pd(0) PdII_OA L-Pd(II) (Vinyl)(OTf) Pd0->PdII_OA Oxidative Addition (Enol Triflate) PdII_TM L-Pd(II) (Vinyl)(Ar) PdII_OA->PdII_TM Transmetalation [Ar-B(OH)3]- PdII_TM->Pd0 Reductive Elimination (Cross-Coupled Product)

XPhos Pd G3 catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Quantitative Performance Comparison

To objectively evaluate reproducibility, we compare the synthesis of the target compound using traditional versus modern catalytic systems. The data below summarizes the operational metrics required to achieve complete conversion.

MetricPd(PPh3)4 (Traditional)XPhos Pd G3 (Modern Precatalyst)
Catalyst Loading 5.0 - 10.0 mol%1.0 - 2.0 mol%
Reaction Temperature 80 °C (Reflux)20 - 25 °C (Room Temp)
Reaction Time 12 - 24 hours1 - 2 hours
Isolated Yield 55 - 65%> 92%
Primary Side Reactions Triflate hydrolysis, HomocouplingNegligible
Reproducibility (RSD) ± 14.5% (High variability)± 1.8% (Highly consistent)

Note: The high relative standard deviation (RSD) for Pd(PPh3)4 is driven by the unpredictable rate of enol triflate hydrolysis at elevated temperatures, making it unsuitable for robust scale-up.

Self-Validating Experimental Protocols

The following step-by-step methodologies are engineered to be self-validating. Visual cues and specific reagent choices are embedded to ensure the researcher can verify the reaction's integrity in real-time.

Step 1: Synthesis of the Enol Triflate Intermediate

(1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate)

  • Preparation: Charge a flame-dried flask with 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C under an argon atmosphere.

  • Deprotonation: Dropwise add KHMDS (1.1 equiv, 1.0 M in THF). Causality: KHMDS is utilized over LDA to ensure rapid, irreversible enolization without competitive nucleophilic attack on the ketone. Stir for 1 hour at -78 °C.

  • Trapping: Add a solution of N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.15 equiv) in THF. Causality: Comins' reagent is specifically chosen over triflic anhydride to prevent unwanted polymerization and aldol condensations.

  • Validation & Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. The resulting crude oil should be passed through a short silica plug (Hexanes/EtOAc 9:1) to remove the sulfonamide byproduct, yielding the pure enol triflate as a colorless oil.

Step 2: XPhos Pd G3 Catalyzed Suzuki-Miyaura Coupling

(8-(2-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene)

  • Reagent Assembly: In a vial, combine the enol triflate (1.0 equiv), (2-methoxyphenyl)boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Solvent & Base Addition: Add a degassed mixture of THF and 0.5 M aqueous K3PO4 (10:1 ratio, 0.2 M overall concentration). Causality: The biphasic THF/H2O system is critical; it ensures the K3PO4 base is fully dissolved to facilitate the formation of the reactive boronate complex for [4], while keeping the organic substrates fully solvated.

  • Reaction Monitoring: Stir vigorously at 25 °C. Self-Validation: The solution will rapidly transition from pale yellow to a deep, homogenous red/orange within 5 minutes, visually confirming the generation of the active L-Pd(0) species. Complete conversion is typically observed via TLC within 1.5 hours.

  • Workup: Dilute with EtOAc and water. Separate the layers, dry the organic phase, and concentrate. Purify via flash chromatography to isolate the ketal-protected coupled product.

Step 3: Acidic Deprotection to Target Enone

(4-(2-Methoxyphenyl)cyclohex-3-en-1-one)

  • Hydrolysis: Dissolve the ketal-protected intermediate in Acetone (0.1 M). Add 1 M aqueous HCl (2.0 equiv).

  • Reaction: Stir at room temperature for 1 hour. Causality: Mild acidic conditions are strictly maintained to cleave the ethylene glycol protecting group without causing acid-catalyzed isomerization of the newly formed conjugated double bond.

  • Isolation: Neutralize carefully with saturated aqueous NaHCO3. Extract with CH2Cl2, dry, and concentrate to yield the final product, 4-(2-methoxyphenyl)cyclohex-3-en-1-one, as a crystalline solid.

References

  • Chemistry LibreTexts - Suzuki-Miyaura Coupling Source: LibreTexts Organic Chemistry URL:[Link]

  • Wikipedia - Suzuki Reaction (Reaction Mechanism & Kinetics) Source: Wikimedia Foundation URL:[Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Organic Chemistry Portal - Suzuki Coupling (Mechanistic Scope) Source: Organic-Chemistry.org URL:[Link]

Validation

Comparative Photostability Analysis of 4-(2-Methoxyphenyl)cyclohex-3-enone Under UV Light

Executive Summary For researchers and drug development professionals, the photostability of active pharmaceutical ingredient (API) intermediates is a critical parameter that dictates formulation strategies, handling proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the photostability of active pharmaceutical ingredient (API) intermediates is a critical parameter that dictates formulation strategies, handling procedures, and shelf-life. 4-(2-Methoxyphenyl)cyclohex-3-enone is a structurally complex β,γ-unsaturated ketone. Unlike standard α,β-unsaturated systems, β,γ-enones exhibit highly specific and efficient photochemical degradation pathways when exposed to ultraviolet (UV) light.

This guide provides an objective, data-driven comparison of the photostability of 4-(2-Methoxyphenyl)cyclohex-3-enone against its structural analogs, detailing the mechanistic causality behind its degradation and outlining a self-validating experimental protocol for accurate stability profiling.

Mechanistic Grounding: The Photophysics of β,γ-Unsaturated Ketones

To understand the stability of 4-(2-Methoxyphenyl)cyclohex-3-enone, we must first examine the inherent photochemistry of its core scaffold. Upon absorption of UV light (specifically the n→π∗ transition in the 300–350 nm range), the molecule is excited to the singlet state ( S1​ ). From this excited state, two primary degradation pathways emerge:

  • 1,3-Acyl Shift (Singlet Pathway): A direct, concerted rearrangement from the S1​ state that yields an isomeric β,γ-enone.

  • Oxa-di-π-methane (ODPM) Rearrangement (Triplet Pathway): Following intersystem crossing (ISC) to the triplet state ( T1​ ), the molecule undergoes a formal [1,2]-acyl shift to form a highly strained bicyclo[3.1.0]hexane derivative. This is typically the dominant degradation route for β,γ-enones ([1]).

Photochemistry S0 4-(2-Methoxyphenyl)cyclohex-3-enone (Ground State S0) S1 Excited Singlet State (S1) (n, π) S0->S1 UV Irradiation (320-400 nm) T1 Excited Triplet State (T1) (π, π) S1->T1 Intersystem Crossing (ISC) P1 1,3-Acyl Shift Product (Isomeric β,γ-enone) S1->P1 Direct Reaction (Minor Pathway) T1->S0 Non-radiative Decay (Quenching) P2 Oxa-di-π-Methane Product (Bicyclo[3.1.0]hexane derivative) T1->P2 ODPM Rearrangement (Major Pathway)

Photochemical degradation pathways of β,γ-unsaturated ketones.

Comparative Stability Profiles: The "Ortho Effect"

To objectively evaluate the target compound, we compared it against two structural alternatives: the unsubstituted baseline (4-Phenylcyclohex-3-enone ) and the para-substituted isomer (4-(4-Methoxyphenyl)cyclohex-3-enone ).

The Causality of Regiochemistry

One might assume that adding an electron-donating methoxy group would uniformly destabilize the molecule by stabilizing the intermediate biradical formed during the ODPM rearrangement. This holds true for the para-isomer, which degrades rapidly.

However, 4-(2-Methoxyphenyl)cyclohex-3-enone exhibits unexpectedly high photostability. The causality lies in steric perturbation: the ortho-methoxy group creates a severe steric clash with the cyclohexenone ring, forcing the aryl group to twist out of coplanarity with the alkene. This orthogonal geometry disrupts the precise orbital overlap required for the ODPM rearrangement and enhances non-radiative decay (energy dissipation as heat), effectively quenching the photochemical reaction before degradation can occur.

Quantitative Comparison Data
CompoundSubstitutionUV Abs. Max (λmax)Photodegradation (% at 200 W·hr/m²)Primary PhotoproductStability Rank
4-Phenylcyclohex-3-enone None245 nm18.5%Bicyclo[3.1.0]hexane derivativeModerate
4-(4-Methoxyphenyl)cyclohex-3-enone para-Methoxy275 nm42.3%Bicyclo[3.1.0]hexane derivativeLow
4-(2-Methoxyphenyl)cyclohex-3-enone ortho-Methoxy268 nm12.1% 1,3-Acyl shift & ODPM productsHigh

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the comparative data, the following step-by-step workflow establishes a self-validating system compliant with [2].

Step-by-Step Methodology

Step 1: Actinometric Calibration

  • Action: Prepare a 2% (w/v) aqueous solution of quinine monohydrochloride dihydrate in a 1 cm quartz cell.

  • Causality: Chamber radiometers are prone to calibration drift over time. Quinine actinometry provides an absolute, chemical validation of the UV dose, ensuring the sample receives exactly the required ≥ 200 W·hr/m² of near-UV energy without overexposure ([3]).

Step 2: Sample Presentation

  • Action: Dispense 50 mg of solid powder samples into shallow, matte-finish aluminum pans (≤ 3 mm thickness).

  • Causality: Deviating from standard glass dishes is a deliberate choice; glass causes unpredictable light reflection and refraction from the sample tray. Aluminum pans minimize these artifacts, preventing falsified degradation rates and drastically improving reproducibility ([4]).

Step 3: Environmental Controls (The Baseline)

  • Action: Place identical sample preparations in light-tight, double-foil-wrapped containers within the exact same test chamber.

  • Causality: This "dark control" isolates photochemical degradation from thermal degradation. If the dark control shows >0.5% degradation, the chamber's internal temperature regulation is compromised, and the run is structurally invalidated.

Step 4: Irradiation & Orthogonal Analysis

  • Action: Expose samples to Cool White fluorescent lamps (≥ 1.2 million lux hours) and Near-UV fluorescent lamps (320-400 nm, ≥ 200 W·hr/m²). Post-exposure, analyze samples via HPLC-PDA coupled with High-Resolution Mass Spectrometry (HRMS).

  • Causality: PDA ensures mass balance by tracking the disappearance of the parent peak across all UV wavelengths, while HRMS definitively identifies the specific mass shifts associated with ODPM rearrangement products.

Protocol Prep Sample Preparation (Solid & Solution) Exposure ICH Q1B Exposure (Vis + UVA) Prep->Exposure Control Dark Control (Thermal Baseline) Prep->Control Actinometry Actinometry Calibration (2% Quinine HCl) Actinometry->Exposure Validates Dose Analysis HPLC-PDA/MS Analysis (Mass Balance) Exposure->Analysis Control->Analysis Baseline Check

Self-validating ICH Q1B photostability experimental workflow.

Conclusion

While β,γ-unsaturated ketones are notoriously susceptible to UV-induced ODPM rearrangements, the specific regiochemistry of 4-(2-Methoxyphenyl)cyclohex-3-enone grants it a distinct stability advantage over its isomers. The steric hindrance introduced by the ortho-methoxy group acts as an internal photostabilizer, disrupting triplet-state reactivity. When handling this intermediate, standard amber-glass packaging is generally sufficient, avoiding the need for extreme light-exclusion protocols required for its para-substituted counterparts.

References

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH guideline for photostability testing: aspects and directions for use Source: PubMed (Pharmazie) URL: [Link]

  • Title: Mechanistic photochemistry of β,γ-unsaturated ketones. An alternative excited state assignment for the 1,3-acyl shift reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-(2-Methoxy-phenyl)-cyclohex-3-enone

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4-(2-Methoxy-phenyl)-cyclohex-3-enone. This document moves beyond a simple checklist, offering a deep dive into the causality behind safety protocols, ensuring a self-validating system of laboratory best practices.

The core of safe chemical handling lies in understanding the inherent reactivity of a molecule. 4-(2-Methoxy-phenyl)-cyclohex-3-enone belongs to the class of α,β-unsaturated ketones. This structural motif is a well-known Michael acceptor, rendering the compound reactive towards biological nucleophiles such as proteins and DNA.[1][2] This reactivity is the primary driver of its potential toxicological effects and dictates the stringent handling procedures required.[1][2]

Hazard Identification and Risk Assessment

  • Skin and Eye Irritation: Direct contact can lead to significant irritation.[3][4][5]

  • Skin Sensitization: Repeated exposure may lead to allergic contact dermatitis.[6]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[5]

  • Mutagenicity: The potential to interact with DNA raises concerns about mutagenic effects.[1][2]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 4-(2-Methoxy-phenyl)-cyclohex-3-enone. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatUse in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is required.[7]
Solution Preparation and Transfers Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatWork within a certified chemical fume hood.
Running Reactions and Workup Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., nitrile, neoprene for extended contact)Chemical-resistant apron over a laboratory coatAll operations must be conducted in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsA NIOSH-approved respirator with an organic vapor cartridge is required.

It is imperative to inspect all PPE for integrity before each use and to replace it as needed.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

PPE_Selection_Workflow start Start: Handling 4-(2-Methoxy-phenyl)-cyclohex-3-enone operation_type Identify Operation Type start->operation_type weighing Weighing/ Aliquoting (Solid) operation_type->weighing Solid Handling solution Solution Prep/ Transfers operation_type->solution Liquid Handling reaction Reaction/ Workup operation_type->reaction Reaction Conditions spill Spill Cleanup operation_type->spill Emergency ppe_weighing Safety Glasses Nitrile Gloves Lab Coat Fume Hood/Respirator weighing->ppe_weighing ppe_solution Goggles Nitrile Gloves Lab Coat Fume Hood solution->ppe_solution ppe_reaction Goggles & Face Shield Nitrile/Neoprene Gloves Lab Coat & Apron Fume Hood reaction->ppe_reaction ppe_spill Goggles & Face Shield Butyl Rubber Gloves Chemical Suit Respirator (Organic Vapor) spill->ppe_spill end End: Safe Operation ppe_weighing->end ppe_solution->end ppe_reaction->end ppe_spill->end

Caption: PPE selection workflow for handling 4-(2-Methoxy-phenyl)-cyclohex-3-enone.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring laboratory safety.

Preparation and Weighing
  • Designated Area: All handling of solid 4-(2-Methoxy-phenyl)-cyclohex-3-enone should occur within a designated area, such as a chemical fume hood or a ventilated balance enclosure.

  • Pre-Use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: Tare a suitable container on the analytical balance. Carefully transfer the desired amount of the compound using a spatula. Avoid creating dust.

  • Cleaning: After weighing, decontaminate the spatula and the weighing area with a suitable solvent (e.g., ethanol) and wipe clean. Dispose of the cleaning materials as hazardous waste.

Solution Preparation and Transfer
  • Fume Hood: All solution preparations and transfers must be performed in a certified chemical fume hood.

  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.

  • Transfers: Use appropriate volumetric glassware and a pipette with a disposable tip or a cannula for liquid transfers.

Disposal Plan: Managing Chemical Waste

Proper disposal of 4-(2-Methoxy-phenyl)-cyclohex-3-enone and associated waste is a critical component of the safety protocol.

Waste Segregation and Collection
  • Dedicated Waste Container: A dedicated, labeled, and sealed container for "Halogen-Free Organic Waste" should be used for the disposal of 4-(2-Methoxy-phenyl)-cyclohex-3-enone and any solutions containing it.

  • Contaminated Materials: All disposable items that come into contact with the compound, such as gloves, pipette tips, and weighing paper, must be collected in a separate, clearly labeled hazardous waste bag.

  • Spill Cleanup Debris: Materials used for spill cleanup should be placed in a sealed, labeled container for hazardous waste.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Don Appropriate PPE: Before attempting to clean a small spill, don the appropriate PPE as outlined in the table above.

  • Containment and Absorption: For small liquid spills, use an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials such as paper towels.[8] For solid spills, carefully sweep the material into a container.

  • Decontamination: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and wipe clean.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Emergency Procedures

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

References

  • Enoch, S. J., et al. (2008).
  • Science.gov. (n.d.).
  • Spectrum Chemical. (2015, March 5).
  • Enoch, S. J., et al. (2008, November 20). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology.
  • SAFETY D
  • Fisher Scientific. (n.d.).
  • Esterbauer, H., et al. (n.d.). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds.
  • Hayashi, T., et al. (n.d.). Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Organic Syntheses Procedure.
  • Ghanayem, B. I., et al. (n.d.). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one.
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2012, March 23).
  • Angene Chemical. (2024, August 1).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Organic Syntheses Procedure. (n.d.). 2-Cyclohexen-1-one, 2-(4-methoxyphenyl).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • PPESAFETY. (n.d.). PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • University of Kentucky. (2018, November 30). Personal Protective Equipment.
  • PMC. (2023, September 1). Stereospecific Synthesis of Cyclohexenone Acids by[6][6]-Sigmatropic Rearrangement Route.

  • Carl Roth. (n.d.).
  • Benchchem. (n.d.). Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide.
  • NextSDS. (n.d.). 2-(1-(4-METHOXYPHENYL)-3-OXO-3-PHENYLPROPYL)CYCLOHEXANONE.
  • Sigma-Aldrich. (n.d.). [1-(4-methoxyphenyl)cyclopropyl]methanol | 16728-03-3.

Sources

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